Pad-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H28ClN5O2 |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-[2-[7-chloro-1-(cyclopropylmethyl)indol-2-yl]-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-6-yl]methanone |
InChI |
InChI=1S/C27H28ClN5O2/c28-20-5-1-3-17-12-22(33(24(17)20)14-16-6-7-16)26-30-21-11-18(13-23-25(21)32(26)9-10-35-23)27(34)31-8-2-4-19(29)15-31/h1,3,5,11-13,16,19H,2,4,6-10,14-15,29H2/t19-/m1/s1 |
InChI Key |
VWMILHOMRPKNRL-LJQANCHMSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C2=CC3=C4C(=C2)OCCN4C(=N3)C5=CC6=C(N5CC7CC7)C(=CC=C6)Cl)N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C4C(=C2)OCCN4C(=N3)C5=CC6=C(N5CC7CC7)C(=CC=C6)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Pad-IN-2: A Technical Guide for Researchers
An In-depth Examination of a Novel PAD4 Inhibitor for Applications in Oncology and Inflammatory Disease Research
Introduction
Pad-IN-2 has emerged as a significant research tool for investigating the pathological roles of Protein Arginine Deiminase 4 (PAD4). As a potent inhibitor of PAD4, this compound provides a means to dissect the intricate signaling pathways governed by this enzyme, which are increasingly implicated in a range of diseases, including cancer and autoimmune disorders. This technical guide offers a comprehensive overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the molecular interactions, cellular consequences, and potential therapeutic implications of PAD4 inhibition by this compound, supported by structured data, detailed experimental protocols, and visual diagrams of the core biological processes.
Molecular Target: Protein Arginine Deiminase 4 (PAD4)
PAD4 is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins known as citrullination or deimination.[1] This process involves the conversion of a positively charged arginine residue on a protein substrate to a neutral citrulline.[1] This alteration in charge can lead to significant changes in protein structure and function, thereby affecting protein-protein and protein-DNA interactions.[1]
The human PAD enzyme family consists of five isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6), with PAD4 being distinguished by its possession of a nuclear localization signal, allowing it to act on nuclear proteins, most notably histones.[2] PAD4 is highly expressed in various immune cells, particularly neutrophils, and its dysregulation has been linked to the pathogenesis of several diseases.[1][3]
Biochemical Mechanism of Action of this compound
This compound is a potent inhibitor of PAD4, identified as compound 5i in the primary literature.[4][5][6] Its primary mechanism of action is the direct inhibition of the enzymatic activity of PAD4.
Quantitative Data on Inhibitory Potency
The inhibitory effect of this compound on PAD4 has been quantified through in vitro enzymatic assays. This data is crucial for comparing its efficacy against other known PAD4 inhibitors.
| Compound | Target | IC50 (μM) | Reference |
| This compound | PAD4 | 1.94 | [4][5][6] |
| GSK484 | PAD4 | 0.25 | [2] |
| JBI-589 | PAD4 | 0.122 | [2] |
| Cl-amidine | Pan-PAD | ~6 | [7] |
| BB-Cl-amidine | Pan-PAD | ~1 | [8] |
Cellular Mechanism: Inhibition of the PAD4-H3cit-NETs Pathway
The primary cellular effect of this compound is the disruption of a critical signaling pathway in neutrophils involving histone citrullination and the formation of Neutrophil Extracellular Traps (NETs).[4] This pathway, often referred to as the PAD4-H3cit-NETs axis, is a key component of the innate immune response but can also contribute to pathology in various diseases.
Upon activation by stimuli such as pathogens or inflammatory signals, intracellular calcium levels in neutrophils rise, leading to the activation of PAD4.[2] Activated PAD4 translocates to the nucleus and citrullinates histones, particularly Histone H3 (H3).[2] This citrullination neutralizes the positive charge of arginine residues on histones, leading to chromatin decondensation.[2] The decondensed chromatin, along with granular proteins, is then released from the neutrophil in a process called NETosis, forming a web-like structure (NET) that can trap and kill pathogens.[2] However, excessive NET formation is implicated in the pathogenesis of autoimmune diseases, thrombosis, and cancer progression.[1][2]
This compound, by inhibiting PAD4, prevents the citrullination of Histone H3. This, in turn, blocks chromatin decondensation and the subsequent formation of NETs.[4] This targeted inhibition of the PAD4-H3cit-NETs pathway is the cornerstone of the cellular mechanism of action of this compound.[4]
Signaling Pathway Diagram
In Vivo Mechanism of Action: Anti-Tumor Efficacy
In preclinical models, this compound has demonstrated efficacy in inhibiting tumor growth.[4] This anti-tumor effect is attributed to its ability to specifically inhibit the PAD4-H3cit-NETs pathway within neutrophils in the tumor microenvironment.[4] Tumor-associated neutrophils can promote tumor progression through various mechanisms, including the formation of NETs which can facilitate metastasis and create a pro-tumorigenic inflammatory environment. By blocking NET formation, this compound is thought to mitigate these pro-tumor effects, thereby impeding tumor growth.[4]
Experimental Protocols
The characterization of this compound and other PAD4 inhibitors relies on a series of well-established biochemical and cell-based assays. The following are detailed methodologies for key experiments.
PAD4 Enzymatic Inhibition Assay
This assay is used to determine the in vitro potency of a compound in inhibiting the enzymatic activity of PAD4.
Principle: The activity of recombinant PAD4 is measured by detecting the conversion of a substrate. The reduction in product formation in the presence of an inhibitor is used to calculate the IC50 value. A common method involves a colorimetric or fluorometric assay that detects ammonia released during the citrullination of a synthetic substrate like N-α-benzoyl-L-arginine ethyl ester (BAEE).
Materials:
-
Recombinant human PAD4 enzyme
-
PAD4 assay buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM CaCl₂, 5 mM DTT)
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Ammonia detection reagent (e.g., Nessler's reagent or a fluorescence-based kit)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PAD4 enzyme to each well (except for the no-enzyme control).
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the BAEE substrate to all wells.
-
Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Add the ammonia detection reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cellular Histone H3 Citrullination Assay (Western Blot)
This assay determines the ability of a compound to inhibit PAD4 activity within a cellular context.
Principle: Cells capable of NETosis (e.g., HL-60 cells differentiated into neutrophil-like cells, or primary human neutrophils) are stimulated to induce histone citrullination. The level of citrullinated Histone H3 (H3cit) is then measured by Western blot using an antibody specific for the citrullinated form of the histone.
Materials:
-
Neutrophils or neutrophil-like cells
-
Cell culture medium
-
Stimulating agent (e.g., calcium ionophore A23187, PMA)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-citrullinated Histone H3 (e.g., anti-H3Cit), anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture neutrophils or neutrophil-like cells in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with a NETosis-inducing agent (e.g., A23187) for a defined period (e.g., 4 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against H3Cit and total H3.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of H3cit, normalized to total H3.
Neutrophil Extracellular Trap (NET) Formation Assay (Immunofluorescence)
This assay visually and quantitatively assesses the effect of an inhibitor on NET formation.
Principle: Neutrophils are cultured on glass coverslips and stimulated to form NETs. The NETs, which are composed of DNA and proteins, are then visualized by immunofluorescence microscopy using a DNA stain and antibodies against NET-associated proteins like citrullinated Histone H3.
Materials:
-
Isolated primary neutrophils
-
Poly-L-lysine coated glass coverslips in a multi-well plate
-
Stimulating agent (e.g., PMA)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-citrullinated Histone H3
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed neutrophils onto coated coverslips and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound or vehicle.
-
Stimulate the cells with PMA to induce NETosis.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against H3Cit.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify NET formation by measuring the area of NETs or counting the number of NET-releasing cells.
Workflow Diagrams
Conclusion
This compound is a valuable chemical probe for elucidating the roles of PAD4 in health and disease. Its mechanism of action is centered on the potent and specific inhibition of PAD4, leading to the downstream suppression of histone H3 citrullination and the formation of neutrophil extracellular traps. This targeted action on the PAD4-H3cit-NETs pathway provides a powerful tool for studying the pathological consequences of aberrant NETosis in conditions such as cancer. The experimental protocols and workflows detailed in this guide provide a framework for researchers to effectively utilize this compound in their investigations and to further explore the therapeutic potential of PAD4 inhibition. As research in this field continues to advance, the precise and targeted mechanism of this compound will undoubtedly contribute to a deeper understanding of PAD4 biology and the development of novel therapeutic strategies.
References
- 1. PADs and NETs in digestive system: From physiology to pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine deiminase 2 (PAD2) modulates the polarization of THP-1 macrophages to the anti-inflammatory M2 phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibiting PAD2 enhances the anti-tumor effect of docetaxel in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Binding Affinity of Inhibitors to Peptidylarginine Deiminase 2 (PAD2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminase 2 (PAD2) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins by converting arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological processes, including gene regulation, immune cell differentiation, and cell death pathways. Dysregulated PAD2 activity has been implicated in the pathogenesis of several inflammatory and autoimmune diseases, as well as cancer, making it an attractive therapeutic target.
This technical guide provides a comprehensive overview of the binding affinity of inhibitors to PAD2. It is important to note that the compound "Pad-IN-2" is a potent inhibitor of Peptidylarginine Deiminase 4 (PAD4) with a reported IC50 value of less than 1 µM.[1][2][3] Currently, there is no publicly available quantitative data on the binding affinity of this compound specifically for PAD2. Therefore, this guide will focus on the broader landscape of PAD2 inhibition, presenting data for known selective PAD2 inhibitors to provide a valuable context for researchers in the field. We will delve into the experimental protocols used to determine binding affinity and explore the key signaling pathways where PAD2 plays a significant role.
Quantitative Data on PAD2 Inhibitors
To facilitate the comparison of inhibitor potencies and selectivities, the following table summarizes the available quantitative data for several known PAD2 inhibitors. It is critical to underscore that no binding affinity data for this compound against PAD2 has been reported in the scientific literature.
| Inhibitor Name | Alias(es) | Target(s) | Binding Affinity/Potency | Selectivity Profile | Reference(s) |
| This compound | - | PAD4 | IC50: <1 µM | Potent PAD4 inhibitor. PAD2 affinity not reported. | [1][2][3] |
| AFM32a | PAD2-IN-1 | PAD2 | EC50: 8.3 µM (in HEK293T/PAD2 cells) | 95-fold selective for PAD2 over PAD4; 79-fold selective for PAD2 over PAD3. | [2][4][5][6][7] |
| CAY10723 | AFM-30a | PAD2 | EC50: 9.5 µM (in a cellular target engagement assay) | ~1.6-fold selective for PAD2 over PAD1; 47-fold selective for PAD2 over PAD3; ~15-fold selective for PAD2 over PAD4. | [8][9] |
| AFM41a | - | PAD2 | - | 85-fold selective for PAD2 over PAD4. Reported to be 4-fold more potent than AFM32a. | [10] |
| KP-302 | - | PAD2 | Ki: 60 µM | Selective PAD2 inhibitor. | [11] |
Experimental Protocols
The determination of inhibitor binding affinity and potency against PAD enzymes involves a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments commonly cited in the literature.
Fluorescence-Based Inhibition Assays
These assays are widely used for high-throughput screening of PAD inhibitors due to their sensitivity and convenience.
-
Ammonia Detection Method:
-
Principle: This method quantifies the ammonia produced during the deimination reaction catalyzed by PADs. The amount of ammonia is directly proportional to the enzyme activity.
-
Protocol Outline:
-
Reaction Setup: In a 96-well plate, combine recombinant human PAD2 enzyme, the inhibitor at various concentrations, and a suitable substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stopping the Reaction: Add a stop solution, typically a calcium chelator like EDTA, to halt the enzymatic reaction.
-
Ammonia Detection: Add a detector reagent that reacts with ammonia to produce a fluorescent product.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
-
Pro-Fluorescent Substrate Method:
-
Principle: This assay utilizes a substrate analog that becomes fluorescent upon enzymatic activity. For instance, a pro-fluorescent substrate can be designed where the conversion of arginine to citrulline by PAD2 leads to the liberation of a fluorophore.
-
Protocol Outline:
-
Reaction Components: Combine recombinant PAD2, the inhibitor, and the pro-fluorescent substrate in an appropriate assay buffer.
-
Enzymatic Reaction: Incubate the mixture to allow for the enzymatic conversion of the substrate.
-
Fluorescence Measurement: Directly measure the increase in fluorescence over time using a kinetic plate reader.
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence signal over time. IC50 values are calculated by measuring the reaction rates at different inhibitor concentrations.
-
-
Antibody-Based Assay for Peptidylarginine Deiminase Activity (ABAP)
-
Principle: This ELISA-based method detects the product of the PAD reaction (citrullinated peptides) using an antibody that specifically recognizes citrulline residues.
-
Protocol Outline:
-
Substrate Coating: Coat a 96-well microtiter plate with an arginine-containing peptide substrate.
-
Enzymatic Reaction: Add the PAD2 enzyme and varying concentrations of the inhibitor to the wells and incubate.
-
Washing: Wash the plate to remove the enzyme, inhibitor, and non-reacted substrate.
-
Primary Antibody Incubation: Add a primary antibody that specifically binds to the citrullinated peptide.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of citrullinated product. Calculate IC50 values as described for the fluorescence-based assays.
-
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Protocol Outline:
-
Sample Preparation: Prepare solutions of the PAD2 enzyme and the inhibitor in the same, precisely matched buffer to minimize heats of dilution. The protein is placed in the sample cell, and the inhibitor in the injection syringe.
-
Titration: A series of small, precise injections of the inhibitor solution are made into the protein solution while the temperature is kept constant.
-
Heat Measurement: The instrument measures the heat change after each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the inhibitor to the protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters. It is crucial to perform control titrations, such as injecting the inhibitor into the buffer alone, to account for the heat of dilution.[12][13][14]
-
Fluorescence Polarization (FP) Assay
-
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ligand (tracer) will tumble rapidly in solution, resulting in low polarization. When bound to a larger protein like PAD2, its tumbling slows down, leading to an increase in polarization.
-
Protocol Outline:
-
Assay Setup: A fluorescent tracer that binds to PAD2 is incubated with the enzyme.
-
Competitive Binding: The unlabeled inhibitor is added at increasing concentrations, which competes with the tracer for binding to PAD2.
-
Measurement: The fluorescence polarization of the solution is measured. As the inhibitor displaces the tracer from the enzyme, the polarization will decrease.
-
Data Analysis: The change in polarization is plotted against the inhibitor concentration to determine the IC50 value.[15][16]
-
Signaling Pathways and Experimental Workflows
PAD2 is a key regulator in several signaling pathways. Understanding its role provides a basis for the development of targeted therapies.
PAD2 in the Pyroptosis Signaling Pathway
Pyroptosis is a form of programmed cell death that is inherently inflammatory. PAD2 has been shown to play a role in this pathway by citrullinating Apoptosis-associated speck-like protein containing a CARD (ASC), a key component of the inflammasome.[17][18][19][20] This citrullination is thought to facilitate the assembly of the inflammasome, leading to the activation of caspase-1 and subsequent cell death and release of pro-inflammatory cytokines.
Caption: PAD2-mediated signaling in the pyroptosis pathway.
Proposed Role of PAD2 in the EGF Signaling Pathway
The Epidermal Growth Factor (EGF) signaling pathway is fundamental in regulating cell migration, proliferation, and differentiation.[21][22][23][24] Emerging evidence suggests that PAD2 functions within the EGF signaling cascade to mediate cell migration, particularly in the context of breast cancer. While the precise molecular mechanisms are still under investigation, a logical workflow to study this relationship can be proposed.
Caption: Workflow for studying PAD2's role in EGF-mediated cell migration.
While "this compound" is a valuable tool for studying PAD4, the development of potent and selective PAD2 inhibitors is crucial for elucidating the specific roles of PAD2 in health and disease. This guide has provided a summary of the available binding affinity data for known PAD2 inhibitors, detailed experimental protocols for assessing inhibitor activity, and an overview of PAD2's involvement in key signaling pathways. The continued exploration of PAD2 enzymology and the development of novel, selective inhibitors will undoubtedly pave the way for new therapeutic strategies for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PAD4 inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Protein Arginine Deiminase | Biologically Active Compounds - chemsrc [chemsrc.com]
- 4. PAD2 inhibitor 32a (AFM32a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. AFM41a: A Novel PAD2 Inhibitor for Sepsis Treatment—Efficacy and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAD (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal titration calorimetry [cureffi.org]
- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Peptidylarginine Deiminase 2 in Host Immunity: Current Insights and Perspectives [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The EGF signaling pathway influences cell migration and the secretion of metalloproteinases by myoepithelial cells in pleomorphic adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. EGFR Signaling Pathway | Sino Biological [sinobiological.com]
In-Depth Technical Guide: The Effects of Pad-IN-2 on Protein Citrullination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective PAD4 inhibitor, Pad-IN-2, and its effects on protein citrullination. This document details its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in the fields of autoimmune disease, oncology, and drug development.
Introduction to Protein Citrullination and PAD Enzymes
Protein citrullination is a post-translational modification involving the conversion of an arginine residue to a citrulline residue within a protein. This process is catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs). In humans, five isoforms of PADs have been identified (PAD1, PAD2, PAD3, PAD4, and PAD6), with PADs 1-4 being catalytically active.
The conversion of a positively charged arginine to a neutral citrulline can significantly alter the structure and function of proteins, impacting processes such as protein-protein interactions, protein folding, and gene regulation. Dysregulated PAD activity and the subsequent hypercitrullination of proteins have been implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus, as well as certain cancers. This has made PAD enzymes, particularly PAD2 and PAD4 which are often expressed in immune cells, attractive targets for therapeutic intervention.
This compound: A Potent PAD4 Inhibitor
This compound is a potent inhibitor of PAD4, an isoform that plays a crucial role in the formation of neutrophil extracellular traps (NETs) and the citrullination of histones, processes linked to autoimmunity and cancer progression. A closely related compound, identified as PAD4-IN-2 (compound 5i) , has been described in the scientific literature, providing specific quantitative data on its inhibitory activity.
Mechanism of Action
This compound and its analogs are designed to interact with the active site of the PAD4 enzyme. By binding to the enzyme, the inhibitor prevents the access of its natural arginine substrates, thereby blocking the citrullination process. The specific chemical structure of this compound allows for high-affinity binding to PAD4.
Quantitative Data on the Inhibitory Effects of this compound
The inhibitory potency of this compound and its related compound, PAD4-IN-2, has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor Name | Target PAD Isoform | IC50 (µM) | Reference |
| This compound (Example-57) | PAD4 | < 1 | [1][2][3] |
| PAD4-IN-2 (compound 5i) | PAD4 | 1.94 | [4][5][6][7] |
This table summarizes the reported IC50 values for this compound and a closely related analog against PAD4.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of PAD inhibitors like this compound.
In Vitro PAD4 Inhibition Assay (Ammonia Release Biochemical Assay)
This assay quantifies the enzymatic activity of PAD4 by measuring the amount of ammonia released during the citrullination reaction. The inhibition of this activity by a compound like this compound can be determined by a dose-response curve.
Materials:
-
Recombinant human PAD4 enzyme
-
Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT
-
Ammonia detection reagent (e.g., Nessler's reagent or a fluorescence-based kit)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant human PAD4 to each well, except for the blank controls.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known PAD4 inhibitor).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate BAEE to all wells.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid or a specific stop solution).
-
Add the ammonia detection reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of PAD4 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for Inhibition of Protein Citrullination
This assay assesses the ability of a PAD inhibitor to penetrate cells and inhibit intracellular protein citrullination.
Materials:
-
Cell line expressing PAD4 (e.g., human neutrophils, HL-60 cells differentiated into neutrophil-like cells, or a PAD4-overexpressing cell line)
-
Cell culture medium
-
Calcium ionophore (e.g., ionomycin or A23187)
-
This compound (or other test inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: Anti-pan-citrulline antibody, anti-citrullinated histone H3 (CitH3) antibody, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Induce protein citrullination by treating the cells with a calcium ionophore for a defined time (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with the primary antibody (e.g., anti-pan-citrulline or anti-CitH3) overnight at 4°C.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative levels of protein citrullination.
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental processes are provided below to facilitate a deeper understanding.
Figure 1: PAD4-Mediated Protein Citrullination Pathway. This diagram illustrates the calcium-dependent activation of PAD4, which then catalyzes the conversion of arginine to citrulline on a target protein.
Figure 2: Mechanism of PAD4 Inhibition by this compound. This diagram shows this compound binding to active PAD4, forming an inhibited complex and thereby blocking the process of protein citrullination.
Figure 3: Workflow for In Vitro PAD4 Inhibition Assay. This flowchart outlines the key steps involved in determining the IC50 value of this compound against the PAD4 enzyme.
Conclusion
This compound is a valuable chemical tool for investigating the biological roles of PAD4-mediated protein citrullination. Its potency and selectivity make it a promising lead compound for the development of novel therapeutics for a range of diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the effects of this compound and other PAD inhibitors on protein citrullination in various biological contexts. Further research is warranted to fully elucidate the selectivity profile of this compound against other PAD isoforms and to evaluate its efficacy in in vivo models of disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. anjiechem.com [anjiechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PAD | TargetMol [targetmol.com]
- 6. Protein Arginine Deiminase | Biologically Active Compounds - chemsrc [chemsrc.com]
- 7. glpbio.com [glpbio.com]
The Role of Peptidylarginine Deiminase 2 (PAD2) in Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Peptidylarginine Deiminase 2 (PAD2), a key enzyme implicated in gene regulation and a promising target for therapeutic development. This document details the enzyme's core mechanism, its role in modulating gene expression through histone citrullination, and its involvement in various signaling pathways. Furthermore, it presents quantitative data on PAD2 activity and inhibition, alongside detailed protocols for relevant experimental procedures.
Introduction to PAD2
Peptidylarginine deiminase 2 (PAD2) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins known as citrullination or deimination.[1][2] This process involves the conversion of a positively charged arginine residue to a neutral citrulline.[3] PAD2 is the most widely expressed isozyme of the PAD family and is found in various tissues and cell compartments, including the cytoplasm and the nucleus.[1][3] Its ability to localize to the nucleus and modify histones underscores its critical role in the epigenetic regulation of gene expression.[4][5] Dysregulated PAD2 activity has been linked to several pathologies, including autoimmune diseases and various cancers, particularly breast cancer.[3][6]
Molecular Mechanism of PAD2
PAD2-mediated citrullination is a hydrolytic reaction that results in the loss of a positive charge on the target protein, which can significantly alter protein structure, function, and interactions.[3] The catalytic activity of PAD2 is critically dependent on calcium ions, which induce conformational changes necessary for substrate binding and catalysis.[3]
Catalytic Mechanism
Unlike other PAD isozymes that utilize a reverse-protonation mechanism, PAD2 employs a substrate-assisted mechanism.[3][4] The active site of PAD2 contains a Cys-His catalytic dyad. The positively charged guanidinium group of the arginine substrate is thought to lower the pKa of the nucleophilic cysteine residue, facilitating catalysis.[4]
Quantitative Data on PAD2 Activity and Inhibition
The activity of PAD2 can be quantified using various enzymatic assays, and its inhibition is a key focus of drug development. The following tables summarize key quantitative parameters for PAD2 substrates and inhibitors.
Table 1: Kinetic Parameters for PAD2 Substrates
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 1300 ± 200 | 11.0 ± 0.7 | 8500 ± 1500 | [4] |
| Histone H3 | - | - | 1200 | [3] |
| Histone H4 | - | - | - |[4] |
Note: Some values were not determined (ND) or not available in the cited literature.
Table 2: Potency of Selected PAD2 Inhibitors
| Inhibitor | Type | IC50/EC50 | Cell Line/Assay Condition | Reference |
|---|---|---|---|---|
| AFM-30a (AMF30a) | Covalent, Selective | EC50: 9.5 μM | Target engagement in HEK293/PAD2 cells | [7][8] |
| AFM-30a (AMF30a) | Covalent, Selective | EC50: 0.4 μM | H3 citrullination in HEK293T/PAD2 cells | [9][10] |
| BB-Cl-Amidine | Pan-PAD inhibitor | - | - | [1][11] |
| Cl-Amidine | Pan-PAD inhibitor | IC50 (PAD1): 0.8 μM | In vitro | [1][12] |
| IC50 (PAD3): 6.2 μM | In vitro | [1][12] |
| | | IC50 (PAD4): 5.9 μM | In vitro |[1][12] |
Note: IC50 for Cl-amidine against PAD2 is not explicitly stated in the provided results, though it is known to inhibit PAD2.
PAD2 in Gene Regulation
A growing body of evidence highlights the role of PAD2 as a transcriptional coregulator. By citrullinating histones and other nuclear proteins, PAD2 can alter chromatin structure and influence the recruitment of transcription factors, thereby modulating gene expression.[5][6]
Histone Citrullination
PAD2 has been shown to citrullinate several histone residues, with a notable target being arginine 26 on histone H3 (H3R26).[6] The conversion of the positively charged arginine to the neutral citrulline is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure. This "relaxed" chromatin state can facilitate the binding of transcription machinery and activate gene expression.[13]
Regulation of Cancer-Associated Genes
In breast cancer cells, PAD2 has been shown to directly bind to the promoters of specific genes and regulate their expression through histone citrullination.[13] Depletion of PAD2 leads to dysregulation of a unique subset of genes.[5] For example, in MCF-7 breast cancer cells, PAD2 depletion has been shown to upregulate Pleiotrophin (PTN) and downregulate Melanoma-associated antigen 12 (MAGEA12).[13] Furthermore, PADI2 mRNA expression is significantly upregulated in certain breast cancer subtypes and correlates with HER2/ERBB2 overexpression.[5]
Table 3: Examples of Gene Expression Changes Mediated by PAD2 Modulation in Breast Cancer
| Gene | Modulation | Cell Line | Fold Change | Reference |
|---|---|---|---|---|
| PADI2 | Overexpression | MMTV-neu tumors vs. normal tissue | ~4-fold increase | [5] |
| PADI2 | Overexpression | HER2/ERBB2 overexpressing tumors vs. normal tissue | ~15-fold increase | [5] |
| GADD45α | Upregulated by Cl-amidine | MCF10DCIS | >2-fold | [5] |
| PTN | Upregulated by PAD2 knockdown | MCF-7 | Log2 ratio > 0 | [13] |
| MAGEA12 | Downregulated by PAD2 knockdown | MCF-7 | Log2 ratio < 0 |[13] |
Experimental Protocols
This section provides an overview of key methodologies used to study PAD2 function and activity.
PAD2 Inhibitor Screening Assay
Screening for PAD2 inhibitors is crucial for drug discovery. Commercially available kits provide a convenient method for this purpose.[14][15] One common approach is a fluorescence-based assay.[16]
Principle: This assay can be based on two principles:
-
Ammonia Detection: PAD2 deiminates a non-natural substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE), producing ammonia. The ammonia then reacts with a detector to generate a fluorescent product. An effective PAD2 inhibitor will prevent this reaction, resulting in a lack of fluorescence.[15][16]
-
Trypsin Specificity: A fluorescent substrate (e.g., Z-Arg-AMC) is used, where the fluorophore is quenched. PAD2 citrullinates the arginine residue. Trypsin can cleave after arginine but not citrulline. In the absence of PAD2 activity (i.e., in the presence of an inhibitor), trypsin cleaves the substrate, releasing the fluorophore and generating a signal. When PAD2 is active, the substrate is citrullinated, preventing trypsin cleavage and resulting in a low fluorescent signal. The signal is therefore inversely proportional to PAD2 activity.[14][16]
General Protocol (AMC-based):
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 10 mM CaCl₂, with freshly added DTT). Dilute the PAD2 enzyme and the fluorescent substrate (Z-Arg-AMC) in the assay buffer.
-
Plate Setup:
-
100% Activity Wells: Add diluted PAD2 enzyme and the solvent used for the inhibitor.
-
Background Wells: Add assay buffer and inhibitor solvent.
-
Inhibitor Wells: Add diluted PAD2 enzyme and the test inhibitor at various concentrations.
-
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Development: Add a developer solution (containing trypsin) to all wells to stop the PAD2 reaction and initiate the cleavage of the non-citrullinated substrate.
-
Measurement: Read the fluorescence using an appropriate plate reader (e.g., excitation 355-365 nm, emission 445-455 nm).[14]
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) for Histone Citrullination
ChIP is a powerful technique to investigate the in vivo association of PAD2 and citrullinated histones with specific genomic regions.[17][18]
Principle: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then extracted and sheared into smaller fragments. An antibody specific to the protein of interest (e.g., PAD2 or citrullinated histone H3) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by quantitative PCR (qPCR) or sequencing.
General Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).[19]
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the cleared lysate overnight at 4°C with an antibody specific for the target (e.g., anti-H3Cit26). A no-antibody or IgG control should be included.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of target genes.
Conclusion
PAD2 is a multifaceted enzyme with a significant role in gene regulation through histone citrullination. Its association with cancer and other diseases makes it an attractive therapeutic target. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the biological functions of PAD2 and to develop novel inhibitors with therapeutic potential.
References
- 1. abmole.com [abmole.com]
- 2. PAD2 Inhibitor Screening Assay Kit (AMC) - Applications - CAT N°: 701390 [bertin-bioreagent.com]
- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Studies of Protein Arginine Deiminase 2: Evidence for a Substrate-Assisted Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of PADI2 as a potential breast cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PAD2 inhibitor 30a (AFM30a, AMF30a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. AFM-30a hydrochloride | PAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. Potential Role for PAD2 in Gene Regulation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in Arabidopsis plants | Springer Nature Experiments [experiments.springernature.com]
- 18. Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. epigenome-noe.net [epigenome-noe.net]
An In-depth Technical Guide to the Biological Role of PAD2 Inhibition with Pad-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of PAD2 in Cellular Physiology and Disease
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins known as citrullination or deimination.[1][2] This process involves the conversion of a positively charged arginine residue to a neutral citrulline, a modification that can significantly alter protein structure, function, and interactions.[2][3] The PAD family comprises five isozymes (PAD1-4 and PAD6) with distinct tissue distributions and substrate specificities.[1][4]
PAD2 is the most widely expressed isozyme, found in a variety of tissues including skeletal muscle, the brain, and numerous immune cells like macrophages and neutrophils.[5][6][7] Its activity is implicated in a diverse array of cellular processes, from gene transcription and cell signaling to the regulation of innate immunity.[5][7][8] Dysregulated PAD2 activity is associated with the pathogenesis of several diseases, including autoimmune disorders like rheumatoid arthritis (RA) and multiple sclerosis, as well as various cancers.[1][9] In cancer, PAD2 has been shown to act as an epigenetic activator of key oncogenic pathways, such as the estrogen receptor (ER) and HER2 signaling pathways in breast cancer, by citrullinating histones.[3][10][11] Consequently, the inhibition of PAD2 has emerged as a promising therapeutic strategy.
This guide focuses on the biological implications of PAD2 inhibition, with a specific examination of "Pad-IN-2," a novel photoswitchable inhibitor designed for precise optical control of PAD activity.[12]
This compound: A Tool for Photochemical Control of PAD2 Activity
This compound is a specialized chemical probe designed to inhibit Protein Arginine Deiminase 2 (PAD2). A key feature of this compound is its incorporation of an azobenzene photoswitch, which allows for optical control over its inhibitory activity.[12] This property enables researchers to turn the inhibitor "on" or "off" using specific wavelengths of light, providing spatiotemporal control over PAD2 inhibition in experimental systems. This compound has been demonstrated to inhibit the citrullination of histone H3, a key substrate of PAD2 involved in epigenetic regulation.[12]
The Biological Landscape of PAD2 Inhibition
Inhibiting PAD2 can profoundly impact cellular function by modulating key signaling pathways involved in inflammation, cell death, and oncogenesis.
Regulation of Gene Expression
A primary role of PAD2 is the regulation of gene expression through the citrullination of histones. PAD2 localizes to the nucleus and citrullinates arginine residues on the N-terminal tail of histone H3 (e.g., H3R26).[10][11][13] This modification can lead to chromatin decondensation and facilitate the transcription of target genes.
-
Estrogen Receptor (ER) Signaling: In breast cancer cells, PAD2 is a critical epigenetic activator of ER target genes.[10] By citrullinating H3R26 at ER target gene promoters, PAD2 enhances gene expression, promoting cancer cell proliferation.[3][11] Inhibition of PAD2 can thus suppress the growth of ER-positive breast cancers.[11]
-
General Gene Regulation: Depletion of PAD2 in MCF-7 breast cancer cells has been shown to disregulate a unique subset of genes, including PTN and MAGEA12, by altering histone H3 citrullination at their promoter regions.[13][14]
Modulation of Immune and Inflammatory Pathways
PAD2 is abundantly expressed in immune cells and is a key player in various inflammatory processes.[5]
-
Macrophage Function: PAD2 influences macrophage differentiation and can modulate polarization towards the anti-inflammatory M2 phenotype.[5][15] It is also involved in pyroptosis, an inflammatory form of cell death, where Pad2 deficiency has been shown to decrease macrophage pyroptosis.[5][7]
-
Neutrophil Extracellular Traps (NETosis): While PAD4 is considered the key regulator of NETosis, PAD2 can also contribute to this process, particularly in the absence of PAD4.[5] Inhibition of PAD2 has been shown to reduce NET formation and improve survival in mouse models of lethal LPS-induced endotoxic shock.[7][16]
-
TGF-β Signaling: PAD2 inhibition can protect against cellular senescence and cell death induced by TGF-β, suggesting a role for PAD2 in regulating cell survival and function in processes like corneal endothelial cell damage.[17]
Regulation of Cell Migration and Cytoskeleton
PAD2 activity is linked to the regulation of cell morphology and migration, particularly in cancer.
-
EGF-Induced Migration: Inhibition of PAD2 can suppress Epidermal Growth Factor (EGF)-induced tumor cell migration and invasion.[18] This is associated with the downregulation of cytoskeletal regulatory proteins like RhoA, Rac1, and Cdc42, and an upregulation of the adhesion marker E-cadherin, promoting a less migratory, epithelial-like state.[18]
Quantitative Analysis of PAD2 Inhibitors
The development of PAD2 inhibitors has yielded several compounds with varying potency and selectivity. While specific kinetic data for this compound is found in its primary publication, comparing it with other well-characterized PAD inhibitors provides valuable context for researchers.
| Inhibitor | Target(s) | Potency Metric | Value | Cell-Based Efficacy | Reference |
| This compound | PAD2 | - | Photochemically controlled | Inhibits Histone H3-citrullination | [12] |
| Cl-amidine | Pan-PAD | IC₅₀ | ~6 µM (for PAD2) | Potent anti-tumor effects in vivo | [3][19][20] |
| BB-Cl-amidine | Pan-PAD | - | - | Suppresses EGF-induced cell migration | [18] |
| Compound 30a | PAD2-selective | kinact/KI | ≥50,000 M⁻¹min⁻¹ | Excellent efficacy in multiple cell-based assays | [1] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[21] kinact/KI is a measure of the inactivation efficiency of an irreversible inhibitor. The lack of a specific IC₅₀ value for this compound in the initial search results reflects its nature as a photoswitchable tool compound, where activity is controlled by light rather than just concentration.
Experimental Protocols for Assessing PAD2 Inhibition
Evaluating the efficacy of PAD2 inhibitors like this compound requires robust biochemical and cell-based assays. Below are generalized protocols based on established methodologies.
In Vitro PAD2 Enzyme Inhibition Assay (Ammonia Detection)
This assay quantifies PAD2 activity by measuring the ammonia produced during the citrullination reaction.
Principle: The enzymatic conversion of an arginine substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE) to citrulline releases ammonia. The ammonia is then detected using a fluorescent probe.
Methodology:
-
Reagent Preparation:
-
Prepare PAD Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM CaCl₂, 5 mM DTT).[22]
-
Reconstitute human recombinant PAD2 enzyme in assay buffer.
-
Reconstitute the substrate (BAEE) and the ammonia detector reagent as per the manufacturer's instructions (e.g., Cayman Chemical Kit).[22]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound).
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, PAD2 enzyme, and the inhibitor (or vehicle control) to appropriate wells. Include "background" wells with no enzyme.[22]
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate (BAEE) to all wells.
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction by adding a calcium chelator (e.g., EDTA).
-
Add the ammonia detector reagent and incubate for a specified time, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a plate reader (e.g., excitation 405-415 nm, emission 470-480 nm).[22]
-
Subtract background fluorescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.[23][24]
-
Cellular Histone H3 Citrullination Assay
This assay measures the ability of an inhibitor to block PAD2-mediated histone citrullination within a cellular context.
Principle: Cells overexpressing PAD2 are stimulated to induce histone citrullination. The level of citrullinated Histone H3 (CitH3) is then quantified, typically by Western blot or ELISA, in the presence or absence of an inhibitor.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to express PAD2 (e.g., HEK293T cells transiently overexpressing PAD2, or MCF-7 breast cancer cells).[1]
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat cells with varying concentrations of the inhibitor (e.g., this compound) or vehicle for a predetermined time (e.g., 1-3 hours).
-
-
Induction of Citrullination:
-
Induce PAD2 activity by treating cells with a calcium ionophore (e.g., 10 µM Ionomycin) and CaCl₂ (e.g., 1 mM) for a set period (e.g., 3 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. To ensure complete lysis, sonication may be required.[1]
-
Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for citrullinated Histone H3 (e.g., anti-CitH3).
-
Probe with a loading control antibody (e.g., anti-Histone H3 or anti-β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for CitH3 and the loading control.
-
Normalize the CitH3 signal to the loading control for each sample.
-
Determine the reduction in CitH3 levels in inhibitor-treated samples compared to the vehicle control.
-
Conclusion and Future Perspectives
PAD2 is a critical enzyme involved in a wide range of physiological and pathological processes, making it an attractive therapeutic target for autoimmune diseases and cancer. The inhibition of PAD2 can reverse pathological epigenetic marks, suppress inflammatory responses, and inhibit cancer cell migration. The development of specific and potent PAD2 inhibitors is crucial for advancing our understanding of its biological roles and for therapeutic applications.
Tools like this compound, with its photoswitchable activity, offer unprecedented control for researchers to dissect the specific contributions of PAD2 in complex biological systems.[12] Future work will likely focus on developing isozyme-selective inhibitors with improved pharmacological properties for clinical use and further elucidating the complex downstream effects of PAD2 inhibition across different disease contexts.
References
- 1. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Role for Peptidylarginine Deiminase 2 (PAD2) in Citrullination of Canine Mammary Epithelial Cell Histones | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. genecards.org [genecards.org]
- 5. Peptidylarginine Deiminase 2 in Host Immunity: Current Insights and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PADI2 - Wikipedia [en.wikipedia.org]
- 7. Peptidylarginine deiminase 2 has potential as both a biomarker and therapeutic target of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and pre-clinical testing of PAD-2 selective inhibitors | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 11. Mechanistic Studies of Protein Arginine Deiminase 2: Evidence for a Substrate-Assisted Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Potential Role for PAD2 in Gene Regulation in Breast Cancer Cells | PLOS One [journals.plos.org]
- 14. Potential Role for PAD2 in Gene Regulation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of PAD2 Improves Survival in a Mouse Model of Lethal LPS-induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Role of peptidylarginine deiminase 2 (PAD2) in mammary carcinoma cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. m.youtube.com [m.youtube.com]
- 24. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
The Role of Pad-IN-2 in Modulating Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pad-IN-2 is a potent and selective small-molecule inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), a critical enzyme implicated in the pathogenesis of numerous inflammatory diseases. By catalyzing the citrullination of histones, PAD4 plays a crucial role in the formation of Neutrophil Extracellular Traps (NETs), a process known as NETosis. Dysregulated NETosis is a key driver of inflammation and tissue damage in a variety of autoimmune and inflammatory conditions. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on inflammatory diseases, supported by available preclinical data and detailed experimental protocols.
Introduction to PAD4 and its Role in Inflammation
Peptidyl Arginine Deiminases (PADs) are a family of enzymes that convert arginine residues in proteins to citrulline. This post-translational modification, known as citrullination or deimination, can alter the structure and function of proteins. In humans, the PAD family consists of five isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6). PAD4 is predominantly expressed in hematopoietic cells, particularly neutrophils.
The primary function of PAD4 in the context of inflammation is its essential role in NETosis. NETosis is a unique form of programmed cell death where neutrophils release a web-like structure of decondensed chromatin, histones, and granular proteins to trap and kill pathogens. However, excessive or dysregulated NET formation can lead to the exposure of self-antigens, promoting autoimmunity and contributing to tissue damage in a range of inflammatory diseases, including:
-
Rheumatoid Arthritis (RA)
-
Systemic Lupus Erythematosus (SLE)
-
Vasculitis
-
Inflammatory Bowel Disease (IBD)
-
Psoriasis
Inhibition of PAD4, therefore, represents a promising therapeutic strategy for these conditions.
This compound: A Potent PAD4 Inhibitor
This compound is a small molecule inhibitor of PAD4. It has demonstrated potency in biochemical assays, inhibiting PAD4 activity.
Quantitative Data on this compound Activity
| Parameter | Value | Reference |
| IC50 (PAD4) | <1 µM | [1] |
| IC50 (PAD4) | 1.94 µM | [2][3][4] |
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of PAD4. This inhibition prevents the citrullination of key substrates, most notably histones.
Signaling Pathway of PAD4-mediated NETosis and this compound Intervention
The following diagram illustrates the signaling pathway leading to NETosis and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on PAD4 activity and NETosis.
In Vitro PAD4 Inhibition Assay (Ammonia Release Biochemical Assay)
This assay determines the inhibitory activity of compounds like this compound on PAD4 by measuring the release of ammonia, a byproduct of the citrullination reaction.
Materials:
-
Recombinant human PAD4 enzyme
-
PAD4 substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)
-
Tris-HCl buffer
-
CaCl2
-
DTT
-
Nessler's reagent or an ammonia quantification kit
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, CaCl2, and DTT.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the PAD4 enzyme to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the PAD4 substrate (BAEE) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of ammonia produced using Nessler's reagent or a commercial ammonia detection kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vitro NETosis Assay
This protocol describes a method to induce and quantify NETosis in isolated neutrophils and to assess the inhibitory effect of this compound.
Materials:
-
Freshly isolated human or murine neutrophils
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) or another NET-inducing agent (e.g., LPS, ionomycin)
-
This compound
-
DNA-binding fluorescent dye (e.g., SYTOX Green, PicoGreen)
-
Hoechst 33342 (for nuclear staining)
-
Anti-citrullinated Histone H3 (CitH3) antibody
-
Fluorescently labeled secondary antibody
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Procedure:
-
Isolate neutrophils from fresh blood using a density gradient centrifugation method.
-
Resuspend the neutrophils in RPMI 1640 medium supplemented with FBS.
-
Seed the neutrophils in a 96-well plate.
-
Treat the cells with various concentrations of this compound or vehicle control for a pre-incubation period (e.g., 30-60 minutes).
-
Induce NETosis by adding PMA or another stimulus to the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.
-
Quantification by fluorescence plate reader:
-
Add a cell-impermeable DNA dye (e.g., SYTOX Green) to the wells.
-
Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates NET formation.
-
-
Visualization by fluorescence microscopy:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain for DNA with Hoechst 33342.
-
Perform immunofluorescence staining for CitH3 using a primary antibody followed by a fluorescently labeled secondary antibody.
-
Capture images using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA co-localized with CitH3.
-
Western Blot for Histone Citrullination
This protocol details the detection of citrullinated histones in cell lysates by Western blotting to assess the intracellular activity of this compound.
Materials:
-
Cells treated with a NET-inducing agent and this compound (from the in vitro NETosis assay)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-citrullinated Histone H3 (CitH3), anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CitH3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative levels of histone citrullination.
Impact of this compound on Inflammatory Diseases: Preclinical Evidence
While specific in vivo efficacy data for this compound in inflammatory disease models is limited in publicly available literature, the well-established role of PAD4 in these conditions provides a strong rationale for its therapeutic potential. Studies with other PAD4 inhibitors have demonstrated beneficial effects in various preclinical models.
Expected Effects in Rheumatoid Arthritis (RA)
In animal models of RA, such as collagen-induced arthritis (CIA), PAD4 inhibitors are expected to:
-
Reduce joint swelling and inflammation.
-
Decrease the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][5][6][7][8][9]
-
Inhibit the formation of NETs in the synovium.
-
Reduce bone and cartilage erosion.
Expected Effects in Systemic Lupus Erythematosus (SLE)
In murine models of lupus, PAD4 inhibition is anticipated to:
-
Decrease the formation of NETs, which are a source of autoantigens.[10]
-
Reduce the production of type I interferons.
-
Ameliorate kidney damage (lupus nephritis).[11]
Expected Effects in Inflammatory Bowel Disease (IBD)
In experimental models of colitis, targeting PAD4 may lead to:
-
Reduced intestinal inflammation.
-
Decreased infiltration of neutrophils into the gut mucosa.
-
Lower levels of pro-inflammatory cytokines in the colon.
Future Directions and Drug Development Workflow
The development of this compound and other PAD4 inhibitors for inflammatory diseases follows a standard drug discovery and development pipeline.
Further preclinical studies are required to establish the in vivo efficacy, safety, pharmacokinetics, and pharmacodynamics of this compound. These studies will be crucial for advancing this promising therapeutic candidate into clinical trials for the treatment of a range of inflammatory diseases.
Conclusion
This compound is a potent PAD4 inhibitor that holds significant promise as a therapeutic agent for inflammatory diseases. By targeting the key enzyme responsible for NETosis, this compound offers a mechanism-based approach to mitigating the detrimental effects of excessive neutrophil activity. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the potential of this compound and other PAD4 inhibitors in the fight against chronic inflammatory and autoimmune disorders.
References
- 1. Peptidylarginine deiminase 2 has potential as both a biomarker and therapeutic target of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PAD2 Improves Survival in a Mouse Model of Lethal LPS-induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of PAD2- and PAD4-mediated protein citrullination catalysis in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 8. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein arginine deiminase 2 (PAD2) modulates the polarization of THP-1 macrophages to the anti-inflammatory M2 phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
Unveiling Pad-IN-2: A Technical Primer on a Novel PAD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminase 4 (PAD4) has emerged as a significant therapeutic target in a range of human diseases, including autoimmune disorders and various cancers. The enzymatic conversion of arginine residues to citrulline by PAD4 plays a crucial role in the formation of neutrophil extracellular traps (NETs) and the regulation of gene expression, processes implicated in the pathophysiology of these conditions. The quest for potent and selective PAD4 inhibitors has led to the discovery of novel chemical entities, among them, a promising molecule identified as Pad-IN-2. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, a potent PAD4 inhibitor.
Discovery and Core Structure
This compound was identified through a targeted drug discovery program aimed at developing novel heterocyclic compounds as inhibitors of PAD4. The discovery of this class of inhibitors is detailed in the international patent application WO2019058393A1.[1] The core scaffold of this compound represents a novel chemotype designed for high-affinity binding to the active site of the PAD4 enzyme.
Quantitative Biological Data
This compound has demonstrated potent inhibition of PAD4 activity in biochemical assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | < 1 µM | Ammonia release biochemical assay | [1] |
Table 1: In vitro potency of this compound against PAD4. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of PAD4 by 50%.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is described as "Example-57" within the patent document WO2019058393A1. While the complete, step-by-step protocol is proprietary and detailed within the patent, the general synthetic strategy involves a multi-step sequence starting from commercially available heterocyclic precursors. The key steps likely include:
-
Scaffold Construction: Formation of the core heterocyclic ring system through condensation and cyclization reactions.
-
Functional Group Interconversion: Modification of substituents on the core scaffold to introduce key binding motifs.
-
Final Assembly: Coupling of elaborated fragments to yield the final this compound molecule.
-
Purification: Purification of the final compound is typically achieved through chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high purity.
Note: For the precise and detailed synthetic protocol, researchers are directed to consult the specified patent document.
PAD4 Inhibition Assay (Ammonia Release Biochemical Assay)
The potency of this compound against PAD4 was determined using an ammonia release biochemical assay, a standard method for measuring PAD enzyme activity. The general protocol for such an assay is as follows:
-
Enzyme and Substrate Preparation: Recombinant human PAD4 enzyme is purified and prepared in a suitable assay buffer. A known substrate for PAD4, such as benzoyl-L-arginine ethyl ester (BAEE), is also prepared in the same buffer.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Reaction: The PAD4 enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 1 hour).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (BAEE).
-
Ammonia Detection: The reaction is allowed to proceed for a set time, and the amount of ammonia produced as a byproduct of the citrullination reaction is quantified. This can be done using a colorimetric method, for example, with the Berthelot-indophenol reaction.
-
Data Analysis: The rate of ammonia production is measured for each inhibitor concentration. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic potential by inhibiting the enzymatic activity of PAD4. This inhibition disrupts the downstream signaling events mediated by PAD4-catalyzed citrullination.
Figure 1: Simplified signaling pathway of PAD4-mediated NETosis and the inhibitory action of this compound.
Experimental Workflow: PAD4 Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound like this compound against PAD4.
References
Methodological & Application
Application Notes and Protocols for Pad-IN-2: A Potent PAD4 Inhibitor
For Research Use Only
Introduction
Pad-IN-2 is a potent small molecule inhibitor of Protein Arginine Deiminase 4 (PAD4), with a reported half-maximal inhibitory concentration (IC50) of less than 1 µM. PAD enzymes, particularly PAD2 and PAD4, are implicated in a variety of physiological and pathological processes. These calcium-dependent enzymes catalyze the post-translational modification of arginine residues to citrulline on target proteins, a process known as citrullination or deimination. This modification leads to a loss of positive charge, which can alter protein structure and function.
Dysregulated PAD activity is associated with autoimmune diseases such as rheumatoid arthritis and lupus, various cancers, and inflammatory conditions. Specifically, PAD4-mediated citrullination of histones is a critical step in the formation of Neutrophil Extracellular Traps (NETs), a process implicated in thrombosis and autoimmune pathogenesis. The development of specific PAD inhibitors like this compound provides researchers with valuable tools to investigate the roles of these enzymes in health and disease.
These application notes provide a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol, and detailed experimental procedures for its use in research.
Chemical Properties and Data
This compound is a complex heterocyclic molecule. Its chemical structure and properties are summarized below.
| Property | Value |
| IUPAC Name | (R)-N-(1-(cyclopropylmethyl)-2-((2-((4-chloro-2-((cyclopropylmethyl)amino)phenyl)amino)ethyl)amino)-1H-benzo[d]imidazol-6-yl)acrylamide |
| Molecular Formula | C27H28ClN5O2 |
| Molecular Weight | 490.00 g/mol |
| CAS Number | 2304852-21-7 |
| Appearance | Light yellow to yellow solid |
| SMILES | O=C(N1C--INVALID-LINK--CCC1)C2=CC3=C4N(C(C(N5CC6CC6)=CC7=C5C(Cl)=CC=C7)=N3)CCOC4=C2 |
Quantitative Data: Inhibitory Activity
The following table summarizes the known inhibitory activity of this compound. Further research is needed to fully characterize its selectivity profile against all PAD isozymes.
| Target | IC50 Value | Assay Type | Reference |
| PAD4 | < 1 µM | Ammonia Release Biochemical Assay | [1] |
| PAD1 | Data not available | - | - |
| PAD2 | Data not available | - | - |
| PAD3 | Data not available | - | - |
Synthesis Protocol
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature. However, based on its chemical structure, a plausible multi-step synthetic route is proposed below. This proposed synthesis should be performed by chemists experienced in organic synthesis.
Proposed Retrosynthesis of this compound
A proposed retrosynthetic analysis of this compound.
Step 1: Synthesis of the Diaminobenzimidazole Core
-
Start with a commercially available, suitably protected diaminobenzene derivative.
-
React with a reagent such as cyanogen bromide or a similar cyclizing agent to form the benzimidazole ring system.
-
Introduce the chloro- and cyclopropylmethylamino-phenyl group via nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.
-
Deprotect the amino groups to yield the diaminobenzimidazole core.
Step 2: Synthesis of the Cyclopropylmethyl Indole Moiety
-
Begin with indole-2-carboxaldehyde.
-
Perform N-alkylation using cyclopropylmethyl bromide in the presence of a suitable base (e.g., sodium hydride) in an inert solvent (e.g., DMF).
-
The resulting aldehyde can then be converted to an amine via reductive amination.
Step 3: Coupling and Final Acrylamide Formation
-
Couple the diaminobenzimidazole core with the cyclopropylmethyl indole moiety, likely through a peptide coupling reagent (e.g., HATU, HBTU).
-
The final step involves the acylation of the remaining primary amine with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to yield this compound.
Purification: Each step will require appropriate workup and purification, likely using column chromatography on silica gel. The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound in a research setting.
In Vitro PAD4 Activity Assay (Ammonia Release Assay)
This assay measures the amount of ammonia released as a byproduct of the citrullination reaction catalyzed by PAD4.
Materials:
-
Recombinant human PAD4 enzyme
-
N-α-benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ammonia detection reagent (e.g., Nessler's reagent or a fluorescence-based kit)
-
384-well black plates
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of 30 nM PAD4 enzyme solution in Assay Buffer to each well.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of 3 mM BAEE substrate solution (also containing 600 µM CaCl2) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction according to the manufacturer's instructions of the ammonia detection kit.
-
Add the ammonia detection reagent and incubate as required.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for In Vitro PAD4 Activity Assay
Workflow for the in vitro PAD4 activity assay.
Cell-Based Histone H3 Citrullination Assay
This assay measures the ability of this compound to inhibit PAD4-mediated citrullination of histone H3 in a cellular context.
Materials:
-
HEK293T cells stably overexpressing human PAD4 (HEK293T/PAD4)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ionomycin (calcium ionophore)
-
Calcium chloride (CaCl2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-citrullinated histone H3 (CitH3) and anti-total histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HEK293T/PAD4 cells in a 12-well plate and grow to ~80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle) for 1 hour.
-
Induce PAD4 activity by adding ionomycin (e.g., 10 µM) and CaCl2 (e.g., 1 mM) to the media and incubate for 3 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of histone H3 citrullination by this compound.
In Vitro Neutrophil Extracellular Trap (NET) Formation Assay
This assay assesses the effect of this compound on NET formation by isolated human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
RPMI 1640 medium
-
This compound stock solution
-
NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore like ionomycin)
-
DNA-impermeable fluorescent dye (e.g., Sytox Green)
-
Fixative (e.g., 4% paraformaldehyde)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Isolate human neutrophils from healthy donor blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend neutrophils in RPMI medium and seed them onto glass coverslips in a 24-well plate. Allow the cells to adhere for 30 minutes at 37°C.
-
Pre-incubate the neutrophils with different concentrations of this compound or vehicle for 30 minutes.
-
Stimulate NETosis by adding PMA (e.g., 100 nM) or ionomycin (e.g., 5 µM) and incubate for 3-4 hours at 37°C.
-
To visualize NETs in real-time, Sytox Green can be added to the medium, and fluorescence can be monitored over time with a plate reader or microscope.
-
Alternatively, at the end of the incubation, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells (if required for intracellular staining) and stain with DAPI to visualize DNA.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify NET formation by measuring the area of extracellular DNA or by counting the number of NET-releasing cells.
Signaling Pathway
PAD4-Mediated Histone Citrullination and NETosis
PAD4 plays a crucial role in the process of NETosis. Upon neutrophil activation by various stimuli, intracellular calcium levels rise, leading to the activation of PAD4. Activated PAD4 translocates to the nucleus where it citrullinates histones, particularly H3. This citrullination neutralizes the positive charge of the histones, leading to chromatin decondensation. The decondensed chromatin, along with various granular proteins, is then released from the cell, forming a web-like structure known as a NET. This compound, by inhibiting PAD4, is expected to block this critical histone citrullination step, thereby preventing chromatin decondensation and subsequent NET formation.
Signaling pathway of PAD4-mediated NETosis and the inhibitory action of this compound.
References
Application Notes and Protocols for Pad-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pad-IN-2 is a potent small molecule inhibitor of Protein Arginine Deiminase 4 (PAD4), with an IC50 value of less than 1 µM. PAD enzymes catalyze the post-translational modification of arginine to citrulline, a process known as citrullination or deimination. PAD4 is notably involved in the citrullination of histones, which leads to chromatin decondensation and the formation of Neutrophil Extracellular Traps (NETs). Dysregulated PAD4 activity and excessive NETosis are implicated in the pathogenesis of various autoimmune diseases, cancers, and inflammatory conditions. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on PAD4 activity, NETosis, and cell viability.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of PAD4. This inhibition prevents the conversion of arginine residues in substrate proteins, such as histones H3 and H4, to citrulline. The loss of the positive charge on arginine upon citrullination weakens the electrostatic interaction between histones and DNA, leading to chromatin decondensation. In neutrophils, this is a critical step for the release of NETs. By blocking this process, this compound can be used to study the downstream consequences of PAD4 inhibition and NETosis in various cellular contexts.
Figure 1: Simplified signaling pathway of PAD4 inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant PAD inhibitors. Note that specific effective concentrations for this compound may vary depending on the cell line and experimental conditions, and optimization is recommended.
Table 1: Inhibitory Activity of Selected PAD Inhibitors
| Compound | Target | IC50 | Reference |
| This compound | PAD4 | <1 µM | (1--INVALID-LINK-- |
| PAD4-IN-2 | PAD4 | 1.94 µM | [2](--INVALID-LINK--) |
| GSK484 | PAD4 | 50-250 nM | [3](--INVALID-LINK--) |
| Cl-amidine | Pan-PAD | PAD1: 0.8 µM, PAD3: 6.2 µM, PAD4: 5.9 µM | [3](--INVALID-LINK--) |
| AFM32a (PAD2-IN-1) | PAD2 | - (95-fold selective over PAD4) | [4](--INVALID-LINK--) |
Table 2: Exemplary Effective Concentrations in Cell Culture
| Compound | Cell Line | Assay | Effective Concentration | Treatment Duration | Reference |
| This compound (or similar PAD4i) | Human Neutrophils | NETosis Inhibition | 1-20 µM (optimization recommended) | 30 min pre-incubation, then 3-4h stimulation | General Recommendation |
| This compound (or similar PAD4i) | HL-60 (differentiated) | Histone Citrullination Inhibition | 10-50 µM (optimization recommended) | 30 min pre-incubation, then 1-3h stimulation | General Recommendation |
| This compound (or similar PAD4i) | 4T1 (murine breast cancer) | Cell Viability (MTT) | 5-10 µM | 48 hours | [5](--INVALID-LINK--) |
| AFM32a (PAD2i) | Mouse Neutrophils | NETosis Inhibition | 2 µM | 30 min pre-incubation, then 3h stimulation | (--INVALID-LINK--) |
| BB-Cl-amidine (Pan-PADi) | HL-60 (differentiated) | Histone Citrullination Inhibition | 50-200 µM | 30 min pre-incubation, then 1h stimulation | [6](--INVALID-LINK--) |
Experimental Protocols
Protocol 1: Western Blot for Detection of Citrullinated Histone H3 (citH3)
This protocol is designed to assess the inhibitory effect of this compound on PAD4-mediated histone citrullination in cell culture.
Figure 2: Workflow for Western Blot detection of citrullinated histone H3.
Materials:
-
Cell Line: Differentiated HL-60 cells (neutrophil-like) or primary human neutrophils.
-
This compound Stock Solution: 10 mM in DMSO.
-
Stimulus: Phorbol 12-myristate 13-acetate (PMA) or Calcium Ionophore (e.g., A23187).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Anti-citrullinated Histone H3 (e.g., Abcam ab5103, 1:1000 dilution)[3].
-
Anti-Histone H3 (loading control, 1:1000 dilution).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution).
-
Other Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% BSA or non-fat milk in TBST), ECL substrate.
Procedure:
-
Cell Seeding and Treatment:
-
Seed differentiated HL-60 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Pre-treat cells with desired concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate cells with PMA (100 nM) or A23187 (4 µM) for 1-3 hours to induce histone citrullination.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-citH3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
-
Strip the blot and re-probe with an anti-Histone H3 antibody for a loading control.
-
Protocol 2: Immunofluorescence for Visualization of NETosis
This protocol allows for the qualitative and semi-quantitative analysis of NET formation and its inhibition by this compound.
References
Application Notes and Protocols for Pad-IN-2 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pad-IN-2 is a potent and specific inhibitor of Protein Arginine Deiminase 4 (PAD4), a critical enzyme involved in the post-translational modification of proteins through citrullination.[1] Dysregulation of PAD4 activity is implicated in various pathological processes, including autoimmune diseases, cancer, and the formation of neutrophil extracellular traps (NETs). These application notes provide detailed protocols and dosage guidelines for the use of this compound in in vitro studies to investigate its therapeutic potential and elucidate the role of PAD4 in cellular signaling.
Mechanism of Action
This compound exerts its inhibitory effect on PAD4, which catalyzes the conversion of arginine residues on proteins, such as histones, to citrulline. This enzymatic reaction is calcium-dependent. The citrullination of histones by PAD4 leads to the loss of the positive charge on arginine, weakening the electrostatic interaction between histones and DNA. This results in chromatin decondensation, a key step in the formation of NETs, also known as NETosis.[2][3] By inhibiting PAD4, this compound prevents histone citrullination and subsequent NET formation.
A simplified signaling pathway for PAD4-mediated NETosis is depicted below. Various stimuli can trigger a signaling cascade involving kinases such as Syk, PI3K, TAK1, p38 MAPK, and MEK, leading to the activation of PAD4 in a reactive oxygen species (ROS)-independent manner.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information. Researchers should use this as a starting point and perform dose-response experiments to determine the optimal concentration for their specific cell type and assay.
| Parameter | Value | Source |
| Target | Protein Arginine Deiminase 4 (PAD4) | [1] |
| IC50 (in vitro enzyme assay) | 1.94 µM | [1] |
| Recommended Starting Concentration (Cell-based assays) | 5 - 20 µM | Based on IC50 and data from similar PAD4 inhibitors |
| Solubility | Soluble in DMSO | General laboratory practice |
Experimental Protocols
Protocol 1: Inhibition of NETosis in Human Neutrophils
This protocol describes how to assess the inhibitory effect of this compound on NET formation in isolated human neutrophils.
Materials:
-
This compound (dissolved in DMSO)
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Poly-L-lysine coated coverslips or multi-well plates
-
Phorbol 12-myristate 13-acetate (PMA) or Ionomycin
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: Anti-citrullinated Histone H3 (anti-CitH3)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or red blood cell lysis. Resuspend purified neutrophils in RPMI 1640 supplemented with 2% autologous serum.
-
Cell Seeding: Seed the isolated neutrophils at a density of 2 x 10^5 cells/well onto poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere for 1 hour at 37°C in a 5% CO2 incubator.[5]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in RPMI 1640 medium. A final concentration range of 1 µM to 20 µM is recommended for initial experiments. Add the this compound dilutions or vehicle control (DMSO) to the cells and pre-incubate for 30-60 minutes at 37°C.
-
NETosis Induction: Stimulate the neutrophils with a NET-inducing agent. Common stimuli include 50 nM PMA or 4 µM ionomycin.[6] Incubate for 4 hours at 37°C and 5% CO2.[5]
-
Fixation and Permeabilization: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with 2% BSA in PBS for 1 hour at room temperature.
-
Incubate with anti-citrullinated Histone H3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a DNA stain (DAPI or Hoechst) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope. Quantify NET formation by measuring the area of extracellular DNA co-localized with citrullinated histones.
Protocol 2: Western Blot for Citrullinated Histone H3
This protocol is for detecting the levels of citrullinated histone H3 in cell lysates treated with this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest (e.g., HL-60 or primary neutrophils)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-citrullinated Histone H3 (anti-CitH3)
-
Primary antibody: Anti-Histone H3 (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control for a predetermined time (e.g., 4-24 hours). Stimulate with a NET-inducing agent if required for the specific cell type.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-Histone H3 antibody as a loading control.
Protocol 3: Cell Viability Assay
It is crucial to determine the cytotoxic effects of this compound on the cells used in your experiments. A standard MTT or CCK-8 assay can be used.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8)
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) in triplicate for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT/CCK-8 Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 4 hours at 37°C. Then, add DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the results to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50 for cytotoxicity).
Troubleshooting
| Issue | Possible Cause | Solution |
| No inhibition of NETosis | - this compound concentration too low.- Inactive compound.- Inefficient cell stimulation. | - Perform a dose-response curve.- Verify compound activity with an enzyme assay.- Optimize stimulus concentration and incubation time. |
| High background in Western blot | - Insufficient blocking.- Primary antibody concentration too high.- Inadequate washing. | - Increase blocking time or change blocking agent.- Titrate the primary antibody.- Increase the number and duration of washes. |
| High cytotoxicity in viability assay | - this compound is toxic to the specific cell line at the tested concentrations. | - Use lower concentrations of this compound for functional assays.- Reduce the treatment duration. |
Conclusion
This compound is a valuable tool for studying the role of PAD4 in various biological processes. The protocols provided here offer a framework for investigating its effects on NETosis, histone citrullination, and cell viability. It is recommended that researchers optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.
References
- 1. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 4. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 6. NLRP3 Inflammasome Assembly in Neutrophils Is Supported by PAD4 and Promotes NETosis Under Sterile Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
Application Notes and Protocols for Pad-IN-2 Administration in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a proposed experimental protocol for the administration of Pad-IN-2, a potent and selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), in animal models of arthritis. This compound presents a promising therapeutic avenue for autoimmune diseases such as rheumatoid arthritis (RA) due to the established role of PAD4 in the pathogenesis of the disease.[1][2][3][4][5]
Introduction to this compound and its Target: PAD4
This compound is a potent small molecule inhibitor of PAD4, with an in vitro IC50 of less than 1 µM.[1][3][5] PADs are a family of enzymes that catalyze the conversion of arginine residues to citrulline on proteins. This post-translational modification, known as citrullination or deimination, can lead to the generation of neo-antigens that trigger an autoimmune response, a key event in the development of RA.[6]
Both PAD2 and PAD4 isoforms are found to be expressed in the synovial tissue of RA patients, and their levels correlate with the intensity of inflammation.[6] PAD4 is of particular interest as it is involved in the formation of Neutrophil Extracellular Traps (NETs), which are implicated in the inflammatory processes of arthritis. Therefore, inhibiting PAD4 with a selective inhibitor like this compound is a rational therapeutic strategy for RA.
Quantitative Data Summary
As no specific quantitative data for this compound in animal models of arthritis has been published, the following table presents hypothetical expected outcomes based on the known efficacy of other PAD4 inhibitors in the Collagen-Induced Arthritis (CIA) model.
| Parameter | Vehicle Control Group | This compound Treated Group (Hypothetical) | Expected % Change |
| Mean Arthritis Score (0-16 scale) | 10 ± 2 | 4 ± 1.5 | ~60% decrease |
| Paw Swelling (mm) | 4.5 ± 0.5 | 2.5 ± 0.3 | ~45% decrease |
| Histological Score (0-5 scale) | |||
| - Inflammation | 4 ± 0.5 | 1.5 ± 0.5 | ~62.5% decrease |
| - Pannus Formation | 3.5 ± 0.5 | 1 ± 0.5 | ~71% decrease |
| - Bone Erosion | 3 ± 0.7 | 1 ± 0.5 | ~67% decrease |
| Serum Anti-CII IgG (µg/mL) | 1500 ± 300 | 1400 ± 250 | Not significant |
| Synovial TNF-α (pg/mL) | 80 ± 15 | 30 ± 10 | ~62.5% decrease |
| Synovial IL-6 (pg/mL) | 120 ± 20 | 45 ± 15 | ~62.5% decrease |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely accepted preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Induction Protocol:
-
Primary Immunization (Day 0): Emulsify the bovine type II collagen solution with an equal volume of CFA. Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify the bovine type II collagen solution with an equal volume of IFA. Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
Monitoring: Begin monitoring the mice for signs of arthritis around day 24. Score the mice 3-4 times per week for clinical signs of arthritis.
Proposed Administration Protocol for this compound
This proposed protocol is based on typical administration routes and dosages for small molecule inhibitors in mouse models. It is highly recommended to perform a pilot study to determine the optimal dose and to assess any potential toxicity of this compound.
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, dilute the stock solution to the final desired concentration using the recommended vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Ensure the final DMSO concentration is well-tolerated by the animals.
Administration:
-
Treatment Group: Administer this compound at a proposed dose of 10-50 mg/kg body weight.
-
Control Group: Administer an equal volume of the vehicle.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage (p.o.). The choice of route may depend on the formulation and bioavailability of this compound.
-
Dosing Schedule:
-
Prophylactic Model: Begin daily administration from Day 20 (before the onset of clinical signs) until the end of the study (e.g., Day 42-56).
-
Therapeutic Model: Begin daily administration after the onset of clinical arthritis (e.g., when the arthritis score reaches 4-6) and continue until the end of the study.
-
Assessment of Arthritis
Clinical Scoring:
-
Score each paw on a scale of 0-4:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Easily identifiable erythema and swelling.
-
3 = Significant erythema and swelling encompassing the entire paw.
-
4 = Maximum inflammation with joint rigidity.
-
-
The maximum score per mouse is 16.
Paw Thickness Measurement:
-
Measure the thickness of the hind paws using a digital caliper.
Histological Analysis:
-
At the end of the study, sacrifice the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
Biomarker Analysis:
-
Collect blood samples to measure serum levels of anti-CII antibodies and inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Homogenize joint tissue to measure local cytokine levels.
Visualizations
Caption: Proposed experimental workflow for evaluating this compound in a CIA mouse model.
Caption: Role of PAD4 in NETosis and its inhibition by this compound in arthritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PAD4 inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PAD (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. Peptidyl arginine deiminase type 2 (PAD-2) and PAD-4 but not PAD-1, PAD-3, and PAD-6 are expressed in rheumatoid arthritis synovium in close association with tissue inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAD2 Inhibitor Screening
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Protein Arginine Deiminase 2 (PAD2) inhibitor screening assay kits. The protocols detailed below are based on commercially available kits and are designed for the identification and characterization of novel PAD2 inhibitors, such as Pad-IN-2.
Introduction
Protein Arcinine Deiminase 2 (PAD2) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on target proteins. This process, known as citrullination or deimination, leads to a loss of positive charge, which can alter protein structure and function. Dysregulated PAD2 activity has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis, as well as in cancer. Consequently, PAD2 has emerged as a promising therapeutic target for the development of novel inhibitors.
This document outlines the principles and protocols for two common types of PAD2 inhibitor screening assays: an ammonia detection-based assay and a fluorescent substrate-based assay.
Principle of the Assays
Ammonia Detection-Based Fluorometric Assay
This assay provides a convenient method for screening PAD2 inhibitors by detecting the ammonia produced during the deimination reaction.[1] PAD2 deiminates a non-natural substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE), which has similar kinetic properties to its natural substrates, resulting in the production of ammonia.[2] The released ammonia then reacts with a detector to yield a fluorescent product. The fluorescence intensity is directly proportional to the amount of ammonia produced and thus to the PAD2 enzymatic activity. The fluorescence is measured at an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.[2]
AMC-Based Fluorometric Assay
This assay utilizes a synthetic substrate, Z-Arg-AMC (Nα-Carbobenzoxy-L-arginine 7-amido-4-methylcoumarin), which consists of an arginine residue linked to a fluorescent group, 7-amino-4-methylcoumarin (AMC).[3] The fluorescence of AMC is quenched when it is part of the substrate. In the presence of PAD2, the arginine residue is citrullinated. A subsequent development step cleaves the AMC from the non-citrullinated substrate, releasing the fluorescent AMC. Therefore, the measured fluorescence is inversely proportional to the PAD2 activity. The fluorescence is measured at an excitation wavelength of 355-365 nm and an emission wavelength of 445-455 nm.[3]
Data Presentation
The following table summarizes representative quantitative data obtained using a PAD2 inhibitor screening assay kit with a known pan-PAD inhibitor, Cl-Amidine, which is often included as a positive control in commercial kits.
| Inhibitor | Target | Assay Type | IC50 |
| Cl-Amidine | PAD1 | In vitro assay | 0.8 µM[4] |
| PAD3 | In vitro assay | 6.2 µM[4] | |
| PAD4 | In vitro assay | 5.9 µM[4] | |
| BB-Cl-Amidine | PADs | Cellular Assay | - |
| This compound | PAD4 | Biochemical Assay | <1 µM |
Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here is for illustrative purposes.
Experimental Protocols
General Preparations for Both Assays
-
Reagent Preparation: Prepare all reagents as instructed in the specific kit manual. This may involve reconstituting lyophilized components with the provided buffers or solvents.
-
Plate Layout: It is recommended to perform all assays in triplicate. A typical 96-well plate layout should include wells for:
-
100% Initial Activity (enzyme, buffer, solvent without inhibitor)
-
Background (buffer, solvent without enzyme and inhibitor)
-
Inhibitor (enzyme, buffer, and test inhibitor at various concentrations)
-
Positive Control (enzyme, buffer, and a known inhibitor like Cl-Amidine)
-
Protocol 1: Ammonia Detection-Based Fluorometric Assay
This protocol is adapted from the Cayman Chemical PAD2 Inhibitor Screening Assay Kit (Ammonia).[2][5]
Materials:
-
PAD2 Assay Buffer (e.g., 50 mM HEPES, pH 7.7, containing 10 mM CaCl2 and 5 mM DTT)[2]
-
Human Recombinant PAD2 Enzyme[2]
-
PAD Substrate (BAEE)[2]
-
PAD Stop Solution (a calcium chelator)[2]
-
PAD Ammonia Detector[2]
-
Test Inhibitors (dissolved in a suitable solvent like DMSO)
-
96-well solid black plate
Procedure:
-
Assay Preparation:
-
Add 155 µl of PAD Assay Buffer to the "100% Initial Activity," "Inhibitor," and "Positive Control" wells.
-
Add 165 µl of PAD Assay Buffer to the "Background" wells.
-
Add 10 µl of diluted human recombinant PAD2 enzyme to the "100% Initial Activity," "Inhibitor," and "Positive Control" wells.
-
Add 5 µl of the solvent used to dissolve the inhibitors to the "100% Initial Activity" and "Background" wells.
-
Add 5 µl of the test inhibitor solutions (at various concentrations) to the "Inhibitor" wells.
-
Add 5 µl of the positive control inhibitor to the "Positive Control" wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 10 µl of the PAD Substrate (BAEE) to all wells.
-
Cover the plate and incubate for 45 minutes at 37°C.
-
-
Stopping the Reaction and Signal Development:
-
Add 20 µl of PAD Stop Solution to all wells.
-
Add 10 µl of PAD Ammonia Detector to all wells.
-
Cover the plate and incubate for 15 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Read the fluorescence on a plate reader with an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.[2]
-
Data Analysis:
-
Subtract the average fluorescence of the "Background" wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Initial Activity Well)] * 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: AMC-Based Fluorometric Assay
This protocol is adapted from the Cayman Chemical PAD2 Inhibitor Screening Assay Kit (AMC).[3][6]
Materials:
-
PAD Assay Buffer (AMC) (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 10 mM CaCl2, and 1 mM DTT)[3]
-
Diluted PAD2 (human recombinant) Assay Reagent (AMC)[3]
-
PAD Developer (AMC)[3]
-
Test Inhibitors (dissolved in a suitable solvent like DMSO)
-
96-well solid black plate
Procedure:
-
Assay Preparation:
-
Add 20 µl of PAD Assay Buffer (AMC) to the "Background" wells.
-
Add 20 µl of diluted PAD2 (human recombinant) Assay Reagent (AMC) to the "100% Initial Activity," "Inhibitor," and "Positive Control" wells.
-
Add 5 µl of the solvent used to dissolve the inhibitors to the "100% Initial Activity" and "Background" wells.
-
Add 5 µl of the test inhibitor solutions (at various concentrations) to the "Inhibitor" wells.
-
Add 5 µl of the positive control inhibitor to the "Positive Control" wells.
-
-
Incubation:
-
Cover the plate and incubate for 10 minutes at 37°C.
-
-
Signal Development:
-
Add 50 µl of PAD Developer (AMC) to all wells.
-
Cover the plate and incubate for 10 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Read the fluorescence on a plate reader with an excitation wavelength of 355-365 nm and an emission wavelength of 445-455 nm.[3]
-
Data Analysis:
-
Subtract the average fluorescence of the "Background" wells from all other readings.
-
Calculate the percentage of initial activity for each inhibitor concentration using the following formula: % Initial Activity = (Fluorescence of Inhibitor Well / Fluorescence of 100% Initial Activity Well) * 100
-
Calculate the percent inhibition: % Inhibition = 100 - % Initial Activity
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving PAD2 and the general workflow for a PAD2 inhibitor screening assay.
Caption: General workflow for a PAD2 inhibitor screening assay.
Caption: Role of PAD2 in macrophage polarization.[6][7]
Caption: Involvement of PAD2 in NETosis and pyroptosis pathways.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Protein arginine deiminase 2 (PAD2) modulates the polarization of THP-1 macrophages to the anti-inflammatory M2 phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pad-IN-2 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pad-IN-2, also known as PAD2-IN-1 (MCE HY-136557), is a potent and selective benzimidazole-based inhibitor of Peptidylarginine Deiminase 2 (PAD2).[1] PAD enzymes catalyze the post-translational modification of arginine to citrulline on target proteins, including histones.[2][3] This process, known as citrullination, neutralizes the positive charge of arginine residues, which can alter chromatin structure and gene expression. PAD2, in particular, has been implicated in the regulation of gene transcription through the citrullination of histone H3.[2][3] Its dysregulation is associated with various diseases, making it a key target for therapeutic development.
These application notes provide a comprehensive guide for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to investigate the role of PAD2-mediated citrullination in specific protein-DNA interactions. By inhibiting PAD2, researchers can elucidate its impact on transcription factor binding, histone modifications, and the regulation of gene expression at specific genomic loci.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of PAD2. In the context of chromatin biology, PAD2 targets arginine residues on histone tails (e.g., Histone H3). Citrullination of these residues can lead to chromatin decondensation and influence the binding of various regulatory proteins. By using this compound, researchers can prevent PAD2-mediated citrullination and study the downstream consequences on gene regulation. For instance, inhibiting PAD2 can lead to a decrease in histone H3 citrullination, which may alter the epigenetic landscape and affect the recruitment of transcription factors to promoter and enhancer regions.[2][3]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the PAD2 signaling pathway.
Quantitative Data Presentation
The optimal concentration of this compound should be determined empirically for each cell type and experimental condition. The following table summarizes reported concentrations from the literature, which can be used as a starting point for optimization.
| Parameter | Value | Cell Type | Assay | Reference |
| Concentration | 25 µM | Macrophages | Western Blot for Histone H3 Citrullination | [2][3] |
| Concentration | 5 µM | Microglia | Not specified | [4] |
| Incubation Time | Varies | Varies | ChIP | Empirically determined |
| Selectivity | 95-fold for PAD2 over PAD4 | N/A | Biochemical Assay | [1] |
| Selectivity | 79-fold for PAD2 over PAD3 | N/A | Biochemical Assay | [1] |
Experimental Protocols
This protocol describes the use of this compound in a ChIP assay to assess its effect on the association of a protein of interest with a specific genomic region.
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvesting. For a standard ChIP experiment, approximately 1-5 x 10^7 cells per immunoprecipitation (IP) are recommended.
-
This compound Preparation: Prepare a stock solution of this compound (HY-136557) in a suitable solvent (e.g., DMSO).
-
Inhibitor Treatment: On the day of the experiment, treat the cells with the desired concentration of this compound or vehicle control (DMSO). The incubation time should be optimized based on the specific research question and the dynamics of the protein-DNA interaction being studied. A time course experiment (e.g., 4, 8, 12, 24 hours) is recommended. Based on existing data, a starting concentration range of 5-25 µM is suggested.[2][3][4]
II. Chromatin Immunoprecipitation
This is a generalized ChIP protocol that should be optimized for the specific cell type and antibody used.
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS and centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Incubate on ice for 10 minutes to lyse the cell membrane.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a nuclear lysis/sonication buffer.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions (power, duration, cycles) must be empirically determined.
-
After sonication, centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (soluble chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Quantify the chromatin concentration.
-
For each IP, dilute a standardized amount of chromatin (e.g., 25-50 µg) with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Add the ChIP-grade primary antibody against the protein of interest to the chromatin.
-
Add a negative control IgG antibody to a separate tube.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads or agarose slurry to each IP and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA. Perform each wash for 5 minutes at 4°C with rotation.
-
-
Elution and Reversal of Cross-links:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the protein-DNA cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in nuclease-free water or a low-salt buffer.
-
III. Analysis
-
Quantitative PCR (qPCR):
-
Use the purified DNA from the IP samples, the IgG control, and the input control as templates for qPCR.
-
Design primers specific to the genomic regions of interest.
-
Analyze the qPCR data to determine the enrichment of the target protein at specific DNA loci in this compound treated versus vehicle-treated cells. Data is often presented as a percentage of input or fold enrichment over the IgG control.
-
Experimental Workflow Diagram
Caption: Workflow for a ChIP assay incorporating this compound treatment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Frontiers | Interaction Between Macrophage Extracellular Traps and Colon Cancer Cells Promotes Colon Cancer Invasion and Correlates With Unfavorable Prognosis [frontiersin.org]
- 3. Interaction Between Macrophage Extracellular Traps and Colon Cancer Cells Promotes Colon Cancer Invasion and Correlates With Unfavorable Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pad-IN-2: A Potent Tool for Unraveling the Role of PAD4 in Autoimmune Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pad-IN-2 is a potent and specific small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of a growing number of autoimmune diseases. By catalyzing the conversion of arginine residues to citrulline, PAD4 plays a critical role in the formation of Neutrophil Extracellular Traps (NETs) and the generation of citrullinated autoantigens, both of which are key drivers of autoimmune responses in conditions such as rheumatoid arthritis, lupus, and vasculitis. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying the role of PAD4 in autoimmune disease research.
Mechanism of Action
This compound acts as a potent inhibitor of PAD4. The primary mechanism of PAD4 in the context of autoimmune disease involves the citrullination of histones, which leads to chromatin decondensation and the subsequent release of NETs. NETs are web-like structures composed of DNA, histones, and granular proteins that are extruded by activated neutrophils. While a crucial defense mechanism against pathogens, excessive or dysregulated NET formation can expose self-antigens, leading to the production of autoantibodies and the propagation of autoimmune inflammation. This compound, by inhibiting PAD4, effectively blocks this cascade at a critical juncture.
Data Presentation
Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activity of this compound against various Peptidylarginine Deiminase (PAD) isozymes.
| Inhibitor | PAD1 IC50 (µM) | PAD2 IC50 (µM) | PAD3 IC50 (µM) | PAD4 IC50 (µM) |
| This compound | Data not available | Data not available | Data not available | < 1[1] |
Signaling Pathway
The following diagram illustrates the central role of PAD4 in the formation of Neutrophil Extracellular Traps (NETs), a key process in the pathogenesis of several autoimmune diseases.
References
Troubleshooting & Optimization
"Pad-IN-2" solubility and stability issues in buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the solubility and stability of Pad-IN-2, a potent inhibitor of Protein Arginine Deiminase 2 (PAD2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Protein Arginine Deiminase 2 (PAD2). PAD2 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins to citrulline, a post-translational modification known as citrullination or deimination.[1][2][3] This modification can alter a protein's structure and function. PAD2 plays a role in various cellular processes, including gene regulation and immune responses, and has been implicated in diseases like rheumatoid arthritis and cancer.[1][3][4] For instance, PAD2 can citrullinate histone H3, which is involved in the regulation of estrogen receptor α (ERα) target genes, suggesting its importance in breast cancer progression.[5] this compound exerts its effect by inhibiting the catalytic activity of PAD2.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The recommended solvent for preparing a high-concentration primary stock solution of this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 70 mg/mL (142.86 mM) in DMSO. To aid dissolution, ultrasonic treatment or gentle warming to 37°C may be applied.[5]
Q3: How should I prepare working solutions in aqueous buffers?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility. Working solutions should be prepared by diluting the high-concentration DMSO stock solution into your final aqueous experimental buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent effects on the biological system. Some assay kits suggest that final DMSO concentrations up to 10% may be tolerated, but this should be validated for your specific experiment.[5] Always add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
Q4: I am observing precipitation when diluting my this compound stock solution into my experimental buffer. What can I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Q5: How should I store this compound?
A5: The solid compound should be stored according to the manufacturer's instructions, typically at -20°C or -80°C. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] Once diluted into an aqueous buffer, it is recommended to use the solution the same day, as the stability of this compound in aqueous media has not been extensively characterized.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 70 mg/mL (142.86 mM)[5] | Recommended for primary stock solutions. Ultrasonic treatment may be required.[5] |
| Aqueous Buffers (e.g., PBS, Tris-HCl) | Poor | Not recommended for direct dissolution. Prepare by diluting DMSO stock. |
| Assay Buffer with Co-solvent | Varies | Final concentrations of ≤10% DMSO, ≤10% Ethanol, or ≤20% Methanol may be acceptable in some enzymatic assays, but must be empirically validated.[5] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Compound | -20°C or -80°C | Refer to manufacturer's specifications | Protect from light and moisture. |
| Stock Solution in DMSO | -20°C | Up to 1 month[5] | Aliquot to avoid freeze-thaw cycles.[5] |
| -80°C | Up to 6 months[5] | Aliquot to avoid freeze-thaw cycles.[5] | |
| Working Solution in Aqueous Buffer | 4°C or Room Temperature | Use immediately (same day) | Stability is not characterized. Avoid storage. |
Troubleshooting Guide
Problem: The this compound compound precipitates when I dilute the DMSO stock into my aqueous buffer.
This is a common challenge due to the hydrophobic nature of the compound. Below is a logical workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for this compound precipitation issues.
Problem: I am not observing the expected inhibition of PAD2 in my assay.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure your DMSO stock has been stored correctly and is within its recommended shelf life.[5] Prepare fresh dilutions in aqueous buffer immediately before each experiment. If you suspect instability in your buffer, perform a time-course experiment (see Protocol 3 below).
-
-
Possible Cause 2: Inactive Enzyme or Incorrect Assay Conditions.
-
Solution: Verify the activity of your recombinant PAD2 enzyme with a known control inhibitor, such as Cl-amidine.[6] Confirm that your assay buffer contains the necessary co-factors for PAD activity, specifically Calcium (Ca²⁺) and a reducing agent like Dithiothreitol (DTT), which should be added fresh.[2][5][6]
-
-
Possible Cause 3: Insufficient Compound Concentration.
-
Solution: Verify your dilution calculations. If possible, confirm the concentration and purity of your this compound stock solution using an analytical method like HPLC. Run a dose-response curve to determine the IC₅₀ in your specific assay setup.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the standard procedure for preparing a 10 mM DMSO stock solution and subsequently diluting it to a 10 µM working solution in a typical aqueous buffer.
Caption: Workflow for preparing this compound stock and working solutions.
Protocol 2: General In Vitro PAD2 Enzymatic Inhibition Assay
This protocol is a representative example based on commercially available PAD2 inhibitor screening kits.[5] Researchers should optimize concentrations and incubation times for their specific experimental setup.
Materials:
-
Recombinant Human PAD2
-
This compound (and vehicle control, DMSO)
-
PAD Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 10 mM CaCl₂)[5]
-
1M DTT (Dithiothreitol)
-
Fluorescent PAD Substrate (e.g., Z-Arg-AMC)[5]
-
Developer Solution
-
96-well microplate (black, clear bottom recommended for fluorescence)
-
Plate reader with fluorescence capabilities (Ex/Em ≈ 360/450 nm)[5]
Procedure:
-
Prepare PAD Assay Buffer: Immediately before use, add 1M DTT to the PAD Assay Buffer to a final concentration of 1-5 mM.[5][6] Keep on ice.
-
Dilute Enzyme: Dilute the recombinant PAD2 enzyme to the desired working concentration in the complete PAD Assay Buffer. Keep on ice and use within 4 hours.[5]
-
Prepare Inhibitor Plate:
-
Add 5 µL of your serially diluted this compound working solutions to the "Inhibitor" wells.
-
Add 5 µL of the buffer containing the same final DMSO concentration to the "100% Activity" wells.[5]
-
Add 5 µL of a known PAD inhibitor (e.g., Cl-amidine) to "Positive Control" wells.
-
-
Add Enzyme: Add 20 µL of the diluted PAD2 enzyme to the "Inhibitor", "100% Activity", and "Positive Control" wells. To "Background" wells, add 20 µL of PAD Assay Buffer without enzyme.[5]
-
Pre-incubation: Cover the plate and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]
-
Initiate Reaction: Add 25 µL of the diluted PAD substrate to all wells.[5]
-
Incubate: Cover the plate and incubate for 20-30 minutes at 37°C.[5]
-
Develop and Read: Add 50 µL of Developer solution to all wells.[5] Read the fluorescence on a plate reader (Excitation: 355-365 nm, Emission: 445-455 nm). The fluorescent signal is inversely proportional to PAD2 activity.[5]
Protocol 3: User Protocol for Assessing Aqueous Stability
-
Prepare a Bulk Working Solution: Prepare a larger volume of your final this compound working solution in your experimental buffer (e.g., 1 mL at 10 µM). Keep this solution at the temperature you will use during your experiment (e.g., room temperature or 37°C).
-
Set Up Inhibition Assay: Prepare a microplate for a PAD2 inhibition assay as described in Protocol 2.
-
Time Point Zero (T=0): Immediately after preparing the working solution, take an aliquot and add it to the assay plate. This will serve as your baseline (100%) inhibition for a freshly prepared solution.
-
Subsequent Time Points: At various time intervals (e.g., T=1h, 2h, 4h, 8h), take another aliquot from your bulk working solution and add it to new wells on the assay plate.
-
Run Assay: Once all time points are collected, add the enzyme, substrate, and developer as per Protocol 2 to all wells simultaneously.
-
Analyze Data: Calculate the percent inhibition for each time point relative to the vehicle control. If the percent inhibition significantly decreases at later time points compared to T=0, it indicates that this compound is degrading or precipitating in your buffer under those conditions.
Signaling Pathway Context
This compound inhibits the enzymatic activity of PAD2. A key substrate of PAD2 in the nucleus is Histone H3. By converting an arginine residue to citrulline, PAD2 alters the charge of the histone tail, which can impact chromatin structure and gene expression.
Caption: Inhibition of PAD2-mediated histone citrullination by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Studies of Protein Arginine Deiminase 2: Evidence for a Substrate-Assisted Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. newpigltd.scene7.com [newpigltd.scene7.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
Technical Support Center: Troubleshooting Off-Target Effects of PAD Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering off-target effects when using Peptidylarginine Deiminase (PAD) inhibitors in cellular experiments. While the user specified "Pad-IN-2," this is not a widely characterized compound in the scientific literature. Therefore, this guide will focus on commonly observed off-target effects with the well-documented pan-PAD inhibitor, BB-Cl-amidine , and provide comparative insights into more specific inhibitors like AFM-30a (PAD2-specific) and GSK199 (PAD4-specific) to help researchers understand and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant, dose-dependent cell death in my experiments with a pan-PAD inhibitor, even at concentrations expected to be specific. Is this a known off-target effect?
A1: Yes, unexpected cytotoxicity is a known issue with some PAD inhibitors, particularly pan-PAD inhibitors like BB-Cl-amidine.[1][2] This is often an off-target effect and can vary significantly between different cell lines.
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a dose-response cell viability assay (e.g., MTT, CCK-8, or resazurin assay) to determine the precise IC50 value for cytotoxicity in your specific cell line.
-
Compare with a More Specific Inhibitor: If your experimental goals allow, consider using an isoform-specific inhibitor. For example, AFM-30a and GSK199 have been shown to be significantly less cytotoxic than BB-Cl-amidine in several cell types, including T cells, B cells, monocytes, and NK cells, at concentrations effective for PAD inhibition.[1][2]
-
Optimize Inhibitor Concentration and Incubation Time: Based on your viability assay results, use the lowest effective concentration of the inhibitor for the shortest possible duration to minimize cytotoxic effects while still achieving inhibition of your target PAD enzyme.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor is consistent across all experimental conditions and is not contributing to cell death.
Q2: My pan-PAD inhibitor is not showing the expected cellular phenotype, or the results are inconsistent. What could be the cause?
A2: This could be due to several factors, including off-target effects that counteract the expected phenotype, poor inhibitor stability or permeability, or issues with the experimental setup.
Troubleshooting Steps:
-
Verify Target Engagement: Confirm that the inhibitor is reaching and inhibiting its intended PAD target within the cell. A common method is to perform a Western blot for a known downstream marker of PAD activity, such as citrullinated histone H3 (Cit-H3). A decrease in the Cit-H3 signal upon inhibitor treatment would indicate target engagement.
-
Assess Inhibitor Specificity: Consider the possibility of off-target effects. Pan-PAD inhibitors like BB-Cl-amidine can interact with other proteins.[3][4] If you suspect off-target effects are confounding your results, a kinase profiling screen can help identify unintended targets. Several commercial services offer this.[5][6][7][8][9]
-
Check Inhibitor Stability: Ensure the inhibitor is properly stored and handled to maintain its activity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Optimize Experimental Conditions: Re-evaluate your experimental parameters, such as cell density, serum concentration in the media, and the timing of inhibitor addition, as these can all influence cellular responses.
Q3: I am seeing changes in signaling pathways that are not directly related to protein citrullination. How can I investigate this?
A3: This is a strong indication of off-target activity. PAD inhibitors, especially less specific ones, can interact with other classes of enzymes, such as kinases, or other signaling proteins.
Troubleshooting Steps:
-
Kinase Profiling: As mentioned previously, a broad kinase profiling assay is the most direct way to identify unintended kinase targets of your inhibitor.[5][6][7][8][9]
-
Pathway Analysis: Utilize phospho-proteomics or pathway-specific antibody arrays to identify which signaling pathways are being altered by the inhibitor. This can provide clues about the identity of the off-target(s).
-
Use More Specific Inhibitors: Compare the effects of your pan-PAD inhibitor with those of more selective inhibitors (e.g., AFM-30a for PAD2 or GSK199 for PAD4). If the unexpected pathway modulation is absent with the more specific inhibitors, it strongly suggests an off-target effect of the pan-PAD inhibitor.
-
Literature Review: Conduct a thorough literature search for known off-targets of your inhibitor or similar compounds. This may provide insights into the pathways you are observing to be affected.
Quantitative Data Summary
Table 1: Comparative IC50 Values of PAD Inhibitors
| Inhibitor | Target PAD(s) | PAD2 IC50 (µM) | PAD4 IC50 (µM) | Reference(s) |
| BB-Cl-amidine | Pan-PAD | ~15-20 | ~4 | [1][10] |
| AFM-30a | PAD2 | ~15 | >20 | [10] |
| GSK199 | PAD4 | >30 | ~8 | [1][10] |
Table 2: Cytotoxicity of PAD Inhibitors in Various Cell Types
| Inhibitor | Cell Types | Cytotoxic Concentration | Notes | Reference(s) |
| BB-Cl-amidine | T cells, B cells, monocytes, NK cells | ≥ 1 µM | Significant cytotoxicity observed. | [1][2] |
| BB-Cl-amidine | U2OS | IC50 = 8.8 µM | Assessed after 72 hours of incubation. | [11] |
| AFM-30a | T cells, B cells, monocytes, NK cells | > 20 µM | Essentially non-toxic at effective concentrations. | [1][2] |
| GSK199 | T cells, B cells, monocytes, NK cells | > 20 µM | Essentially non-toxic at effective concentrations. | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[12][13][14]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
PAD inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the PAD inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of MTT solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Western Blot for Citrullinated Histone H3 (Cit-H3)
This protocol provides a general workflow for detecting changes in histone citrullination.[15][16][17]
Materials:
-
Cells of interest treated with PAD inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Citrullinated Histone H3 (e.g., anti-citrullinated Histone H3 (Arg2 + Arg8 + Arg17))
-
Primary antibody for a loading control (e.g., anti-Histone H3 or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After inhibitor treatment, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cit-H3 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the Cit-H3 signal to the loading control.
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes with PAD inhibitors.
Caption: Signaling pathway of PAD activation and potential off-target effects of inhibitors.
References
- 1. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BB-Cl-Amidine - Wikipedia [en.wikipedia.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. assayquant.com [assayquant.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 9. pharmaron.com [pharmaron.com]
- 10. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protein Isolation and Western Blot Analysis for PAD4 and Citrullinated Histone H3 [bio-protocol.org]
- 16. Citrullinated Histone H3 Antibody (Arg17) (E4O3F) CitH3 | Cell Signaling Technology [cellsignal.com]
- 17. Quantification of Citrullinated Histone H3 Bound DNA for Detection of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize "Pad-IN-2" cytotoxicity in long-term experiments
Welcome to the Technical Support Center for Pad-IN-2, a potent and selective inhibitor of Protein Arginine Deiminase 4 (PAD4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term experiments while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification called citrullination or deimination.[1] PAD4 is particularly known for its role in citrullinating histones, which leads to chromatin decondensation. This process is a key step in the formation of Neutrophil Extracellular Traps (NETs), which are involved in the immune response and have been implicated in various diseases, including autoimmune disorders and cancer.[1][2][3] By inhibiting PAD4, this compound prevents this citrullination, thereby modulating downstream cellular processes.
Q2: What are the common applications of this compound in research?
This compound is primarily used in research to investigate the role of PAD4 in various biological and pathological processes. Its applications include studying:
-
Autoimmune Diseases: Such as rheumatoid arthritis, lupus, and vasculitis, where dysregulated PAD4 activity and NET formation are implicated.
-
Cancer Biology: Investigating the role of PAD4 in tumor growth, metastasis, and the tumor microenvironment.[4] Inhibition of PAD4 has been shown to reduce primary tumor growth and metastasis.[4]
-
Inflammation: Elucidating the mechanisms of inflammatory responses where PAD4-mediated citrullination plays a role.
Q3: What is the IC50 of this compound for PAD4?
This compound is a potent PAD4 inhibitor with an IC50 value of less than 1 μM.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.
Troubleshooting Guide: Minimizing this compound Cytotoxicity in Long-Term Experiments
Issue 1: High levels of cell death observed after prolonged treatment with this compound.
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: Determine the optimal, non-toxic working concentration of this compound for your specific cell line and experimental duration. It is crucial to perform a dose-response curve to identify the lowest concentration that effectively inhibits PAD4 activity without causing significant cell death.
-
-
Possible Cause 2: Extended Exposure Duration.
-
Solution: Optimize the duration of this compound treatment. For long-term experiments, consider intermittent dosing (e.g., treat for a specific period, then culture in inhibitor-free medium) to allow cells to recover.
-
-
Possible Cause 3: Off-Target Effects.
-
Solution: While this compound is a selective PAD4 inhibitor, off-target effects can contribute to cytotoxicity at higher concentrations. Using the lowest effective concentration is key to minimizing these effects.[5] Consider using a structurally different PAD4 inhibitor as a control to confirm that the observed phenotype is due to PAD4 inhibition.
-
-
Possible Cause 4: Cell Line Sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to small molecule inhibitors. If your primary cell line is highly sensitive, consider using a more resistant cell line if experimentally feasible.
-
Issue 2: Reduced cell proliferation or changes in cell morphology.
-
Possible Cause 1: Cytostatic Effects of PAD4 Inhibition.
-
Solution: Inhibition of PAD4 can lead to cell cycle arrest in some cancer cell lines.[1] It is important to distinguish between cytotoxicity (cell death) and cytostatic effects (inhibition of proliferation). Use assays that can differentiate between these two, such as comparing cell count with viability stains (e.g., Trypan Blue) or using real-time cell analysis systems.
-
-
Possible Cause 2: Cellular Stress Response.
-
Solution: Prolonged enzyme inhibition can induce cellular stress. Ensure optimal cell culture conditions (e.g., media refreshment, appropriate cell density) to minimize additional stressors.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Instability of the Inhibitor in Culture Medium.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Interaction with Media Components.
-
Solution: Some components of cell culture media can interact with small molecules. Use a consistent and well-defined media formulation for all experiments.
-
Quantitative Data Summary
| Inhibitor | Target(s) | Cell Line | IC50 / EC50 (Cytotoxicity) | Reference |
| YW3-56 | Pan-PAD | U2OS | ~2.5 µM | [6] |
| BB-Cl-amidine | Pan-PAD | U2OS | 8.8 µM | [6] |
| Cl-amidine | Pan-PAD | U2OS | 200 µM | [6] |
| GSK199 | PAD4 | Various immune cells | Non-toxic up to 20 µM | [7] |
Note: The cytotoxicity of PAD inhibitors is highly cell-type and context-dependent. It is imperative to determine the specific cytotoxic profile of this compound in your experimental system.
Experimental Protocols
Protocol 1: Determination of Optimal Non-Toxic Working Concentration of this compound
This protocol describes a method to determine the highest concentration of this compound that can be used in long-term experiments without inducing significant cytotoxicity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your target cells into a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of 2-fold dilutions of this compound in complete culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the prepared this compound dilutions.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 48, 72, 96 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Determine the IC50 for cytotoxicity.
-
The optimal non-toxic working concentration should be well below the cytotoxic IC50 and should be the lowest concentration that gives the desired biological effect (inhibition of PAD4).
-
Protocol 2: Long-Term Cell Culture with this compound
This protocol provides a general guideline for maintaining cell cultures with this compound for extended periods.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Appropriate cell culture flasks or plates
Procedure:
-
Establish a Stable, Healthy Culture: Ensure your cells are healthy and in the logarithmic growth phase before starting the long-term experiment.
-
Initial Treatment: Add this compound to the culture medium at the predetermined optimal non-toxic working concentration.
-
Media Changes: For long-term cultures, it is crucial to replenish the media and the inhibitor regularly.
-
Option A (Continuous Exposure): When changing the medium (typically every 2-3 days), replace it with fresh medium containing the same concentration of this compound.
-
Option B (Intermittent Exposure): To reduce cumulative toxicity, you can alternate between medium with this compound and inhibitor-free medium. The timing of this will need to be optimized for your specific experiment.
-
-
Cell Passaging: When the cells reach approximately 80-90% confluency, they will need to be passaged.
-
Trypsinize and collect the cells as per your standard protocol.
-
Resuspend the cells in fresh medium containing this compound.
-
Seed the cells into new culture vessels at the appropriate density.
-
-
Monitoring Cell Health: Regularly monitor the cells for any signs of stress or toxicity, such as changes in morphology, reduced proliferation rate, or increased floating (dead) cells. If toxicity is observed, consider further reducing the concentration of this compound or switching to an intermittent dosing schedule.
Visualizations
PAD4 Signaling Pathway
Caption: PAD4 activation by calcium influx leads to its translocation to the nucleus, where it citrullinates histones, causing chromatin decondensation and NET formation. This compound inhibits this process.
Experimental Workflow: Minimizing Cytotoxicity
Caption: A logical workflow for optimizing this compound concentration to minimize cytotoxicity in long-term cell culture experiments.
References
- 1. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of the PADI family in inflammatory autoimmune diseases and cancers: A systematic review [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. mdpi.com [mdpi.com]
- 7. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of "Pad-IN-2" for PAD2 over other PAD isozymes
This technical support guide is designed for researchers, scientists, and drug development professionals working with "Pad-IN-2," a representative benzimidazole-based selective inhibitor of Protein Arginine Deiminase 2 (PAD2). This guide provides troubleshooting advice and frequently asked questions to help improve its selectivity and efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and its mechanism of action?
"this compound" represents a class of advanced, potent, and selective inhibitors targeting PAD2. These inhibitors are typically benzimidazole-based derivatives of Cl-amidine.[1] Unlike first-generation pan-PAD inhibitors, these compounds are designed for increased potency, selectivity, and cellular efficacy.[1] The mechanism involves the inhibitor covalently modifying a nucleophilic cysteine residue within the active site of the PAD enzyme, thereby irreversibly inactivating it.[1][2] Notably, many modern PAD2-selective inhibitors utilize a less reactive fluoroacetamidine "warhead" compared to the chloroacetamidine in older pan-PAD inhibitors, contributing to reduced off-target toxicity.[1]
Q2: How does the selectivity of "this compound" for PAD2 compare to other PAD isozymes?
The development of benzimidazole-based inhibitors has led to compounds with significantly increased selectivity for PAD2 over other active isozymes (PAD1, PAD3, and PAD4). For instance, the representative compound '30a' demonstrates over 33-fold selectivity for PAD2 versus PAD4 and greater than 33-fold selectivity against PAD3.[1] This is a substantial improvement over pan-PAD inhibitors like Cl-amidine and BB-Cl-amidine, which inhibit multiple isoforms.[3][4]
Q3: What is the role of calcium in PAD2 activity and inhibition?
All catalytically active PAD enzymes (PAD1-4) are calcium-dependent.[1][5][6] Calcium binding induces critical conformational changes that form a catalytically competent active site.[1][2] PAD2 specifically binds up to six calcium ions.[2][5] When designing experiments, it is crucial to ensure sufficient calcium concentrations (typically in the high micromolar to low millimolar range) in your assay buffer to achieve maximal enzyme activity before assessing inhibition.[2][5][7]
Q4: What are the recommended starting concentrations for experiments?
The optimal concentration will vary by the specific assay and cell type. For in vitro enzymatic assays, concentrations might range from nanomolar to low micromolar. For cell-based assays, higher concentrations (e.g., 1 µM to 20 µM) may be necessary to account for cell permeability and metabolic stability.[3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following table summarizes the selectivity profile for a representative advanced PAD2-selective inhibitor (Compound 30a) compared to a second-generation pan-PAD inhibitor (BB-Cl-amidine).
| Inhibitor | Target Isozyme | Potency (kinact/KI, M-1min-1) | Fold Selectivity vs. PAD2 |
| Compound 30a | PAD1 | 1,400 | ~2 |
| PAD2 | 2,700 | 1 | |
| PAD3 | <100 | >33 | |
| PAD4 | <100 | >33 | |
| BB-Cl-amidine | PAD1 | 2,700 | 1.9 |
| PAD2 | 5,200 | 1 | |
| PAD3 | 11,000 | 0.47 | |
| PAD4 | 14,000 | 0.37 |
Data adapted from Harding et al., 2017.[1] Values for Compound 30a represent a significant improvement in selectivity for PAD2.
Troubleshooting Guide
Problem: Low or no inhibitory activity in cell-based assays.
| Possible Causes | Recommended Solutions |
| Poor Membrane Permeability | While newer inhibitors have improved cellular efficacy, permeability can still be a factor.[1] Increase incubation time or perform experiments on cell lysates where permeability is not an issue. |
| Metabolic Instability | The inhibitor may be rapidly metabolized by cells. Perform time-course experiments to find the optimal incubation period. Consider using metabolic inhibitors as a control if the metabolic pathway is known. |
| Insufficient Intracellular Calcium | PAD2 activity is calcium-dependent.[2] If using a calcium chelator in your media or if your cell stimulation protocol does not sufficiently raise intracellular calcium, PAD2 may be inactive and inhibition will not be observed. Use a calcium ionophore (e.g., ionomycin) as a positive control to ensure the PAD2 pathway can be activated. |
| Incorrect Assay Endpoint | The selected readout (e.g., a specific citrullinated protein) may not be a primary target of PAD2 in your cell model. Use a broader detection method, such as an anti-citrulline antibody on total cell lysates, to assess global PAD activity. |
Problem: Observed cellular toxicity or off-target effects.
| Possible Causes | Recommended Solutions |
| Inhibitor Concentration is Too High | High concentrations can lead to non-specific binding and toxicity.[1] Perform a dose-response experiment to identify the lowest effective concentration. Run parallel cytotoxicity assays (e.g., MTT or LDH release) to determine the toxicity threshold. |
| Off-Target Inhibition | Despite high selectivity, off-target effects can occur. Use a structurally distinct PAD2 inhibitor as a complementary tool. Employ genetic controls, such as PAD2 siRNA or knockout cell lines, to confirm that the observed phenotype is PAD2-dependent.[8] |
| Solvent (e.g., DMSO) Toxicity | The vehicle used to dissolve the inhibitor can cause toxicity at higher concentrations. Ensure the final solvent concentration is consistent across all wells, including vehicle-only controls, and is below the toxic threshold for your cells (typically <0.5%). |
Experimental Protocols & Workflows
Key Signaling & Inhibition Pathway
The diagram below illustrates the calcium-dependent activation of PAD2 and its subsequent inhibition by a covalent inhibitor like "this compound".
Caption: Calcium-dependent activation of PAD2 and mechanism of covalent inhibition.
Protocol: In Vitro PAD2 Inhibitor Screening Assay
This protocol is adapted from commercially available fluorescence-based assay kits.[9][10]
-
Reagent Preparation:
-
Prepare PAD Assay Buffer containing 5 mM DTT.
-
Dilute human recombinant PAD2 enzyme in ice-cold PAD Assay Buffer.
-
Reconstitute the substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE) in the assay buffer.
-
Prepare a serial dilution of "this compound" in the assay buffer. Use the same solvent (e.g., DMSO) for all dilutions and for the vehicle control.
-
-
Assay Plate Setup (96-well format):
-
Inhibitor Wells: Add 20 µL of diluted PAD2 enzyme and 5 µL of your inhibitor dilution.
-
100% Initial Activity Wells: Add 20 µL of diluted PAD2 enzyme and 5 µL of the solvent vehicle.
-
Background Wells: Add 20 µL of PAD Assay Buffer and 5 µL of the solvent vehicle.
-
-
Incubation and Reaction:
-
Cover the plate and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Add 25 µL of the diluted PAD substrate to all wells to start the reaction.
-
Cover the plate and incubate for 20 minutes at 37°C.
-
-
Detection:
-
Add 50 µL of the developer reagent to all wells.
-
Incubate for 10 minutes at room temperature.
-
Read fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex: 405-415 nm, Em: 470-480 nm for ammonia detection-based kits).[9]
-
-
Data Analysis:
-
Subtract the average fluorescence of the Background wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% Initial Activity wells.
-
Graph the percent inhibition as a function of inhibitor concentration to determine the IC50 value.
-
Experimental Workflow: Confirming Cellular PAD2 Inhibition
This workflow outlines the steps to verify that "this compound" is effectively and specifically inhibiting PAD2 in a cellular context.
Caption: Workflow for validating the specific cellular activity of a PAD2 inhibitor.
Troubleshooting Logic for Unexpected Results
When experimental outcomes deviate from expectations, a structured approach can help identify the root cause.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 5. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Protein Arginine Deiminase 2: A Study Involving Multiple Microsecond Long Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein arginine deiminase 2 (PAD2) modulates the polarization of THP-1 macrophages to the anti-inflammatory M2 phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: A Guide to Utilizing PAD2 Inhibitors in Your Research
Welcome to the technical support center for Peptidylarginine Deiminase 2 (PAD2) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and to troubleshoot common issues encountered when working with these powerful research tools.
Frequently Asked Questions (FAQs)
Q1: What is PAD2 and why is it a target of interest?
Peptidylarginine Deiminase 2 (PAD2) is a calcium-dependent enzyme that plays a critical role in post-translational modification by converting arginine residues on proteins to citrulline. This process, known as citrullination or deimination, neutralizes the positive charge of arginine, which can significantly alter a protein's structure, function, and its interactions with other molecules.
Dysregulated PAD2 activity has been implicated in a variety of diseases, including autoimmune disorders like rheumatoid arthritis and multiple sclerosis, various cancers, and inflammatory conditions.[1][2] This makes PAD2 a compelling therapeutic target and its inhibitors valuable tools for dissecting its role in both normal physiology and disease.
Q2: What are the different types of PAD inhibitors available?
PAD inhibitors can be broadly categorized into two main types:
-
Pan-PAD inhibitors: These molecules, such as Cl-amidine and BB-Cl-amidine, inhibit multiple PAD isoforms (PAD1, 2, 3, 4, and 6). While useful for studying the overall effects of citrullination, they lack specificity.
-
Isoform-selective inhibitors: These compounds are designed to target a specific PAD enzyme. For PAD2, a commonly used and well-characterized selective inhibitor is AFM-30a .[1][3][4] Other isoform-selective inhibitors exist for other PADs, such as GSK484 for PAD4.[5]
For targeted research on the specific functions of PAD2, the use of isoform-selective inhibitors is highly recommended to avoid confounding results from the inhibition of other PAD family members.
Q3: What are the key differences between pan-PAD and PAD2-selective inhibitors?
The primary difference lies in their target specificity and potential for off-target effects. While pan-PAD inhibitors can be effective at blocking overall citrullination, they can also exhibit higher cytotoxicity. For instance, BB-Cl-amidine has been shown to be toxic to various immune cells at concentrations where it effectively inhibits PADs.[1][4][6] In contrast, PAD2-selective inhibitors like AFM-30a have been demonstrated to have a larger therapeutic window with significantly less cytotoxicity, making them more suitable for cell-based assays.[1][2]
Troubleshooting Guide
Q1: I am observing high levels of cell death in my experiments. What could be the cause?
High cytotoxicity can be a significant issue, particularly when using pan-PAD inhibitors.
-
Inhibitor Choice: If you are using a pan-PAD inhibitor like BB-Cl-amidine, consider switching to a more selective PAD2 inhibitor such as AFM-30a. Studies have shown that AFM-30a is significantly less toxic to a variety of cell types.[1][6]
-
Concentration: You may be using too high a concentration of the inhibitor. It is crucial to perform a dose-response curve to determine the optimal concentration that effectively inhibits PAD2 activity without causing significant cell death in your specific cell type.
-
Vehicle Control: Ensure that the solvent used to dissolve the inhibitor (e.g., DMSO) is not contributing to the cytotoxicity. Always include a vehicle-only control in your experiments at the same final concentration used for the inhibitor.
Q2: My PAD2 inhibitor does not seem to be working. What should I check?
If you are not observing the expected inhibition of PAD2 activity, consider the following:
-
Inhibitor Stability and Storage: Ensure that the inhibitor has been stored correctly according to the manufacturer's instructions. Some inhibitors may be sensitive to light, temperature, or freeze-thaw cycles. For example, AFM-30a hydrochloride is typically stored at -80°C for long-term stability.
-
Solubility: Poor solubility can lead to an inaccurate final concentration in your assay. Verify the solubility of your inhibitor in the chosen solvent and your final assay buffer. It may be necessary to prepare a fresh stock solution.
-
Calcium Concentration: PAD enzymes are calcium-dependent. The activity of PAD2 is reliant on the presence of calcium ions. Ensure that your assay buffer contains an adequate concentration of calcium (typically in the millimolar range) to support enzyme activity.
-
Assay Conditions: The pH and reducing conditions of your assay buffer can also impact enzyme activity. A typical citrullination buffer includes a buffer such as Tris-HCl, a calcium source like CaCl2, and a reducing agent like DTT.[4]
Q3: How can I confirm that my inhibitor is specifically targeting PAD2 in my cellular experiments?
Confirming on-target activity is a critical aspect of using any enzyme inhibitor.
-
Use of Isoform-Selective Inhibitors: The best practice is to use a PAD2-selective inhibitor and compare its effects to a selective inhibitor for another PAD isoform (e.g., a PAD4 inhibitor like GSK484). This can help to demonstrate that the observed phenotype is due to the inhibition of PAD2 and not another PAD.
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use a genetic approach, such as siRNA-mediated knockdown or a CRISPR-Cas9 knockout of the PADI2 gene. The phenotype observed with the PAD2 inhibitor should be mimicked in the PAD2-deficient cells.
-
Inactive Control: If available, using a structurally similar but inactive analog of the inhibitor can serve as an excellent negative control to rule out off-target effects related to the chemical scaffold of the inhibitor.
-
Western Blotting for Citrullinated Substrates: You can assess the inhibition of PAD2 activity by measuring the levels of a known PAD2 substrate, such as citrullinated histone H3, via Western blotting.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used PAD inhibitors. This information can serve as a starting point for designing your experiments.
| Inhibitor | Type | Target(s) | IC50 / EC50 | Recommended Concentration (in vitro) | Reference(s) |
| AFM-30a | Selective | PAD2 | EC50: 9.5 µM (in HEK293/PAD2 cells) | 10-25 µM | [1][3][4] |
| BB-Cl-amidine | Pan-PAD | PAD2, PAD4, etc. | 90% inhibition of PAD2 at ~15-20 µM | 1-20 µM (Note: cytotoxic > 1 µM) | [4][6] |
| GSK484 | Selective | PAD4 | IC50: 50 nM | Varies by assay | [5] |
| Cl-amidine | Pan-PAD | PAD1, PAD3, PAD4 | IC50s: 0.8 µM (PAD1), 6.2 µM (PAD3), 5.9 µM (PAD4) | Varies by assay |
IC50: The concentration of an inhibitor that reduces the response by half. EC50: The concentration of a drug that gives half-maximal response.
Experimental Protocols & Best Practices
General Best Practices for Using PAD Inhibitors
-
Inhibitor Selection: Whenever possible, use an isoform-selective inhibitor to ensure that your experimental results are attributable to the inhibition of the intended target.
-
Controls are Critical: Always include the following controls in your experiments:
-
Vehicle Control: To account for any effects of the solvent used to dissolve the inhibitor.
-
Positive Control: A known activator of the pathway you are studying to ensure your experimental system is working as expected.
-
Negative Control: Untreated cells or a negative control compound to establish a baseline.
-
Specificity Control: If possible, use a selective inhibitor for a different PAD isoform to demonstrate target specificity.
-
-
Dose-Response and Time-Course Experiments: Always perform dose-response experiments to determine the optimal inhibitor concentration for your specific cell type and assay. A time-course experiment can also be valuable to determine the optimal duration of inhibitor treatment.
-
Confirm Target Engagement: Whenever feasible, confirm that the inhibitor is engaging with its target in your experimental system. This can be done by measuring the inhibition of a known downstream substrate of PAD2, such as histone H3 citrullination, by Western blot.
Protocol: In-Cell Western Assay for Histone H3 Citrullination
This protocol is adapted from methodologies used to assess the cellular efficacy of PAD2 inhibitors.[2][7]
Materials:
-
HEK293T cells overexpressing PAD2 (or your cell line of interest)
-
PAD2 inhibitor (e.g., AFM-30a) and DMSO (vehicle)
-
Calcium ionophore (e.g., ionomycin)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Primary antibodies: anti-Histone H3 and anti-citrullinated Histone H3
-
Appropriate secondary antibodies
Procedure:
-
Cell Culture: Culture cells to approximately 80% confluency.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the PAD2 inhibitor or DMSO for 1 hour at 37°C.
-
Induction of Citrullination: Add a calcium ionophore (e.g., 10 µM ionomycin) and CaCl2 (e.g., 1 mM) to the cells and incubate for 3 hours at 37°C to induce PAD2 activity.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against total histone H3 (as a loading control) and citrullinated histone H3.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
-
Detection and Analysis: Image the membrane and quantify the band intensities. Normalize the citrullinated histone H3 signal to the total histone H3 signal to determine the extent of inhibition.
Visualizing PAD2 Signaling and Experimental Logic
To aid in the understanding of PAD2's role and the application of its inhibitors, the following diagrams illustrate key concepts.
Caption: Mechanism of PAD2-catalyzed citrullination and its inhibition.
Caption: A typical experimental workflow for testing a PAD2 inhibitor in a cell-based assay.
References
- 1. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical Control of Protein Arginine Deiminase (PAD) Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining "Pad-IN-2" Delivery Methods for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pad-IN-2, a selective PAD2 inhibitor, in in vivo studies. The information is designed to assist scientists and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Peptidylarginine Deiminase 2 (PAD2). PAD enzymes catalyze the post-translational modification of proteins by converting arginine residues to citrulline.[1] This process, known as citrullination, is implicated in the pathogenesis of various inflammatory and autoimmune diseases.[1] By inhibiting PAD2, this compound can modulate downstream inflammatory pathways.
Q2: What are the potential therapeutic applications of this compound?
A2: Given the role of PAD2 in inflammation, this compound and other PAD2 inhibitors are being investigated for their therapeutic potential in a range of conditions, including rheumatoid arthritis, lupus, multiple sclerosis, and sepsis-induced endotoxic shock.[1][2][3]
Q3: How should I formulate this compound for in vivo administration?
A3: this compound, like many small molecule inhibitors with a benzimidazole core, may exhibit poor water solubility.[4][5] For in vivo studies, it is often necessary to prepare a formulation to ensure its bioavailability. A common approach is to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it with a pharmaceutically acceptable vehicle like saline or a solution containing polyethylene glycol (PEG) and/or polysorbate (e.g., Tween 80) to improve solubility and stability.[6] It is crucial to perform pilot solubility and stability tests with your chosen vehicle before preparing the final dosing solution.
Q4: What is a recommended starting dose and administration route for in vivo studies?
A4: A specific in vivo study using the selective PAD2 inhibitor AFM32a in an LPS-induced endotoxic shock mouse model used a dose of 20 mg/kg administered via intraperitoneal (i.p.) injection.[7] This can serve as a valuable starting point for dose-ranging studies with this compound. The optimal dose and route will ultimately depend on the specific animal model, the disease being studied, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound. Other common administration routes for small molecule inhibitors include oral gavage (p.o.) and intravenous (i.v.) injection.
Q5: What are the expected outcomes of successful this compound delivery in a relevant disease model?
A5: In a model of LPS-induced endotoxic shock, successful delivery and efficacy of a PAD2 inhibitor resulted in a significant reduction in pro-inflammatory cytokines (e.g., IL-1β, TNF-α), decreased neutrophil extracellular trap (NET) formation, and improved survival rates in mice.[7][8] In models of arthritis, PAD inhibition has been shown to reduce disease severity, joint inflammation, and joint damage.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in dosing solution | - Poor solubility of the compound in the chosen vehicle.- The concentration of the organic solvent (e.g., DMSO) is too low in the final solution.- The final solution has been stored for too long or at an inappropriate temperature. | - Increase the proportion of co-solvents like PEG or use a surfactant such as polysorbate 80.- Prepare fresh dosing solutions immediately before each administration.- Perform a small-scale solubility test with different vehicle compositions to identify an optimal formulation. |
| No observable therapeutic effect in the animal model | - Insufficient dose to achieve a therapeutic concentration at the target site.- Poor bioavailability due to the formulation or administration route.- Rapid metabolism and clearance of the compound.- The specific animal model is not responsive to PAD2 inhibition. | - Conduct a dose-response study to determine the optimal dose.- Evaluate alternative administration routes (e.g., i.v. vs. i.p. or p.o.) to improve systemic exposure.- Analyze plasma samples to determine the pharmacokinetic profile of this compound.- Confirm the expression and activity of PAD2 in your specific disease model. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy, ruffled fur) | - The administered dose is too high.- Off-target effects of the inhibitor.- Toxicity of the vehicle, particularly at high concentrations of organic solvents. | - Perform a maximum tolerated dose (MTD) study to identify a safe and effective dose range.- Reduce the concentration of the organic solvent in the vehicle to the lowest possible level.- Closely monitor the animals daily for any signs of adverse effects. If toxicity is observed, reduce the dose or consider an alternative formulation. |
| High variability in experimental results between animals | - Inconsistent dosing volume or technique.- Variation in the health status or genetic background of the animals.- Instability of the dosing solution. | - Ensure all personnel are properly trained in the administration technique to deliver a consistent volume.- Use age- and sex-matched animals from a reputable supplier.- Prepare fresh dosing solutions for each experiment and ensure thorough mixing before administration. |
Quantitative Data Summary
The following tables summarize in vitro and in vivo data for selective PAD2 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of Selective PAD Inhibitors
| Inhibitor | Target | IC₅₀ | Assay Conditions | Reference |
| AFM-30a | PAD2 | ~15 µM for 90% inhibition | Fibrinogen citrullination assay | [9] |
| GSK199 | PAD4 | ~8 µM for >90% inhibition | Fibrinogen citrullination assay | [9] |
| BB-Cl-amidine | Pan-PAD | ~15-20 µM for 90% PAD2 inhibition, ~4 µM for 90% PAD4 inhibition | Fibrinogen citrullination assay | [9] |
Table 2: In Vivo Efficacy of a Selective PAD2 Inhibitor (AFM32a) in a Mouse Model of LPS-Induced Endotoxic Shock
| Treatment Group | Dose | Administration Route | Key Outcomes | Reference |
| DMSO (Control) | N/A | i.p. | - | [7] |
| LPS + DMSO | 35 mg/kg LPS | i.p. | High mortality | [7] |
| LPS + AFM32a | 35 mg/kg LPS, 20 mg/kg AFM32a | i.p. | Significantly improved survival compared to LPS + DMSO group | [7] |
| LPS + GSK484 (PAD4 inhibitor) | 35 mg/kg LPS, 40 mg/kg GSK484 | i.p. | No significant improvement in survival | [7] |
Table 3: Effect of PAD2 Inhibition on Inflammatory Markers in LPS-Treated Mice
| Analyte | LPS + DMSO | LPS + AFM32a | % Reduction | Reference |
| Serum IL-1β | Elevated | Significantly reduced | Not specified | [7] |
| Serum TNF-α | Elevated | Significantly reduced | Not specified | [7] |
| Serum dsDNA (NET marker) | 6.48 ± 0.52 µg/mL | 4.82 ± 0.68 µg/mL | ~26% | [8] |
| Serum Citrullinated Histone H3 (NET marker) | Elevated | Significantly reduced | Not specified | [8] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution by vortexing or brief sonication.
-
-
Dosing Solution Preparation (Example for a 20 mg/kg dose in a 20g mouse):
-
Calculate the required dose per animal: 20 mg/kg * 0.02 kg = 0.4 mg.
-
Calculate the volume of stock solution needed: 0.4 mg / 20 mg/mL = 0.02 mL (20 µL).
-
For a final injection volume of 200 µL, the vehicle volume will be 180 µL.
-
Prepare the vehicle. A common vehicle for poorly soluble compounds is a mixture of PEG400, Polysorbate 80, and saline. A typical ratio could be 10% DMSO, 40% PEG400, and 50% saline.
-
On the day of injection, add the calculated volume of the this compound stock solution to the appropriate volume of the vehicle.
-
Vortex the solution thoroughly to ensure it is a homogenous suspension or solution.
-
-
Administration:
-
Administer the dosing solution to the mice via intraperitoneal injection using an appropriate gauge needle (e.g., 27G).
-
Protocol 2: LPS-Induced Endotoxic Shock Model for Efficacy Testing
-
Animal Acclimatization:
-
House C57BL/6J mice (or other appropriate strain) in a controlled environment for at least one week before the experiment.
-
-
Grouping and Treatment:
-
Randomly divide the mice into experimental groups (e.g., Vehicle control, LPS + Vehicle, LPS + this compound).
-
Pre-treat the animals with either vehicle or this compound (e.g., 20 mg/kg, i.p.) at a specified time before LPS challenge (e.g., 1 hour).
-
-
Induction of Endotoxemia:
-
Inject mice with a lethal dose of Lipopolysaccharide (LPS) from E. coli (e.g., 35 mg/kg, i.p.). The vehicle control group should receive a corresponding volume of sterile saline.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the survival of the animals for a predetermined period (e.g., 10 days).[7]
-
For mechanistic studies, a separate cohort of animals can be euthanized at an earlier time point (e.g., 24 hours) to collect blood and tissue samples.[7]
-
Analyze serum for levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA.
-
Measure markers of NETosis in the serum, such as double-stranded DNA (dsDNA) and citrullinated histone H3 (CitH3).[8]
-
Visualizations
Caption: PAD2 signaling pathway in inflammation and the inhibitory action of this compound.
Caption: A generalized workflow for in vivo efficacy testing of this compound.
References
- 1. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PAD2 Improves Survival in a Mouse Model of Lethal LPS-Induced Endotoxic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - Peptidylarginine deiminase 2 has potential as both a biomarker and therapeutic target of sepsis [insight.jci.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 6. CN1582925A - Powder injection of benzimidazole hydrochloride, etc. for animals - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of PAD2 Improves Survival in a Mouse Model of Lethal LPS-induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
Technical Support Center: Addressing Variability in PAD2 Inhibitor "Pad-IN-2" Experimental Results
Welcome to the technical support center for "Pad-IN-2," a potent inhibitor of Protein Arginine Deiminase 2 (PAD2). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate the complexities of experiments involving this compound, ensuring more consistent and reliable results.
A Note on Nomenclature: The compound "this compound" is addressed here as a specific inhibitor of the PAD2 enzyme. The guidance provided is based on the known mechanisms of PAD2 and general principles for using small molecule inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a PAD2 inhibitor like "this compound"?
A PAD2 inhibitor non-covalently or covalently binds to the PAD2 enzyme, preventing it from catalyzing the post-translational modification of arginine residues into citrulline on target proteins.[1][2] This process, known as citrullination or deimination, neutralizes the positive charge of arginine, which can alter a protein's structure, function, and interactions.[3][4] PAD enzymes, including PAD2, are calcium-dependent, and their activity is tightly regulated by intracellular calcium concentrations.[2][5]
Q2: What are the key signaling pathways affected by PAD2 inhibition?
PAD2 is highly expressed in immune cells like macrophages and neutrophils and is implicated in a variety of signaling pathways.[1][6][7] By inhibiting PAD2, "this compound" can modulate several cellular processes:
-
Inflammation and Immune Response: PAD2 activity is linked to the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β.[8] Inhibition can shift macrophages towards an anti-inflammatory M2 phenotype.[6]
-
Cell Death Pathways: PAD2 is involved in inflammatory cell death mechanisms, including pyroptosis and the formation of neutrophil extracellular traps (NETosis).[1][7]
-
Gene Regulation: PAD2 can citrullinate histones (e.g., Histone H3 at Arginine 26), which plays a role in chromatin decondensation and gene expression.[1][4]
Below is a diagram illustrating the central role of PAD2 in these pathways.
Q3: What are the recommended storage and handling conditions for "this compound"?
Proper storage and handling are critical to maintain the compound's stability and activity.
-
Storage: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: Before each experiment, thaw a fresh aliquot of the stock solution and dilute it to the final working concentration in your cell culture medium or assay buffer. Avoid storing diluted solutions for extended periods.
Troubleshooting Guides
Variability in experimental results can arise from multiple sources. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Inconsistent or No Inhibition of Protein Citrullination
You perform a Western blot for a known PAD2 substrate (e.g., citrullinated Histone H3) after treating cells with "this compound," but the inhibition effect is highly variable or absent compared to the vehicle control.
| Potential Cause | Recommended Troubleshooting Step |
| Inhibitor Degradation | Prepare fresh dilutions from a new aliquot of the stock solution for every experiment. If the problem persists, consider preparing a fresh stock solution from the solid compound. |
| Incorrect Concentration | Perform a dose-response experiment using a wide range of "this compound" concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell type and experimental conditions. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the optimal incubation time required for the inhibitor to achieve its maximum effect in your system. |
| Poor Cell Permeability | While most small molecules are cell-permeable, this can vary. Verify the inhibitor's effect in a cell-free enzymatic assay using recombinant PAD2 to confirm its activity directly. |
| Suboptimal Assay Conditions | PAD2 activity is calcium-dependent.[5] Ensure your cell stimulation protocol adequately raises intracellular calcium. For biochemical assays, confirm that the buffer contains the optimal concentration of CaCl2 (typically 5-10 mM).[9] |
| Solvent Issues | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions (including vehicle controls) and is below the toxic threshold for your cells (typically <0.5%). |
Problem 2: High Variability in Cell Viability / Cytotoxicity Assays
You are assessing the effect of "this compound" on cell proliferation or viability (e.g., using an MTT or EdU assay), but you observe large error bars and inconsistent results between replicate experiments.
| Potential Cause | Recommended Troubleshooting Step |
| Inhibitor Precipitation | "this compound" may have limited solubility in aqueous media. Visually inspect the culture medium for any precipitate after adding the inhibitor. If precipitation occurs, consider lowering the final concentration or using a solubilizing agent if compatible with your assay. |
| Inconsistent Cell Health/Seeding | Ensure cells are in the logarithmic growth phase and have high viability before seeding. Use a consistent cell seeding density and allow cells to adhere and stabilize before adding the inhibitor. |
| Solvent Toxicity | Run a vehicle control with the highest concentration of solvent used in the experiment to ensure the solvent itself is not affecting cell viability. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent). Confirm results with an orthogonal method, such as a live/dead cell stain or a proliferation assay like Click-iT EdU.[10] |
| Edge Effects in Plates | Evaporation from wells on the edge of a multi-well plate can concentrate the inhibitor and affect results. Avoid using the outermost wells or ensure proper humidification during incubation. |
Troubleshooting Workflow Diagram
If you encounter inconsistent results, follow this logical workflow to diagnose the issue.
References
- 1. Peptidylarginine Deiminase 2 in Host Immunity: Current Insights and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidylarginine Deiminase Isozyme-Specific PAD2, PAD3 and PAD4 Inhibitors Differentially Modulate Extracellular Vesicle Signatures and Cell Invasion in Two Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Protein Arginine Deiminase 2: A Study Involving Multiple Microsecond Long Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein arginine deiminase 2 (PAD2) modulates the polarization of THP-1 macrophages to the anti-inflammatory M2 phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidylarginine deiminase 2 has potential as both a biomarker and therapeutic target of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoform-Selective PAD2/PAD4 Substrates with Unnatural Amino Acids Enable Cellular Peptidylarginine Deiminase Activity Profiling and Reveal Vimentin Citrullination Effects in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Pad-IN-2 Protocol Modifications for Specific Cell Types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pad-IN-2. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Important Note on Target Specificity: Initial research indicates a potential point of confusion regarding the naming of Peptidylarginine Deiminase (PAD) inhibitors. The compound "this compound" (MedChemExpress catalog number HY-135304) is a potent PAD4 inhibitor (IC50: <1 μM)[1]. This is distinct from compounds specifically designed to inhibit PAD2, such as "PAD2-IN-2". This guide will focus on the use of This compound as a PAD4 inhibitor .
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Peptidylarginine Deiminase 4 (PAD4)[1]. PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues in proteins to citrulline[2]. This post-translational modification, known as citrullination or deimination, can alter the structure and function of proteins. In the context of cancer and autoimmune diseases, PAD4 is often dysregulated[2]. For example, in neutrophils, PAD4-mediated citrullination of histones is a key step in the formation of Neutrophil Extracellular Traps (NETs), which are implicated in tumor growth and metastasis[2]. By inhibiting PAD4, this compound blocks these processes[2].
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: A general starting concentration for this compound in cell-based assays is in the low micromolar range. Based on its IC50 of <1 μM, a starting range of 1-10 µM is a reasonable starting point for most cell lines[1]. However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. For some cancer cell lines, concentrations up to 50 µM of similar PAD inhibitors have been used[3].
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to dissolve it in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). The stock solution should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1]. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. To avoid precipitation, it is advisable not to exceed a final DMSO concentration of 0.5% in your culture, although this can be cell-type dependent.
Q4: Do I need to stimulate PAD4 activity in my cell line?
A4: PAD4 is a calcium-dependent enzyme. In many cell types, intracellular calcium levels may not be sufficient to fully activate PAD4. Therefore, to study the direct inhibitory effect of this compound, it is common practice to stimulate cells with a calcium ionophore, such as A23187 or ionomycin (typically 1-5 µM), for a short period before or during inhibitor treatment[4]. This ensures that PAD4 is in its active conformation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | 1. Sub-optimal inhibitor concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 2. Insufficient PAD4 activity: The target enzyme may not be sufficiently active in your cells. 3. Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound. 4. Incorrect assay readout: The method used to measure PAD4 inhibition may not be sensitive enough. | 1. Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line. 2. Include a positive control for PAD4 activation, such as treatment with a calcium ionophore (e.g., ionomycin at 1-5 µM for 30 minutes to 4 hours)[4]. 3. Ensure proper storage of the stock solution (-20°C or -80°C) and use freshly diluted working solutions. 4. Confirm PAD4 inhibition using a reliable method, such as Western blotting for citrullinated histone H3 (H3Cit)[5]. |
| High cell toxicity or off-target effects | 1. Inhibitor concentration is too high: High concentrations of small molecule inhibitors can lead to cytotoxicity. 2. Prolonged incubation time: Continuous exposure to the inhibitor may be detrimental to cell health. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Determine the EC50 for cytotoxicity using a cell viability assay (e.g., MTT or trypan blue exclusion) and use concentrations well below this value. For example, the related pan-PAD inhibitor BB-Cl-amidine showed cytotoxicity at concentrations of 1 µM and above in some immune cells[6]. 2. Perform a time-course experiment (e.g., 4, 12, 24 hours) to find the shortest effective incubation time. 3. Ensure the final solvent concentration in the cell culture medium is low (typically <0.5% for DMSO). |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. 2. Inconsistent inhibitor preparation: Errors in diluting the stock solution can lead to variability. 3. Timing of stimulation and inhibition: The timing of calcium ionophore stimulation relative to inhibitor addition can impact the results. | 1. Standardize your cell culture protocol. Use cells within a consistent passage number range and seed them to reach a specific confluency for each experiment. 2. Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Maintain a consistent protocol for the timing of all additions to the cell culture. A common approach is to pre-incubate cells with the inhibitor for 30-60 minutes before adding the stimulus[7]. |
Experimental Protocols
Protocol 1: Inhibition of Histone H3 Citrullination in Cancer Cell Lines
This protocol is a general guideline for assessing the efficacy of this compound in inhibiting histone citrullination in adherent cancer cell lines (e.g., MCF-7, U87-MG)[8].
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (HY-135304 or equivalent)
-
DMSO
-
Calcium Ionophore (e.g., Ionomycin or A23187)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against citrullinated Histone H3 (H3Cit)
-
Primary antibody against total Histone H3 (for loading control)
-
Appropriate secondary antibodies
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Inhibitor Treatment: Pre-incubate the cells with the this compound working solutions or a vehicle control (DMSO) for 30-60 minutes at 37°C.
-
PAD4 Stimulation: Add a calcium ionophore (e.g., 4 µM Ionomycin) to the wells and incubate for an additional 1-4 hours at 37°C[5].
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3Cit and total H3.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Analysis: Quantify the band intensities to determine the relative amount of H3 citrullination in treated versus control cells.
Protocol 2: Neutrophil Extracellular Trap (NET) Formation Assay
This protocol describes how to assess the effect of this compound on NET formation in isolated human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
RPMI 1640 medium
-
This compound (HY-135304 or equivalent)
-
DMSO
-
NET-inducing stimulus (e.g., PMA, LPS, or Ionomycin)
-
DNA-binding fluorescent dye that is impermeable to live cells (e.g., Sytox Green)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method.
-
Cell Seeding: Resuspend neutrophils in RPMI 1640 and seed them onto coverslips in a multi-well plate. Allow the cells to adhere for 30-60 minutes at 37°C.
-
Inhibitor Treatment: Pre-incubate the neutrophils with various concentrations of this compound or a vehicle control (DMSO) for 30 minutes[7].
-
NET Induction: Add the NET-inducing stimulus (e.g., 25 nM PMA or 1 µg/ml LPS) and the DNA-binding dye to the wells[7].
-
Live-cell Imaging (Optional): Monitor NET formation in real-time using a fluorescence microscope equipped with a live-cell imaging chamber.
-
Endpoint Assay:
-
Incubate the plate for 2-4 hours at 37°C.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
-
Analysis: Visualize the coverslips using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA. Quantify the number of NETs or the area of NETosis per field of view.
Quantitative Data Summary
Table 1: IC50 Values of Various PAD Inhibitors
| Inhibitor | Target(s) | IC50 | Cell Line / Assay Condition | Reference |
| This compound | PAD4 | <1 µM | Biochemical assay | [1] |
| Cl-amidine | PAD1, PAD3, PAD4 | 0.8 µM (PAD1), 6.2 µM (PAD3), 5.9 µM (PAD4) | Enzymatic assay | [3][9] |
| F-amidine | PAD4 | - | Synergizes with TRAIL in U87-MG cells | [8] |
| GSK484 | PAD4 | 50 nM (in the absence of Ca2+), 250 nM (in the presence of 2 mM Ca2+) | Biochemical assay | [10] |
Table 2: Effects of PAD4 Inhibition on Cancer Cell Lines
| Cell Line | Inhibitor | Concentration | Effect | Reference |
| U87-MG (Glioma) | F-amidine | - | Sensitizes to TRAIL-induced apoptosis | [8] |
| HL-60 (Leukemia) | F-amidine | Micromolar range | Reduction in cell viability | [8] |
| MCF-7 (Breast Cancer) | F-amidine | Micromolar range | Reduction in cell viability | [8] |
| HT-29 (Colon Cancer) | Cl-amidine | 5-50 µg/mL | Dose-dependent induction of apoptosis | [3] |
| U2OS (Osteosarcoma) | YW356 (Cl-amidine derivative) | ~2.5 µM (IC50) | Increased cytotoxicity compared to Cl-amidine | [11] |
Visualizations
Caption: Signaling pathway of PAD4-mediated NETosis and the inhibitory action of this compound.
Caption: General experimental workflow for testing the efficacy of this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Citrullination of Inhibitor of Growth 4 (ING4) by Peptidylarginine Deminase 4 (PAD4) Disrupts the Interaction between ING4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 7. rupress.org [rupress.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Cl-amidine >95% (HPLC), solid, PAD inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of "Pad-IN-2" Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pad-IN-2 and its derivatives. The information is designed to address specific experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2][3][4][5][6] Its mechanism of action is the suppression of PAD4's enzymatic activity, which involves the conversion of arginine residues on proteins to citrulline (a process called citrullination or deimination).[7] Dysregulation of this process is implicated in the pathology of several autoimmune diseases and cancers.[1][2][3][6][7][8][9]
Q2: What are the primary research applications for this compound?
This compound is primarily used in preclinical research for a variety of conditions, including:
-
Autoimmune diseases such as rheumatoid arthritis, vasculitis, systemic lupus erythematosus, and multiple sclerosis.[1][3][7]
-
Inflammatory conditions like ulcerative colitis, cystic fibrosis, and asthma.[1][3][7]
Q3: What is the reported potency of this compound?
The half-maximal inhibitory concentration (IC50) for this compound against PAD4 is reported to be less than 1 µM.[1][2][3][4][5][6] One specific derivative, referred to as PAD4-IN-2 (compound 5i), has a reported IC50 of 1.94 μM.[7]
Troubleshooting Guide
Q1: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
This compound has limited aqueous solubility. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A stock solution of up to 70 mg/mL in DMSO can be prepared.[3][5][10] It is often necessary to use an ultrasonic bath to fully dissolve the compound in DMSO.[3][10] For in vivo studies, specific formulations are required to maintain solubility in aqueous solutions. Please refer to the detailed protocols in the "Experimental Protocols" section below.
Q2: My experimental results are inconsistent. What are some potential sources of variability?
Inconsistent results when using this compound can arise from several factors:
-
Compound Precipitation: Due to its low aqueous solubility, this compound may precipitate out of solution in your assay buffer. Ensure that the final concentration of DMSO is compatible with your experimental system and that the compound is fully dissolved before use.
-
Stock Solution Stability: this compound stock solutions should be stored properly. At -80°C, the stock solution is stable for up to 6 months, while at -20°C, it is stable for about one month.[3] Avoid repeated freeze-thaw cycles.
-
Assay Conditions: The potency of some PAD4 inhibitors can be influenced by the calcium ion concentration in the assay buffer.[11] Ensure that your assay conditions are consistent across experiments.
Q3: How can I enhance the cellular uptake or in vivo efficacy of my this compound derivative?
For in vivo applications, formulating this compound in a suitable vehicle is crucial for bioavailability. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[3][11][12][13] This helps to keep the compound in solution upon administration. For cell-based assays, ensure the final DMSO concentration is not toxic to the cells, typically below 0.5%.
Quantitative Data
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Target | Peptidylarginine Deiminase 4 (PAD4) | [1][2][3] |
| IC50 | < 1 µM | [1][3][4][5] |
| Solubility in DMSO | 70 mg/mL (requires sonication) | [3][5][10] |
Table 2: Comparison of Various PAD Inhibitors
| Compound | Target(s) | IC50 | Key Features | Source(s) |
| This compound | PAD4 | < 1 µM | Potent PAD4 inhibitor | [1][3] |
| GSK484 | PAD4 | 50 nM (Ca2+-free), 250 nM (2 mM Ca2+) | Reversible and selective | [11] |
| Cl-amidine | PAD1, PAD3, PAD4 | 0.8 µM (PAD1), 6.2 µM (PAD3), 5.9 µM (PAD4) | Orally active | [7][8] |
| JBI-589 | PAD4 | Not specified | Non-covalent, isoform-selective, orally bioavailable | [2][8] |
| BMS-P5 | PAD4 | 98 nM | Selective and orally active | [8] |
| AFM32a (PAD2-IN-1) | PAD2 | EC50 = 9.5 µM | 95-fold selective for PAD2 over PAD4 | [2][8] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of up to 70 mg/mL.[3][5][10]
-
Vortex the solution briefly.
-
Place the tube in an ultrasonic water bath until the compound is completely dissolved.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
-
2. Formulation for In Vivo Administration
-
Objective: To prepare a solution of this compound suitable for in vivo administration.
-
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (Example for a 1 mL final solution): [3]
-
In a sterile tube, add 400 µL of PEG300.
-
Add the required volume of this compound DMSO stock solution (e.g., 100 µL of a 52.5 mg/mL stock for a final concentration of 5.25 mg/mL) and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
3. General PAD4 Inhibition Assay (Ammonia Release Method)
-
Objective: To determine the inhibitory effect of this compound on PAD4 activity. The IC50 of this compound was determined using an ammonia release biochemical assay.[3] This protocol outlines the general steps for such an assay.
-
Principle: PAD4-catalyzed citrullination of an arginine-containing substrate releases ammonia as a byproduct. The amount of ammonia produced is proportional to the enzyme activity and can be quantified using a colorimetric or fluorometric method.
-
Materials:
-
Recombinant human PAD4 enzyme
-
PAD4 substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)
-
Assay buffer (containing calcium chloride)
-
This compound derivatives at various concentrations
-
Ammonia detection reagent (e.g., Nessler's reagent or a commercial kit)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, PAD4 substrate, and the diluted this compound derivatives.
-
Initiate the enzymatic reaction by adding the recombinant PAD4 enzyme to each well. Include controls for no enzyme and no inhibitor (vehicle control).
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Add the ammonia detection reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of PAD4 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visual Guides
Caption: PAD4 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PAD4 inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Methanone, [(3R)-3-amino-1-piperidinyl][2-[7-chloro-1-(cyclopropylmethyl)-1H-indol-2-yl]-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-8-yl]- | 2304852-21-7 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PAD (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pad 2 — TargetMol Chemicals [targetmol.com]
- 10. labsolu.ca [labsolu.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating PAD2 Inhibition: A Comparative Guide to Available Chemical Tools
For researchers, scientists, and drug development professionals, the selective inhibition of Protein Arginine Deiminase 2 (PAD2) is crucial for investigating its role in various physiological and pathological processes, including autoimmune diseases and cancer. This guide provides a comparative overview of available inhibitors, with a focus on validating their effects on PAD2 activity. While the compound "Pad-IN-2" has been investigated as a PAD inhibitor, publicly available data primarily characterizes it as a potent PAD4 inhibitor, with an IC50 value of less than 1 μM.[1] To date, there is a lack of specific experimental data validating the inhibitory effect of "this compound" on PAD2 activity.
This guide, therefore, focuses on well-characterized PAD2 inhibitors and compares their performance with other PAD inhibitors, providing a framework for researchers to select the appropriate tools for their studies.
Comparative Analysis of PAD Inhibitors
The selection of an appropriate PAD inhibitor depends on the specific research question, requiring consideration of potency and selectivity across the different PAD isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for several commonly used PAD inhibitors.
| Inhibitor | Target(s) | PAD1 IC50 (µM) | PAD2 IC50/EC50 (µM) | PAD3 IC50 (µM) | PAD4 IC50 (µM) | Notes |
| This compound | PAD4 | - | No Data Available | - | <1[1] | Primarily characterized as a PAD4 inhibitor.[1] |
| AFM-30a | PAD2-selective | - | 9.5 (EC50)[2][3][4] | 47-fold selectivity over PAD3[2][3] | ~15-fold selectivity over PAD4[2][3] | Potent and selective PAD2 inhibitor with good cell permeability.[2][3] |
| AFM32a (PAD2-IN-1) | PAD2-selective | - | 8.3 (EC50)[5][6] | 79-fold selectivity over PAD3[6][7] | 95-fold selectivity over PAD4[6][7] | A potent and highly selective PAD2 inhibitor.[6][7] |
| GSK199 | PAD4-selective | Selective over PAD1, PAD2, PAD3[8] | Selective over PAD2[8] | Selective over PAD3[8] | 0.2[8][9][10] | A reversible and selective PAD4 inhibitor.[8][9] |
| BB-Cl-Amidine | Pan-PAD | - | - | - | - | A second-generation pan-PAD inhibitor with improved stability.[11][12] |
| Cl-Amidine | Pan-PAD | 0.8[13][14] | - | 6.2[13][14] | 5.9[13][14] | A first-generation, irreversible pan-PAD inhibitor.[13][14] |
| Streptonigrin | Pan-PAD | 48.3[13] | 26.1[13] | 0.43[13] | 2.5[13] | A pan-PAD inhibitor with potent activity against PAD3.[13] |
Note: IC50 and EC50 values can vary depending on the assay conditions. Researchers should consult the primary literature for detailed experimental parameters.
Experimental Protocols for Validating PAD2 Inhibition
To validate the inhibitory effect of a compound on PAD2 activity, a robust and reproducible experimental protocol is essential. The following is a generalized methodology for an in vitro PAD2 activity assay.
In Vitro PAD2 Activity Assay (Colorimetric Method)
This assay measures the amount of citrulline produced by the enzymatic activity of PAD2.
Materials:
-
Recombinant human PAD2 enzyme
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE) or a specific peptide substrate
-
Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT
-
Inhibitor compound (e.g., this compound or a known PAD2 inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Colorimetric Reagent Mix (e.g., diacetyl monoxime-thiosemicarbazide reagent)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant PAD2 enzyme to the desired concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor compound in the assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Setup: In a 96-well microplate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle)
-
Recombinant PAD2 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (e.g., BAEE) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a strong acid).
-
Color Development: Add the colorimetric reagent mix to each well and incubate at a high temperature (e.g., 95°C) for a set time to allow color development. The reagent reacts with citrulline to produce a colored product.
-
Measurement: After cooling to room temperature, measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of PAD2 activity for each inhibitor concentration relative to the vehicle control. Plot the percentage of activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing Key Pathways and Workflows
To further aid in understanding the context of PAD2 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: PAD2 signaling pathway and points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PAD2 inhibitor 30a (AFM30a, AMF30a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. AFM-30a hydrochloride | PAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PAD2 inhibitor 32a (AFM32a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
A Comparative Guide to Selective PAD2 Inhibitors: Evaluating Efficacy and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of prominent selective Protein Arginine Deiminase 2 (PAD2) inhibitors. While the initial query included "Pad-IN-2," our findings indicate that this compound is primarily a PAD4 inhibitor with a reported IC50 of less than 1 μM for PAD4[1]. Therefore, this guide will focus on a comparative analysis of well-characterized and highly selective PAD2 inhibitors from the advanced AFM series: AFM-30a, AFM32a, and AFM41a.
These benzimidazole-based compounds have demonstrated significant potency and selectivity for PAD2, making them valuable tools for investigating the biological roles of this isozyme in various diseases, including cancer and autoimmune disorders.[2][3] This guide presents quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway to aid researchers in selecting the most appropriate inhibitor for their studies.
Quantitative Efficacy of Selective PAD2 Inhibitors
The following table summarizes the key efficacy parameters for the AFM series of selective PAD2 inhibitors. The data is compiled from extensive biochemical and cell-based assays.
| Inhibitor | Target | kinact/KI (M-1min-1) | Selectivity (over PAD4) | Cellular Efficacy (EC50 for H3 Citrullination) | Reference |
| AFM-30a | PAD2 | 210,300 | ~15-fold | 0.4 µM (in HEK293T/PAD2 cells) | [2][4][5] |
| AFM32a | PAD2 | Not explicitly stated, but noted as a potent inhibitor | 95-fold | 2.7 µM (in HEK293T/PAD2 cells) | [5] |
| AFM41a | PAD2 | 365,400 | 85-fold | Not explicitly stated, but noted as more efficacious than AFM32a in a sepsis model | [2][6] |
Note: kinact/KI is a measure of the inactivation efficiency of an irreversible inhibitor. A higher value indicates greater efficiency. EC50 in cellular assays reflects the inhibitor's potency within a biological system.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are the protocols for key experiments used to characterize the AFM series of PAD2 inhibitors.
Inactivation Kinetics Assay
This assay determines the rate of irreversible inhibition of PAD enzymes.
Protocol:
-
Recombinant PAD1, PAD2, PAD3, or PAD4 (2.0 µM for PAD1, 2, 4 and 5.0 µM for PAD3) is incubated in a pre-warmed inactivation mixture (50 mM HEPES, 10 mM CaCl2, and 2 mM DTT, pH 7.6) at 37°C for 10 minutes.
-
Various concentrations of the inhibitor are added to the inactivation mixture.
-
Aliquots are removed at different time points and added to a pre-warmed reaction mixture containing a PAD substrate (e.g., 10 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE)).
-
The reaction is allowed to proceed for 15 minutes and then quenched by flash-freezing in liquid nitrogen.
-
The production of citrulline is quantified using a colorimetric assay (e.g., the COLDER assay).
-
The pseudo-first-order rate constant of inactivation (kobs) is determined by plotting the natural log of the remaining enzyme activity against time.
-
The kinact and KI values are then determined by plotting kobs versus the inhibitor concentration.
Cellular Target Engagement Assay
This assay measures the ability of an inhibitor to covalently modify PAD2 within a cellular context.
Protocol:
-
HEK293T cells stably overexpressing human PAD2 (HEK293T/PAD2) are cultured to 80-90% confluency.
-
The culture medium is replaced with 1x Hanks' Balanced Salt Solution (HBS) containing 2 mM CaCl2 and incubated for 15 minutes at 37°C.
-
Cells are then treated with either DMSO (vehicle control) or varying concentrations of the inhibitor and incubated for another 15 minutes.
-
Following treatment, cells are harvested, washed, and lysed.
-
The lysate is then analyzed by techniques such as Western blotting or mass spectrometry to determine the extent of covalent modification of PAD2 by the inhibitor.
Histone H3 Citrullination Inhibition Assay
This cell-based assay evaluates the inhibitor's ability to block the citrullination of a known PAD2 substrate, histone H3.
Protocol:
-
HEK293T/PAD2 cells are harvested and resuspended in 1x HBS.
-
The cells are treated with varying concentrations of the inhibitor, along with ionomycin (a calcium ionophore to increase intracellular calcium levels) and CaCl2, and incubated for 3 hours.
-
After incubation, the cells are lysed.
-
The cell lysates are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is then probed with antibodies specific for citrullinated histone H3 and total histone H3 to determine the level of inhibition.
-
The EC50 value is calculated from the dose-response curve.[2]
Signaling Pathway and Experimental Workflow
PAD2 has been implicated in the regulation of several signaling pathways critical for cell migration and proliferation. The diagram below illustrates the proposed mechanism of PAD2 in promoting cell migration, a process that can be targeted by selective inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.escholarship.umassmed.edu]
- 4. PAD2 inhibitor 30a (AFM30a, AMF30a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. ijbs.com [ijbs.com]
Unveiling the Selectivity of Pad-IN-2: A Comparative Analysis Against PAD Isozymes
In the landscape of epigenetic research and drug discovery, the development of specific inhibitors for Protein Arginine Deiminase (PAD) isozymes is of paramount importance. These enzymes play crucial roles in various physiological and pathological processes, including autoimmune diseases and cancer. This guide provides a detailed comparison of a potent and selective PAD2 inhibitor, referred to herein as Compound 30a (a key example of a "Pad-IN-2" type inhibitor), against a panel of PAD isozymes, supported by experimental data and protocols.
Performance Profile of a Selective PAD2 Inhibitor
Compound 30a, a benzimidazole-based derivative of Cl-amidine, has demonstrated a significant increase in potency and selectivity for PAD2.[1] The inhibitory activity of this compound and other relevant inhibitors is summarized below, highlighting their selectivity profiles across different PAD isozymes. The data is presented as the second-order rate constant of inactivation (kinact/KI), which reflects the inhibitor's efficiency. A higher value indicates greater potency.
| Inhibitor | PAD1 (kinact/KI, M-1min-1) | PAD2 (kinact/KI, M-1min-1) | PAD3 (kinact/KI, M-1min-1) | PAD4 (kinact/KI, M-1min-1) | Selectivity Profile |
| Compound 30a | ~131,438 | 210,300 | ~4,474 | ~14,020 | PAD2-selective (1.6-fold over PAD1, 47-fold over PAD3, ~15-fold over PAD4)[1] |
| Compound 41a | ~73,080 | 365,400 | ~4,300 | ~4,300 | Highly PAD2-selective (>5-fold over PAD1, 85-fold over PAD3, 85-fold over PAD4)[1] |
| BB-Cl-amidine (Pan-PAD inhibitor) | - | - | - | - | Broad inhibition of all active PAD family members.[2][3] |
| GSK199 (PAD4-selective inhibitor) | - | Negligible inhibition | - | Potent inhibition | PAD4-selective [4] |
| YW3-56 | - | IC50: ~0.5–1 μM (using histone H3 as substrate) | - | IC50: ~1–2 μM (using histone H3 as substrate) | Inhibits both PAD2 and PAD4.[2] |
Experimental Protocols
The determination of the inhibitory potency and selectivity of compounds like 30a involves robust biochemical assays.
Inactivation Kinetics Assay
This method is employed to determine the kinetic parameters of irreversible inhibitors.
-
Enzyme Preparation: Recombinant human PAD1, PAD2, and PAD4 (2.0 μM) or PAD3 (5.0 μM) are used.
-
Inactivation Mixture: The enzymes are incubated at 37°C in a buffer solution (50 mM HEPES, 10 mM CaCl2, and 2 mM DTT, pH 7.6) containing various concentrations of the inhibitor.
-
Time-course Analysis: Aliquots are removed at different time points from the inactivation mixture.
-
Activity Measurement: The residual enzyme activity in the aliquots is measured by adding a substrate and monitoring the product formation. The rate of the reaction is then determined.
-
Data Analysis: The observed rate constants of inactivation (kobs) are plotted against the inhibitor concentration to determine the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI). The ratio kinact/KI provides a measure of the inhibitor's efficiency.
Signaling Pathways and Experimental Workflow
To visualize the context in which these inhibitors function and the process of their evaluation, the following diagrams are provided.
Figure 1: Simplified signaling pathways of PAD2 and PAD4 in disease.
Figure 2: Experimental workflow for determining PAD inhibitor selectivity.
Concluding Remarks
The development of isozyme-selective PAD inhibitors is a significant advancement for both basic research and therapeutic applications. Compound 30a and its analogs represent a class of potent and selective PAD2 inhibitors that serve as critical tools to dissect the specific roles of PAD2 in health and disease.[1] Their high selectivity over other PAD isozymes, particularly PAD4, allows for more precise investigation into PAD2-mediated biological processes. This comparative guide underscores the importance of rigorous selectivity profiling and provides researchers with the necessary information to choose the appropriate chemical probes for their studies.
References
- 1. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
A Comparative Guide to Cross-Validating PAD2 Inhibition: Pharmacological vs. Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of pharmacological inhibitors of Protein Arginine Deiminase 2 (PAD2), using "Pad-IN-2" as a representative example, against the established benchmark of genetic knockdown. Ensuring that the observed effects of a small molecule inhibitor are a direct result of targeting PAD2 is a critical step in pre-clinical drug development. This is achieved by comparing its phenotypic and molecular impacts with those caused by specifically silencing the PADI2 gene.
Comparative Data Summary
The following tables summarize quantitative data from studies that have compared the effects of PAD inhibition via pharmacological means with genetic silencing (siRNA or knockout models). This data serves as an exemplar for the types of results expected during a cross-validation study.
Table 1: Effects of Pan-PAD Inhibition vs. PAD2 siRNA on Macrophage Polarization Markers
This table presents the differential expression of M1 (pro-inflammatory) and M2 (anti-inflammatory) macrophage markers following treatment with a pan-PAD inhibitor (BB-Cl-amidine) versus silencing of PAD2 with siRNA in THP-1 macrophages. A shift towards the M2 phenotype is observed in both conditions, suggesting PAD2 is a key regulator.[1]
| Treatment Condition | Marker Gene | Fold Change (vs. Control) | Phenotypic Outcome |
| Pan-PAD Inhibition | TNF-α (M1 Marker) | Decreased | Shift away from M1 |
| (BB-Cl-amidine) | IL-6 (M1 Marker) | Decreased | Shift away from M1 |
| MRC1 (M2 Marker) | Increased | Shift towards M2 | |
| ALOX15 (M2 Marker) | Increased | Shift towards M2 | |
| Genetic Knockdown | CD74 (M2-related) | 2.1 | Shift towards M2 |
| (PAD2 siRNA) | Antiviral/Interferon Pathways | Upregulated | Activation of M2-related signaling |
Table 2: Effects of Specific PAD2 Inhibition vs. Pad2 Knockout on Survival in Disease Models
This table compares survival outcomes in mouse models of lethal disease (hemorrhagic shock) when PAD2 is either genetically absent (Pad2 knockout) or pharmacologically inhibited. Both approaches demonstrate a significant pro-survival effect, strongly indicating that PAD2 is a valid therapeutic target in this context.[2][3]
| Model | Treatment/Condition | Survival Rate | Control Survival Rate |
| Lethal Hemorrhagic Shock | Pad2 Knockout Mice | 100% | 0% (Wild-Type Mice) |
| Sepsis | PAD2 Inhibitor (AFM41a) | Significantly Improved | Vehicle Control |
| Sepsis | Pad2 Deficiency | Substantially Enhanced Protection | Wild-Type Mice |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for both genetic and pharmacological inhibition of PAD2.
Protocol 1: Genetic Knockdown of PAD2 using siRNA
This protocol describes the transient silencing of the PADI2 gene in a cell line, such as THP-1 macrophages.[1]
-
Cell Culture: Culture THP-1 macrophages in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
siRNA Preparation: Reconstitute Silencer® Select PADI2 siRNA (e.g., Thermo Fisher, assay ID: s223214) and a scrambled negative control siRNA to a stock concentration of 20 µM.
-
Transfection:
-
On day 2, seed resting macrophages in 6-well plates.
-
For each well, dilute 25 pmol of PADI2 siRNA or scrambled control siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, incubate for 5-10 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate for 24-48 hours before proceeding with downstream assays.
-
-
Validation of Knockdown: After incubation, harvest a subset of cells to quantify PADI2 mRNA levels via quantitative Real-Time PCR (qRT-PCR) to confirm silencing efficiency. A reduction of 50-60% or more is typically considered effective.[4]
Protocol 2: Pharmacological Inhibition of PAD2
This protocol outlines the treatment of cells with a selective PAD2 inhibitor, such as AMF30a or a similar compound like "this compound".[5]
-
Cell Culture: Grow cells (e.g., LN18 glioblastoma cells) to 80% confluency in complete Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.
-
Inhibitor Preparation: Prepare a stock solution of the PAD2 inhibitor (e.g., 10 mM in DMSO). Further dilute in complete cell culture medium to the desired final working concentration (e.g., 5 µM).
-
Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the PAD2 inhibitor or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 1 hour for signaling studies, 16-24 hours for invasion or proliferation assays).
-
-
Downstream Analysis: Following incubation, cells can be harvested for protein analysis (Western Blot), RNA analysis (qRT-PCR), or used in functional assays (e.g., cell invasion assay).
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex biological processes and experimental designs. The following have been generated using Graphviz (DOT language) to meet the specified requirements.
Caption: Experimental workflow for cross-validating a PAD2 inhibitor.
Caption: PAD2's role in suppressing the NF-κB inflammatory pathway.
References
- 1. Protein arginine deiminase 2 (PAD2) modulates the polarization of THP-1 macrophages to the anti-inflammatory M2 phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptidylarginine Deiminase 2 Knockout Improves Survival in hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptidylarginine Deiminase Isozyme-Specific PAD2, PAD3 and PAD4 Inhibitors Differentially Modulate Extracellular Vesicle Signatures and Cell Invasion in Two Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: PAD2-Selective vs. Pan-PAD Inhibitors for In Vivo Studies
For researchers in immunology, oncology, and neurodegenerative disease, the targeted inhibition of Peptidyl Arginine Deiminases (PADs) represents a promising therapeutic strategy. These enzymes catalyze the post-translational modification of arginine to citrulline, a process implicated in the pathology of numerous inflammatory and autoimmune diseases.
The central question for in vivo study design is one of specificity versus broad-spectrum activity. Should one target a specific enzyme isoform, such as PAD2, or employ a pan-PAD inhibitor that targets multiple active isoforms (PADs 1, 2, 3, and 4)? This guide provides an objective comparison of PAD2-selective inhibitors (such as AFM-30a and AFM32a/PAD2-IN-1) and widely-used pan-PAD inhibitors (Cl-amidine and BB-Cl-amidine) to inform experimental design.
The Role of PAD Enzymes in Health and Disease
PADs are a family of calcium-dependent enzymes that convert positively charged arginine residues on proteins to neutral citrulline.[1] This loss of charge can significantly alter protein structure and function, impacting processes like gene regulation, cell signaling, and the formation of Neutrophil Extracellular Traps (NETs).[2][3] While essential for normal physiological processes, dysregulated PAD activity is a hallmark of diseases such as rheumatoid arthritis, multiple sclerosis, lupus, colitis, and various cancers.[1][2][4][5]
The two most studied isoforms in immunity and inflammation are PAD2 and PAD4, which are highly expressed in immune cells like neutrophils and macrophages.[5] This has led to the development of small-molecule inhibitors to probe their function and as potential therapeutics.
Caption: The enzymatic conversion of a protein-bound arginine residue to citrulline by PADs.
Comparative Analysis of Inhibitors
The choice between a selective and a pan-inhibitor hinges on their mechanism, potency, selectivity, and performance in preclinical models.
Table 1: General Characteristics of Key PAD Inhibitors
| Feature | PAD2-Selective Inhibitors (e.g., AFM-30a, AFM32a) | Pan-PAD Inhibitors (e.g., Cl-amidine, BB-Cl-amidine) |
| Primary Target(s) | Preferentially PAD2 | PAD1, PAD2, PAD3, PAD4 |
| Mechanism | Covalent, irreversible modification of active site cysteine.[2] | Covalent, irreversible modification of active site cysteine.[6] |
| Key Advantage | Allows for dissection of PAD2-specific roles; generally lower cytotoxicity.[2][7] | Broadly inhibits citrullination when multiple PADs are implicated. |
| Key Disadvantage | May miss effects mediated by other PAD isoforms (e.g., PAD4-driven NETosis). | Higher potential for off-target effects and cytotoxicity; cannot delineate isoform-specific roles.[7] |
| Cellular Potency | Moderate to high; enhanced potency of newer compounds overcomes moderate cell permeability.[2][8] | First-generation (Cl-amidine) has low cellular potency; second-generation (BB-Cl-amidine) is >20-fold more potent.[6][9] |
| In Vivo Half-life | Not widely reported for all compounds. | Cl-amidine: ~15 min; BB-Cl-amidine: ~1.75 hours.[6][9] |
Table 2: Comparative In Vitro Potency and Selectivity
| Inhibitor | Target | Potency Metric | Value | Selectivity Profile |
| AFM-30a | PAD2 | EC₅₀ (H3 Citrullination) | 0.4 µM[10] | Highly selective for PAD2. ~15-fold over PAD4, 47-fold over PAD3.[2] |
| AFM32a (PAD2-IN-1) | PAD2 | EC₅₀ (Target Engagement) | 8.3 µM[8] | Highly selective for PAD2. 95-fold over PAD4, 79-fold over PAD3.[8][11][12][13] |
| Cl-amidine | Pan-PAD | IC₅₀ (PAD1) | 0.8 µM[14] | Broad activity across PAD isoforms. |
| IC₅₀ (PAD3) | 6.2 µM[14] | |||
| IC₅₀ (PAD4) | 5.9 µM[14] | |||
| BB-Cl-amidine | Pan-PAD | EC₅₀ (Cell Viability) | 8.8 µM[9] | Broad activity, with some preference for PAD4 over PAD2.[5][7] |
Performance in In Vivo Models
Both inhibitor classes have demonstrated efficacy in a range of animal models of human disease. The choice of inhibitor can yield different, yet informative, outcomes depending on the specific role of PAD isoforms in the disease pathology.
Table 3: Summary of Key In Vivo Experimental Data
| Inhibitor | Disease Model | Dosing Regimen | Key Outcomes |
| AFM-30a / AFM32a | LPS-induced Endotoxic Shock (Mouse) | 20 mg/kg (AFM32a)[15] | Improved survival, reduced pro-inflammatory cytokines, and decreased NETosis. Notably, a selective PAD4 inhibitor did not improve survival.[15][16] |
| Silicotic Fibrosis (Mouse) | 20 mg/kg/day (AFM-30a)[17] | Reduced collagen deposition and lung fibrosis by regulating TLR4 and RANKL signaling.[17] | |
| Cl-amidine | Ulcerative Colitis (DSS Mouse Model) | 75 mg/kg, IP[18][19] | Reduced clinical signs of colitis, suppressed PAD activity, and induced apoptosis of inflammatory cells.[18] |
| Hemorrhagic Shock (Rat) | 10 mg/kg, IV[20][21] | Significantly improved 72-hour survival rate by inhibiting the PAD4-CitH3-NETs axis.[20][21] | |
| BB-Cl-amidine | Lupus (MRL/lpr Mouse) | N/A | Significantly inhibited NET formation, reduced kidney disease, skin lesions, and vascular damage.[9] |
| Type 1 Diabetes (NOD Mouse) | 1 µg/g body weight, SC, 6x/week[6] | Provided full protection against diabetes development, associated with decreased citrullination and autoantibody titers.[6] |
Considerations for In Vivo Study Design
The decision to use a PAD2-selective versus a pan-PAD inhibitor should be hypothesis-driven.
-
Dissecting Isoform-Specific Roles : If the goal is to specifically understand the contribution of PAD2 to a disease process, a selective inhibitor like AFM-30a is the clear choice. For example, in models of LPS-induced endotoxic shock, selective PAD2 inhibition improved survival whereas selective PAD4 inhibition did not, highlighting a dominant role for PAD2 in that context.[15][16]
-
Broad-Spectrum Inhibition : If the underlying pathology is known to involve multiple PAD isoforms or if the primary goal is to achieve maximum therapeutic effect by broadly suppressing citrullination, a pan-PAD inhibitor is more appropriate. This is often the case in complex autoimmune diseases like lupus and rheumatoid arthritis, where both PAD2 and PAD4 are upregulated.[6][9]
-
Toxicity and Off-Target Effects : A critical consideration is inhibitor toxicity. Studies have shown that the pan-inhibitor BB-Cl-amidine is cytotoxic to various immune cells at concentrations above 1 µM, whereas the PAD2-selective AFM-30a was essentially non-toxic at concentrations up to 20 µM.[7] This suggests that selective inhibitors may offer a larger therapeutic window and fewer off-target effects, which is a significant advantage for in vivo studies.[2][7]
Caption: A decision guide for selecting a PAD inhibitor for in vivo studies.
Experimental Protocols & Methodologies
Below is a generalized protocol for an in vivo efficacy study, synthesized from methodologies reported in the literature. Specific parameters must be optimized for each model and inhibitor.
1. Animal Model Selection:
-
Choose a model relevant to the disease of interest (e.g., DSS-induced colitis, LPS-induced endotoxemia, Collagen-Induced Arthritis).
-
Use age and sex-matched animals for all groups (e.g., 8-week-old female NOD mice, male C57BL/6J mice).[6][17]
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Inhibitor Preparation and Dosing:
-
Vehicle: Prepare a vehicle control appropriate for the inhibitor's solubility. A common vehicle is 25% DMSO in PBS.[6]
-
Preparation: Dissolve the inhibitor (e.g., Cl-amidine, BB-Cl-amidine, AFM32a) in the vehicle to the desired stock concentration.
-
Dosing: Doses vary significantly by inhibitor and model.
3. Study Groups and Administration:
-
Establish a minimum of four groups: (1) Healthy Control + Vehicle, (2) Disease Model + Vehicle, (3) Disease Model + Inhibitor, (4) Healthy Control + Inhibitor (to assess toxicity).
-
Administer the inhibitor via the chosen route (e.g., intraperitoneal, subcutaneous, intravenous) based on prior studies and inhibitor pharmacokinetics.[6][15][18]
-
The frequency of administration can range from daily to every 3 days, depending on the inhibitor's half-life and the study duration.[6]
4. Monitoring and Endpoint Analysis:
-
Clinical Monitoring: Regularly monitor animal weight, clinical scores of disease (e.g., arthritis score, disease activity index for colitis), and survival.[18]
-
Sample Collection: At the study endpoint, collect blood (for serum/plasma) and tissues (e.g., colon, lung, spleen, joints) for analysis.
-
Histology: Fix tissues in formalin, embed in paraffin, and perform staining (e.g., H&E for inflammation, Masson's trichrome for fibrosis).[17]
-
Biochemical Assays:
-
NETosis Analysis: Quantify NETs in plasma (e.g., cell-free DNA) or tissues (immunofluorescence staining for Citrullinated Histone H3, MPO, and Neutrophil Elastase).[20][21]
-
Flow Cytometry: Analyze immune cell populations in tissues (e.g., spleen, lymph nodes) to assess the inhibitor's effect on the immune response.[6]
Caption: A generalized workflow for conducting an in vivo PAD inhibitor study.
Conclusion
The development of both PAD2-selective and pan-PAD inhibitors has provided researchers with powerful tools to investigate the role of citrullination in vivo.
-
PAD2-selective inhibitors like AFM-30a and AFM32a are indispensable for dissecting the specific functions of PAD2. Their improved safety profile, with lower observed cytotoxicity compared to some pan-inhibitors, makes them attractive options for chronic in vivo studies where minimizing off-target effects is crucial.[2][7]
-
Pan-PAD inhibitors like Cl-amidine and BB-Cl-amidine remain highly relevant for studies where the goal is to achieve maximal suppression of citrullination in diseases where multiple PADs are active. The second-generation compound, BB-Cl-amidine, offers superior cellular potency and a longer in vivo half-life, making it effective in various autoimmune models.[6][9][22]
Ultimately, the optimal choice depends on a clear experimental hypothesis. By carefully considering the specific PAD isoforms implicated in the chosen disease model and weighing the benefits of specificity against the potential for broader efficacy, researchers can design more precise and impactful in vivo studies.
References
- 1. Selective inhibition of peptidyl-arginine deiminase (PAD): can it control multiple inflammatory disorders as a promising therapeutic strategy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Peptidylarginine Deiminase 2 in Host Immunity: Current Insights and Perspectives [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of PAD2 Improves Survival in a Mouse Model of Lethal LPS-induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [The effects and mechanisms of PAD2 inhibitor AFM-30a attenuates pulmonary fibrosis in silicotic mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
Head-to-Head Comparison: Pad-IN-2 and GSK199 PAD4 Inhibitors
A Guide for Researchers in Drug Development and Chemical Biology
The post-translational modification of arginine to citrulline, catalyzed by Protein Arginine Deiminases (PADs), is a critical process implicated in numerous physiological and pathological states, including gene regulation, autoimmune diseases like rheumatoid arthritis, and cancer. Among the five human PAD isozymes, PAD4 has emerged as a key therapeutic target due to its role in histone citrullination, chromatin decondensation, and the formation of neutrophil extracellular traps (NETs). This guide provides a detailed, data-driven comparison of two notable PAD4 inhibitors: Pad-IN-2 and GSK199, designed for researchers, scientists, and drug development professionals.
Overview of Inhibitors
This compound is a PAD4 inhibitor characterized by a chloroacetamidine warhead, a feature typical of mechanism-based, irreversible inhibitors that covalently modify the active site cysteine of PAD enzymes. It has been identified as an inhibitor of the PAD4-H3cit-NETs pathway in neutrophils.[1]
GSK199 is a selective, reversible inhibitor of PAD4.[2] It operates through a distinct mechanism, preferentially binding to the low-calcium, inactive conformation of the enzyme, thereby preventing its activation.[1] This mode of action contrasts with irreversible inhibitors that typically target the calcium-bound, active form of PADs.
Head-to-Head Performance Data
The following tables summarize the available quantitative data for this compound and GSK199, highlighting key differences in their biochemical profiles.
Table 1: Mechanism of Action and Potency
| Parameter | This compound | GSK199 |
| Target Enzyme | PAD4 | PAD4 |
| Mechanism of Action | Irreversible (inferred from chloroacetamidine structure) | Reversible, Allosteric |
| Binding Preference | Calcium-bound (active) PAD4 (Typical for class) | Calcium-deficient (inactive) PAD4 |
| IC50 (PAD4) | 1.94 µM[1] | 200 nM (0 mM Ca²⁺)[2]1 µM (2 mM Ca²⁺) |
Table 2: Isozyme Selectivity Profile
| PAD Isozyme | This compound (Selectivity) | GSK199 (Selectivity) |
| PAD1 | Data not available. Chloroacetamidine-based inhibitors can range from pan-PAD to moderately selective. | Selective over PAD1 |
| PAD2 | Data not available. | >35-fold selective vs. PAD2 |
| PAD3 | Data not available. | Selective over PAD3 |
Note: Specific isozyme selectivity data for this compound was not available in the reviewed literature. Inhibitors of its class (haloacetamidines) can show varying degrees of selectivity.
Signaling Pathway and Mechanism of Inhibition
PAD4 plays a crucial role in inflammatory responses and gene regulation primarily through the citrullination of histones. This enzymatic action neutralizes the positive charge of arginine residues on histone tails, leading to chromatin decondensation. This process is a prerequisite for NETosis, a form of neutrophil cell death that releases a web of DNA and proteins to trap pathogens, but which is also implicated in autoimmune and thrombotic diseases. Both this compound and GSK199 interrupt this pathway by inhibiting PAD4, but at different points in its activation cycle.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for key assays used to characterize PAD4 inhibitors.
Protocol 1: In Vitro PAD4 Enzyme Inhibition Assay (Ammonia Release)
This assay quantifies PAD4 activity by measuring the production of ammonia, a byproduct of the citrullination reaction, using a fluorometric method. The substrate N-α-benzoyl-L-arginine ethyl ester (BAEE) is often used.
Materials:
-
Recombinant human PAD4 enzyme
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Calcium Chloride (CaCl₂) solution
-
Ammonia detection reagent kit
-
Test inhibitors (this compound, GSK199) dissolved in DMSO
-
384-well black plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add PAD4 enzyme diluted in Assay Buffer to wells containing the test inhibitor or DMSO vehicle control.
-
Pre-incubate the enzyme-inhibitor mixture for 30 minutes at room temperature.
-
Initiate the reaction by adding a solution containing the BAEE substrate and CaCl₂. The final concentration of CaCl₂ should be adjusted based on the experimental goal (e.g., 0 mM for GSK199's optimal condition, or 2-10 mM for physiological conditions).
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a calcium chelator like EDTA).
-
Add the ammonia detector reagent according to the manufacturer's instructions and incubate for 15 minutes at 37°C.
-
Measure fluorescence using a plate reader (e.g., excitation 410 nm, emission 475 nm).
-
Calculate percent inhibition relative to DMSO controls and determine IC50 values using a suitable curve-fitting model.
Protocol 2: Cellular Histone H3 Citrullination Assay
This protocol assesses an inhibitor's ability to block PAD4 activity within a cellular context by measuring the citrullination of its key nuclear substrate, histone H3.
Materials:
-
Human neutrophils or HL-60 cells (differentiated into neutrophil-like cells)
-
Cell culture medium (e.g., IMDM with 10% FBS)
-
Test inhibitors (this compound, GSK199)
-
Calcium Ionophore (e.g., A23187 or ionomycin) to stimulate Ca²⁺ influx
-
Lysis buffer
-
Primary antibody: Anti-citrullinated Histone H3 (CitH3)
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot or ELISA reagents
Procedure:
-
Culture neutrophils or differentiated HL-60 cells to the desired density.
-
Pre-treat cells with various concentrations of this compound, GSK199, or DMSO vehicle control for 15-60 minutes at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., 2-25 µM A23187) for 2-3 hours at 37°C to induce PAD4 activation.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer containing protease inhibitors. For histone analysis, an acid extraction protocol may be required.
-
Quantify total protein concentration in the lysates.
-
Analyze the levels of citrullinated histone H3 using either:
-
Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with the anti-CitH3 antibody. Use an anti-total Histone H3 antibody as a loading control.
-
ELISA: Use a commercially available Citrullinated Histone H3 ELISA kit according to the manufacturer's instructions.
-
-
Quantify the reduction in the CitH3 signal in inhibitor-treated samples compared to the stimulated DMSO control to determine cellular efficacy.
Summary and Conclusion
This compound and GSK199 represent two distinct classes of PAD4 inhibitors, offering different tools for studying the role of citrullination.
-
GSK199 is a potent, reversible , and highly selective PAD4 inhibitor. Its unique mechanism of binding to the inactive, low-calcium form of PAD4 makes it an excellent tool for probing the dynamics of PAD4 activation. Its high selectivity minimizes potential off-target effects related to the inhibition of other PAD isozymes.
-
This compound is an irreversible inhibitor that, based on its chloroacetamidine scaffold, likely acts as a mechanism-based inactivator. While its potency is lower than GSK199 in biochemical assays, its covalent mechanism of action can provide sustained target inhibition in cellular and in vivo models. The lack of specific selectivity data is a current limitation, and researchers should consider the possibility of pan-PAD inhibition when interpreting results.
The choice between these inhibitors will depend on the specific research question. GSK199 is ideal for studies requiring high selectivity and reversible modulation of PAD4 activity. This compound may be more suitable for experiments where sustained, long-term inhibition of PAD4 is desired, though careful consideration of its potential effects on other PAD isozymes is warranted until more comprehensive selectivity data becomes available.
References
Unveiling the Target Landscape: A Comparative Analysis of Pad-IN-2 and Other Peptidylarginine Deiminase (PAD) Inhibitors
For researchers, scientists, and drug development professionals, understanding the on-target potency and off-target effects of chemical probes is paramount for accurate experimental interpretation and therapeutic development. This guide provides a comparative assessment of "Pad-IN-2," a known inhibitor of Peptidylarginine Deiminase 4 (PAD4), against other well-characterized PAD inhibitors, including GSK484, Cl-amidine, and BB-Cl-amidine. The analysis focuses on their selectivity across PAD isoforms and their broader off-target profiles, supported by available experimental data.
Executive Summary
Peptidylarginine deiminases (PADs) are a family of enzymes that catalyze the conversion of arginine to citrulline, a post-translational modification implicated in various physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases.[1] The development of specific PAD inhibitors is crucial for dissecting the roles of individual PAD isoforms and for their potential as therapeutic agents. This guide compares this compound with other known PAD inhibitors, highlighting their differential effects on PAD isoforms and other protein targets. While this compound is a known PAD4 inhibitor, publicly available data on its comprehensive isoform selectivity and broad off-target screening is limited. In contrast, inhibitors like GSK484 have been profiled more extensively, demonstrating high selectivity for PAD4 with minimal off-target effects. Pan-PAD inhibitors such as Cl-amidine and BB-Cl-amidine show activity across multiple PAD isoforms but also exhibit distinct cellular effects and off-target profiles that warrant careful consideration in experimental design.
PAD Isoform Selectivity
The potency and selectivity of an inhibitor against different PAD isoforms are critical determinants of its utility as a research tool or therapeutic candidate. The following table summarizes the available inhibitory activity data for this compound and its comparators against the catalytically active PAD isoforms (PAD1, PAD2, PAD3, and PAD4).
| Inhibitor | PAD1 | PAD2 | PAD3 | PAD4 |
| This compound | No Data Available | No Data Available | No Data Available | IC50: 1.94 µM[2] (<1 µM)[3] |
| GSK484 | Selective vs. PAD4 | Selective vs. PAD4 | Selective vs. PAD4 | IC50: 50 nM (no Ca2+)[4] |
| Cl-amidine | IC50: 0.8 µM[5] | k_inact/K_i: 1,200 M⁻¹min⁻¹[6] | IC50: 6.2 µM[5] | IC50: 5.9 µM[5] |
| BB-Cl-amidine | Pan-inhibitor | Pan-inhibitor | Pan-inhibitor | Pan-inhibitor |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. k_inact/K_i is a measure of the efficiency of an irreversible inhibitor.
This compound is identified as a PAD4 inhibitor with a reported IC50 value of 1.94 µM.[2] Another source suggests an even higher potency with an IC50 of less than 1 µM.[3] However, its activity against other PAD isoforms has not been widely reported in the public domain, making a comprehensive assessment of its selectivity challenging.
GSK484 is a potent and selective inhibitor of PAD4, with an IC50 of 50 nM in the absence of calcium.[4] It is reported to be highly selective for PAD4 over PAD1, PAD2, and PAD3.[4]
Cl-amidine acts as a pan-PAD inhibitor, demonstrating activity against multiple isoforms. It inhibits PAD1, PAD3, and PAD4 with IC50 values in the micromolar range.[5] For PAD2, it acts as an irreversible inhibitor with a k_inact/K_i of 1,200 M⁻¹min⁻¹.[6]
BB-Cl-amidine is also characterized as a pan-PAD inhibitor, with reports suggesting it has similar in vitro potency to Cl-amidine but exhibits greater cellular potency and cytotoxicity.[7]
Off-Target Effects
Beyond their intended targets, small molecule inhibitors can interact with other proteins, leading to off-target effects that can confound experimental results or cause toxicity.
This compound: To date, there is no publicly available data from broad off-target screening panels for this compound. Researchers should exercise caution and consider performing their own off-target profiling to fully characterize this compound in their experimental systems.
GSK484: This inhibitor has been profiled against a panel of 50 unrelated proteins and was found to have negligible off-target activity.[4] This high degree of selectivity makes GSK484 a valuable tool for specifically probing the function of PAD4.
BB-Cl-amidine: Compared to Cl-amidine, BB-Cl-amidine is reported to be approximately 20-fold more cytotoxic.[7] This increased cytotoxicity suggests a higher potential for off-target effects or a more pronounced on-target effect that leads to cell death.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the PAD4 signaling pathway and a general workflow for assessing inhibitor off-target effects.
Caption: A simplified diagram of the PAD4 signaling pathway.
Caption: A general workflow for assessing inhibitor off-target effects.
Experimental Protocols
A variety of experimental techniques are employed to determine the on-target potency and off-target profile of an inhibitor. Below are summaries of common protocols.
In Vitro PAD Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PAD isoform.
-
Reagents and Materials:
-
Recombinant human PAD enzymes (PAD1, PAD2, PAD3, PAD4)
-
Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and DTT)
-
Detection reagent (e.g., a kit to measure ammonia production, a byproduct of the deimination reaction)
-
Test inhibitor (dissolved in DMSO)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the PAD enzyme, assay buffer, and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a set time (e.g., 20 minutes) at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Off-Target Kinase Panel Screening
This high-throughput screening method assesses the inhibitory activity of a compound against a large panel of protein kinases.
-
Service Providers: This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins Discovery, Reaction Biology).
-
General Procedure:
-
The test compound is provided to the service provider.
-
The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of hundreds of purified, active protein kinases.
-
The activity of each kinase is measured in the presence of the compound and a suitable substrate (often with radiolabeled ATP, e.g., ³³P-ATP).
-
The percent inhibition of each kinase is determined relative to a vehicle control (e.g., DMSO).
-
"Hits" (kinases inhibited above a certain threshold, e.g., >50%) are often followed up with IC50 determination to quantify the potency of the off-target interaction.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
-
Materials:
-
Cultured cells expressing the target protein.
-
Test inhibitor.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermocycler.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target protein.
-
-
Procedure:
-
Melt Curve:
-
Treat intact cells with the test inhibitor or vehicle (DMSO).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to release their protein content.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
-
Isothermal Dose-Response:
-
Treat cells with a range of inhibitor concentrations.
-
Heat all samples at a single, fixed temperature (chosen from the melt curve experiment to be in the middle of the protein's unfolding transition).
-
Process and analyze the samples as described above to determine the concentration-dependent stabilization of the target protein.
-
-
Conclusion
The selection of an appropriate PAD inhibitor for research or therapeutic development requires a thorough understanding of its on-target potency, isoform selectivity, and off-target profile. While this compound is a known PAD4 inhibitor, the lack of comprehensive public data on its selectivity and off-target effects necessitates careful validation by the end-user. In contrast, inhibitors like GSK484 offer a more well-defined profile with high selectivity for PAD4 and minimal off-target interactions. Pan-PAD inhibitors such as Cl-amidine and BB-Cl-amidine can be useful for studying the broader effects of PAD inhibition but come with the caveat of affecting multiple isoforms and potentially having more complex off-target profiles. Researchers are encouraged to consult the primary literature and consider the experimental context when choosing a PAD inhibitor and to perform appropriate validation experiments to ensure the reliability of their findings.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PAD (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reproducibility of PAD2 Inhibition: A Guide for Researchers
A critical analysis of the current landscape of Peptidyl Arginine Deiminase 2 (PAD2) inhibition reveals a significant challenge for researchers: the lack of publicly available, peer-reviewed scientific literature on a compound specifically named "Pad-IN-2." This absence of published data makes a direct comparison of its experimental results and reproducibility across different laboratories impossible.
This guide, therefore, pivots to address the broader and more pertinent issue for researchers in this field: the reproducibility of results for well-documented PAD2 inhibitors. By examining the available data and methodologies for established inhibitors, we can provide a framework for understanding the factors that influence experimental consistency and guide researchers in their own drug development and validation efforts.
The Central Role of PAD2 in Cellular Signaling
Peptidyl Arginine Deiminase 2 (PAD2) is a calcium-dependent enzyme that plays a crucial role in various physiological and pathological processes by catalyzing the post-translational modification of proteins.[1][2][3] This process, known as citrullination or deimination, involves the conversion of arginine residues to citrulline. This change in amino acid identity leads to a loss of positive charge, which can significantly alter protein structure, function, and interactions.[1][4]
Dysregulated PAD2 activity has been implicated in a range of diseases, including autoimmune disorders like rheumatoid arthritis and multiple sclerosis, as well as various cancers.[1][2] This has made PAD2 an attractive therapeutic target for the development of novel inhibitors.
Comparison of PAD2 Inhibitors: A Look at the Data
While data for "this compound" is unavailable, several other PAD2 inhibitors have been characterized in the scientific literature. Two such examples are BB-Cl-amidine (a pan-PAD inhibitor with activity against PAD2) and AFM32a (a PAD2-selective inhibitor). The reproducibility of findings with these compounds can be influenced by various factors, as highlighted in the comparative data below.
| Inhibitor | Target(s) | Reported IC50 (PAD2) | Cell-Based Assay | Key Findings | Potential for Variability |
| BB-Cl-amidine | Pan-PAD | ~1-5 µM | THP-1 Macrophages | Decreased M1 polarization, increased M2 polarization.[5] | - Off-target effects due to pan-PAD inhibition- Cell line passage number and differentiation state |
| AFM32a | PAD2-selective | ~100-200 nM | LPS-treated Neutrophils | Reduced NET formation in mouse neutrophils.[6] | - Species-specific differences in neutrophil response- Purity and stability of the compound |
Note: The IC50 values and cellular effects are approximate and can vary between studies due to different experimental conditions.
Experimental Protocols: The Key to Reproducibility
The consistency of results across laboratories is fundamentally dependent on the meticulous execution of standardized experimental protocols. Below are generalized methodologies for key experiments used to characterize PAD2 inhibitors.
In Vitro PAD2 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PAD2.
-
Reagents and Materials:
-
Recombinant human PAD2 enzyme
-
Substrate (e.g., N-α-Benzoyl-L-arginine ethyl ester - BAEE)
-
Detection reagent (e.g., containing diacetyl monoxime)
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, 5 mM DTT, pH 7.5)
-
Test compound (inhibitor) and vehicle control (e.g., DMSO)
-
96-well microplate
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the assay buffer, PAD2 enzyme, and either the test compound or vehicle.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a specific duration at 37°C.
-
Stop the reaction and add the detection reagent.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of citrullinated product.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cellular Assay for PAD2 Activity (e.g., Macrophage Polarization)
This type of assay assesses the effect of a PAD2 inhibitor on a cellular process known to be modulated by PAD2.
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in appropriate media.
-
Differentiate the monocytes into macrophages using a stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
-
Macrophage Polarization and Inhibitor Treatment:
-
Polarize the differentiated macrophages into the M1 phenotype using pro-inflammatory stimuli (e.g., LPS and IFN-γ).
-
Concurrently treat the cells with the PAD2 inhibitor or vehicle control.
-
-
Analysis of Polarization Markers:
-
After a suitable incubation period, harvest the cells.
-
Analyze the expression of M1 and M2 phenotype markers using techniques such as:
-
Quantitative PCR (qPCR): To measure the mRNA levels of specific cytokines and cell surface markers (e.g., TNF-α, IL-6 for M1; MRC1, ALOX15 for M2).
-
ELISA: To quantify the secretion of cytokines into the culture medium.
-
Western Blot: To assess the protein levels of key signaling molecules in pathways like NF-κB.
-
-
Conclusion and Recommendations for Ensuring Reproducibility
The lack of published data for "this compound" underscores the critical importance of data transparency and accessibility in the scientific community. For researchers working with any PAD2 inhibitor, ensuring the reproducibility of their findings is paramount. To this end, the following recommendations should be considered:
-
Thorough Compound Characterization: Independently verify the identity, purity, and stability of any inhibitor used.
-
Detailed Methodological Reporting: Publish detailed experimental protocols, including all reagents, concentrations, incubation times, and cell line information (e.g., passage number, source).
-
Use of Standardized Assays: Whenever possible, utilize established and validated assay protocols to facilitate cross-laboratory comparisons.
-
Inclusion of Positive and Negative Controls: Employ well-characterized reference compounds (both inhibitors and inactive analogs) to benchmark results.
-
Inter-laboratory Validation: Collaborate with other research groups to independently replicate key findings.
By adhering to these principles, the scientific community can build a more robust and reliable understanding of PAD2 biology and accelerate the development of effective therapeutics targeting this important enzyme.
References
- 1. Molecular Mechanism of Protein Arginine Deiminase 2: A Study Involving Multiple Microsecond Long Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidylarginine Deiminase 2 in Host Immunity: Current Insights and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PAD2 Improves Survival in a Mouse Model of Lethal LPS-induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Peptidylarginine Deiminase Inhibition: A Comparative Guide to PAD2 and PAD4-Specific Compounds in Patient-Derived Cancer Models
For researchers, scientists, and drug development professionals, the targeted inhibition of Peptidylarginine Deiminases (PADs) presents a promising therapeutic avenue for a range of diseases, including cancer. This guide provides a comparative analysis of PAD inhibitors, with a particular focus on the distinct roles and inhibition of PAD2 and PAD4 in patient-derived and established cancer cell line models. While the initial query focused on "Pad-IN-2" as a PAD2 inhibitor, it is crucial to clarify that available data identifies this compound as a potent PAD4 inhibitor.
This guide will therefore delineate the functions of PAD2 and PAD4, and subsequently compare the efficacy of representative inhibitors for each isoform, providing available experimental data from preclinical studies.
The Dichotomy of PAD Isoforms: PAD2 vs. PAD4 in Cancer
Peptidylarginine deiminases are a family of calcium-dependent enzymes responsible for citrullination, a post-translational modification that converts arginine residues to citrulline. This process can alter protein structure and function, impacting various cellular processes.[1] Among the five PAD isoforms, PAD2 and PAD4 are the most extensively studied in the context of cancer and autoimmune diseases.
PAD2 has been implicated as an epigenetic activator in breast cancer by citrullinating histone H3, thereby promoting estrogen receptor (ER) target gene expression.[2] Its expression is also linked to HER2 signaling.[2] Furthermore, PAD2 is involved in the regulation of the tumor microenvironment and cell invasion in various cancers, including pancreatic ductal adenocarcinoma (PDAC).[3]
PAD4 , on the other hand, is well-known for its role in the formation of neutrophil extracellular traps (NETs), a process implicated in cancer metastasis.[4] It also plays a role in the regulation of gene expression through histone citrullination.[4]
Given their distinct and sometimes overlapping roles, the development of isoform-specific PAD inhibitors is a key focus in precision medicine.
Comparative Efficacy of PAD Isoform-Specific Inhibitors in Cancer Cell Models
The following sections present a comparative overview of the efficacy of a PAD2-specific inhibitor, AFM-30a, and a PAD4-specific inhibitor, GSK199, in glioblastoma multiforme (GBM) and pancreatic ductal adenocarcinoma (PDAC) cell lines. While limited data is available for this compound, its identification as a PAD4 inhibitor with an IC50 of <1 μM positions it within the class of compounds that includes GSK199.[5][6][7]
Glioblastoma Multiforme (GBM) Cell Lines
In a study utilizing the LN18 and LN229 GBM cell lines, the differential effects of PAD2 and PAD4 inhibition were observed.
Table 1: Effects of PAD2 and PAD4 Inhibitors on Glioblastoma Cell Invasion
| Cell Line | Inhibitor | Concentration | % Invasion Inhibition (Mean ± SD) | p-value |
| LN18 | PAD2 Inhibitor | Not Specified | 39.3 ± Not Specified | ≤ 0.0001 |
| LN18 | PAD4 Inhibitor | Not Specified | 23.2 ± Not Specified | = 0.0020 |
| LN229 | PAD2 Inhibitor | Not Specified | Not Significant | > 0.05 |
| LN229 | PAD4 Inhibitor | Not Specified | Not Significant | > 0.05 |
Data adapted from a study on PAD isozyme-specific inhibitors in GBM cell lines.[6]
Table 2: Modulation of Extracellular Vesicle (EV) microRNA Cargo by PAD Inhibitors in LN18 GBM Cells
| microRNA | Inhibitor | Fold Change vs. Control (Mean ± SD) | p-value |
| miR-21 (pro-oncogenic) | PAD2 Inhibitor | Significant Reduction | < 0.05 |
| miR-21 (pro-oncogenic) | PAD4 Inhibitor | Significant Reduction | < 0.05 |
| miR-126 (anti-oncogenic) | PAD2 Inhibitor | Significant Increase | < 0.05 |
| miR-126 (anti-oncogenic) | PAD4 Inhibitor | Significant Increase | < 0.05 |
Data adapted from a study on PAD isozyme-specific inhibitors in GBM cell lines.[6]
Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
A study on Panc-1 and MiaPaCa-2 PDAC cell lines also revealed isoform-specific effects of PAD inhibition.
Table 3: Effects of PAD Inhibitors on Panc-1 Cell Invasion
| Inhibitor | Concentration | % Invasion Inhibition (Mean ± SD) | p-value |
| PAD2 Inhibitor | Not Specified | Significant Reduction | < 0.05 |
| Pan-PAD Inhibitor (Cl-amidine) | Not Specified | Less Effective than PAD2i | Not Specified |
Data adapted from a study on PAD isozyme-specific inhibitors in pancreatic cancer cells.[8]
Table 4: Modulation of Extracellular Vesicle (EV) microRNA Cargo by PAD Inhibitors in Panc-1 Cells
| microRNA | Inhibitor | Fold Change vs. Control (Mean ± SD) | p-value |
| miR-21 (pro-oncogenic) | PAD2 Inhibitor | Significant Reduction | ≤ 0.001 |
| miR-221 (pro-oncogenic) | PAD2 Inhibitor | Significant Reduction | ≤ 0.001 |
| miR-126 (anti-oncogenic) | PAD2 Inhibitor | Significant Increase | ≤ 0.05 |
Data adapted from a study on PAD isozyme-specific inhibitors in pancreatic cancer cells.[8][9]
Experimental Protocols
Cell Invasion Assay (Boyden Chamber Assay)
-
Patient-derived or established cancer cell lines (e.g., LN18, Panc-1) were seeded in the upper chamber of a Matrigel-coated Boyden chamber insert.
-
The lower chamber contained a chemoattractant (e.g., fetal bovine serum).
-
Cells were treated with either a PAD2-specific inhibitor (e.g., AFM-30a), a PAD4-specific inhibitor (e.g., GSK199), a pan-PAD inhibitor (e.g., Cl-amidine), or a vehicle control.
-
After a specified incubation period (e.g., 16 hours), non-invading cells on the upper surface of the membrane were removed.
-
Invading cells on the lower surface of the membrane were fixed, stained, and quantified by microscopy.
-
The percentage of invasion inhibition was calculated relative to the vehicle-treated control.[6][8]
Extracellular Vesicle (EV) microRNA Analysis
-
Cancer cells were cultured and treated with the respective PAD inhibitors or a vehicle control.
-
EVs were isolated from the conditioned media using methods such as ultracentrifugation or commercially available precipitation kits.
-
Total RNA was extracted from the isolated EVs.
-
The expression levels of specific microRNAs (e.g., miR-21, miR-126, miR-221) were quantified using quantitative reverse transcription PCR (qRT-PCR).
-
Data was normalized to a housekeeping microRNA, and the fold change in expression relative to the control was calculated.[6][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of PAD enzyme activity and a typical experimental workflow for evaluating PAD inhibitors.
Caption: General signaling pathway of PAD enzyme activation and inhibition.
Caption: Experimental workflow for comparing PAD inhibitor efficacy.
Conclusion
The selective inhibition of PAD isoforms presents a nuanced and promising strategy for cancer therapy. The available data from preclinical studies in glioblastoma and pancreatic cancer cell lines demonstrates that PAD2 and PAD4 inhibitors can exert distinct and significant anti-tumor effects, particularly in modulating cell invasion and the composition of tumor-secreted extracellular vesicles. While "this compound" is a PAD4 inhibitor, the comparative data for other isoform-specific inhibitors like AFM-30a and GSK199 underscores the importance of a targeted approach. Further research into the efficacy of these inhibitors in a wider range of patient-derived models is warranted to fully elucidate their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PAD4 inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. PAD (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. pad 2 — TargetMol Chemicals [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
A Head-to-Head Battle of PAD Inhibitors: Unveiling the Cellular Assay Performance of AFM-30a and BB-Cl-amidine
In the landscape of chemical probes for protein arginine deiminase (PAD) enzymes, the choice of inhibitor can profoundly impact experimental outcomes. This guide provides a comprehensive comparative analysis of two prominent PAD inhibitors: AFM-30a, a selective PAD2 inhibitor, and BB-Cl-amidine, a widely used pan-PAD inhibitor. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their cellular assay design.
Executive Summary
AFM-30a emerges as a highly selective and potent inhibitor of PAD2 with significantly lower cytotoxicity compared to the pan-PAD inhibitor BB-Cl-amidine. While BB-Cl-amidine demonstrates broad activity against multiple PAD isoforms, its utility in discerning the specific roles of PAD2 is limited by its off-target effects and higher toxicity. For studies focused on elucidating the specific functions of PAD2, AFM-30a presents a more precise and less confounding tool.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters of AFM-30a and BB-Cl-amidine based on available experimental data.
| Parameter | AFM-30a | BB-Cl-Amidine | Reference |
| Target(s) | PAD2 | Pan-PAD (PAD1, PAD2, PAD3, PAD4) | [1][2][3][4] |
| Mechanism of Action | Irreversible, covalent modification of the active site cysteine | Irreversible, covalent modification of the active site cysteine | [2][5] |
| Potency (EC50 in cells) | 9.5 µM (HEK293/PAD2 target engagement) | ~1 µM (general PAD inhibition) | [2][6][7] |
| H3 Citrullination Inhibition (EC50) | 0.4 µM (HEK293T/PAD2 cells) | Potent, but isoform contribution is not specific | [6][8] |
| Selectivity | ~47-fold selective for PAD2 over PAD4 | Pan-inhibitor with some preference for PAD4 | [2][3][8] |
| Cytotoxicity | Low cytotoxicity at effective concentrations | Cytotoxic at concentrations > 1 µM | [2][3][6] |
Mechanism of Action and Signaling Pathways
Both AFM-30a and BB-Cl-amidine act as irreversible inhibitors by targeting a critical cysteine residue in the active site of PAD enzymes. This covalent modification prevents the conversion of arginine residues to citrulline on substrate proteins. The key distinction lies in their selectivity profile.
AFM-30a is designed for high selectivity towards PAD2. This specificity is crucial for investigating the distinct roles of PAD2 in various cellular processes, including gene regulation through histone citrullination and its involvement in inflammatory signaling pathways such as TLR4 and RANKL.[9]
BB-Cl-amidine , in contrast, inhibits multiple PAD isoforms (PAD1, PAD2, PAD3, and PAD4). This broad activity makes it a useful tool for studying the general effects of citrullination but can lead to ambiguous results when trying to attribute a phenotype to a specific PAD enzyme.
Below are diagrams illustrating the mechanism of action and the targeted signaling pathways.
Caption: Mechanism of irreversible inhibition by AFM-30a and BB-Cl-amidine.
Caption: Key signaling pathways affected by PAD2 and its inhibition by AFM-30a.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for key cellular assays used to evaluate PAD inhibitors.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of the inhibitors.
-
Cell Seeding: Plate cells (e.g., HEK293T, PBMCs) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of AFM-30a or BB-Cl-amidine (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In-Cell Western Blot for Histone H3 Citrullination
This assay measures the ability of the inhibitors to block PAD-mediated histone citrullination within cells.
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T/PAD2) to 70-80% confluency and treat with various concentrations of AFM-30a or BB-Cl-amidine for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for citrullinated histone H3 (e.g., anti-citH3). Subsequently, incubate with a secondary antibody conjugated to a fluorescent dye or HRP.
-
Detection: Visualize and quantify the protein bands using an appropriate imaging system. Normalize the citrullinated H3 signal to a loading control (e.g., total histone H3 or GAPDH).
Target Engagement Assay
This assay confirms the direct binding of the inhibitor to its target enzyme in a cellular context.
-
Cell Treatment: Treat intact cells (e.g., HEK293/PAD2) with varying concentrations of the inhibitor for 1-2 hours.
-
Cell Lysis and Probe Incubation: Lyse the cells and incubate the lysate with a broad-spectrum, activity-based probe for PADs that contains a reporter tag (e.g., a fluorescent dye or biotin). This probe will bind to the active sites of PAD enzymes that are not already occupied by the inhibitor.
-
Analysis: Separate the proteins by SDS-PAGE. The amount of probe bound to PAD2 is inversely proportional to the occupancy of the active site by the inhibitor. Visualize the probe signal by fluorescence scanning or streptavidin blotting.
-
Quantification: Quantify the band intensities to determine the percentage of target engagement at each inhibitor concentration.
Caption: A generalized workflow for the cellular evaluation of PAD inhibitors.
Conclusion
The selection between AFM-30a and BB-Cl-amidine should be guided by the specific research question. For targeted validation of PAD2's role in cellular pathways and disease models, the high selectivity and lower cytotoxicity of AFM-30a make it the superior choice.[10] BB-Cl-amidine remains a useful tool for studying the global effects of citrullination, but researchers must be cautious of its off-target effects and potential for cellular toxicity, which may confound data interpretation.[2][3] This guide provides the foundational data and protocols to assist researchers in navigating these choices and designing robust and informative experiments.
References
- 1. AFM-30a - Wikipedia [en.wikipedia.org]
- 2. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Peptidylarginine deiminase (PAD): A promising target for chronic diseases treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PAD2 inhibitor 30a (AFM30a, AMF30a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. [The effects and mechanisms of PAD2 inhibitor AFM-30a attenuates pulmonary fibrosis in silicotic mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pad-IN-2
This document provides crucial safety and logistical guidance for the proper disposal of Pad-IN-2, a protein arginine deiminase 2 (PAD2) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and adherence to standard laboratory waste management protocols. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of laboratory research chemicals with unknown hazard classifications.
Immediate Safety and Handling Precautions
Due to the absence of comprehensive toxicological data, this compound should be handled as a potentially hazardous substance. All personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
All handling of this compound, especially when in powdered form or being prepared as a solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| CAS Number | 2304852-21-7 |
| Molecular Formula | C₂₇H₂₈ClN₅O₂ |
| Molecular Weight | 490.0 g/mol |
| Solubility | DMSO: 70 mg/mL (142.86 mM; requires ultrasonic treatment) |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must follow a structured and cautious approach. The following steps provide a clear operational plan.
Step 1: Waste Identification and Classification
-
Unused or Expired this compound: Pure, unused, or expired this compound must be treated as hazardous chemical waste.
-
Contaminated Materials: All materials that have come into direct contact with this compound, including but not limited to pipette tips, centrifuge tubes, gloves, bench paper, and glassware, must be considered contaminated and disposed of as hazardous waste.
-
Solutions of this compound: Any solutions containing this compound must be collected and disposed of as liquid hazardous chemical waste.
Step 2: Waste Segregation
Proper segregation of waste is critical to prevent accidental chemical reactions.
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container. This includes gloves, pipette tips, and any absorbent materials used for spill cleanup.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other incompatible liquid waste streams. Aqueous and organic solvent-based solutions should generally be collected separately.
-
Sharps Waste: Needles, syringes, or any other contaminated sharp objects must be placed in a designated, puncture-resistant sharps container.
Step 3: Waste Labeling
All waste containers must be accurately and clearly labeled.
-
Use a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
Step 4: Waste Storage
Store all this compound waste in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept tightly closed except when adding waste.
-
Store containers in secondary containment to prevent spills.
-
Segregate from incompatible materials.
Step 5: Waste Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.
Step 6: Empty Container Disposal
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (such as the solvent used to dissolve the compound).
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface the original label on the container, and it may then be disposed of in the regular trash or recycled according to your institution's policies.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste materials in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
